4-Bromo-3,5-difluoroanisole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1,3-difluoro-5-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2O/c1-11-4-2-5(9)7(8)6(10)3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJMNTXYFBBTFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369315 | |
| Record name | 4-Bromo-3,5-difluoroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202865-61-0 | |
| Record name | 2-Bromo-1,3-difluoro-5-methoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=202865-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-3,5-difluoroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-3,5-difluoroanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-3,5-difluoroanisole (CAS: 202865-61-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3,5-difluoroanisole, with the Chemical Abstracts Service (CAS) number 202865-61-0, is a halogenated aromatic ether. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on the anisole core, makes it a valuable and versatile building block in organic synthesis. This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a particular focus on its role in medicinal chemistry and drug development. The strategic placement of the halogen atoms influences the electronic properties and reactivity of the molecule, offering multiple avenues for the construction of complex molecular architectures.
Physicochemical Properties
This compound is a white to off-white crystalline solid or a colorless clear liquid at room temperature.[1] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 202865-61-0 | [2][3][4][5][6] |
| Synonyms | 2-Bromo-1,3-difluoro-5-methoxybenzene | [2][3][5] |
| Molecular Formula | C₇H₅BrF₂O | [3][4][6] |
| Molecular Weight | 223.02 g/mol | [4][6] |
| Melting Point | 26-30 °C | [1] |
| Boiling Point | 176.5 °C at 760 mmHg | [1] |
| Density | 1.615 g/cm³ | [1] |
| Appearance | Off-white crystal or colorless clear liquid | [1] |
| Purity | ≥98.0% | [2][4][5] |
| Storage | Store at 2-8 °C | [4] |
Synthesis and Reactivity
Caption: A plausible synthetic route to this compound.
The reactivity of this compound is dominated by the presence of the bromine and fluorine atoms. The bromine atom is susceptible to various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents at the 4-position. The fluorine atoms activate the aromatic ring for nucleophilic aromatic substitution, although this generally requires harsh reaction conditions.
Applications in Drug Discovery and Development
This compound serves as a crucial intermediate in the synthesis of various biologically active molecules. Its application has been noted in the development of inhibitors for key protein targets in signal transduction pathways.
Inhibitors of p38 MAP Kinase
One of the notable applications of this compound is in the synthesis of aminopyridine N-oxides, which have been identified as potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase.[1][7] The p38 MAP kinase signaling pathway plays a critical role in inflammatory responses, and its inhibition is a therapeutic strategy for various inflammatory diseases.
Caption: Inhibition of the p38 MAP Kinase pathway by aminopyridine N-oxides.
Inhibitors of Cyclin-Dependent Kinases (CDKs)
This compound is also utilized in the preparation of difluorophenacyl analogs, which have been investigated as inhibitors of cyclin-dependent kinases (CDKs).[1][7] CDKs are a family of protein kinases that are essential for the regulation of the cell cycle. Dysregulation of CDK activity is a hallmark of cancer, making them attractive targets for cancer therapy.
Experimental Protocols
While a specific, detailed protocol for the synthesis of aminopyridine N-oxides using this compound is described in proprietary literature, a general workflow for such a synthesis can be conceptualized.
Caption: Conceptual workflow for synthesizing aminopyridine N-oxides.
Safety and Handling
This compound is classified as a hazardous substance. The available safety data indicates the following hazard statements:
| Hazard Statement | Description |
| H301 | Toxic if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a key synthetic intermediate with significant applications in the fields of medicinal chemistry and materials science. Its unique structural features provide a versatile platform for the synthesis of complex molecules, particularly in the development of kinase inhibitors for therapeutic use. Researchers and drug development professionals can leverage the reactivity of this compound to explore novel chemical space and design next-generation therapeutics. As with all chemical reagents, proper safety precautions must be observed during its handling and use.
References
- 1. This compound CAS 202865-61-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. This compound | 202865-61-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. scbt.com [scbt.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Sapphire Bioscience [sapphirebioscience.com]
- 7. This compound | 202865-61-0 [chemicalbook.com]
Technical Guide: 4-Bromo-3,5-difluoroanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3,5-difluoroanisole is a halogenated aromatic compound with significant potential in synthetic organic chemistry, particularly as a building block in the development of novel pharmaceutical and agrochemical agents. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on the anisole core, imparts specific reactivity and physicochemical properties that are of interest to researchers in medicinal chemistry and materials science. This document provides a concise technical overview of its core molecular properties.
Molecular and Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. These data are essential for reaction planning, stoichiometric calculations, and analytical characterization.
| Property | Value | Reference |
| Molecular Weight | 223.02 g/mol | [1] |
| Molecular Formula | C₇H₅BrF₂O | [1] |
| CAS Number | 202865-61-0 | [1] |
| Alternate Name | 2-Bromo-1,3-difluoro-5-methoxybenzene | [1] |
Structural Information and Relationships
The structural arrangement of this compound is key to its chemical behavior. The following diagram illustrates the core structure and its key identifiers.
Caption: Key identifiers for this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and application of this compound are typically proprietary or published in peer-reviewed chemical literature. Researchers interested in specific synthetic routes or reaction conditions are encouraged to consult scientific databases such as SciFinder, Reaxys, and Google Scholar using the compound's CAS number (202865-61-0) for relevant publications.
General Synthetic Approach (Illustrative):
A common strategy for the synthesis of substituted anisoles involves the methylation of the corresponding phenol. In the case of this compound, this would likely involve the methylation of 4-bromo-3,5-difluorophenol.
Workflow for a Hypothetical Williamson Ether Synthesis:
References
An In-Depth Technical Guide to 4-Bromo-3,5-difluoroanisole: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-3,5-difluoroanisole is a halogenated aromatic compound with significant utility as a versatile building block in organic synthesis. Its unique electronic properties, imparted by the presence of bromine and fluorine substituents, make it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the structure, properties, and synthesis of this compound, with a focus on its application in the synthesis of kinase inhibitors for drug discovery. Detailed experimental protocols and spectral data are provided to facilitate its use in a research and development setting.
Chemical Structure and Properties
This compound, with the chemical formula C₇H₅BrF₂O, is a substituted anisole molecule. The structure consists of a benzene ring substituted with a bromine atom, two fluorine atoms, and a methoxy group. The strategic placement of these functional groups significantly influences the molecule's reactivity and potential for further chemical modifications.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 202865-61-0 |
| Molecular Formula | C₇H₅BrF₂O |
| Molecular Weight | 223.02 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 25-29 °C |
| Solubility | Insoluble in water; soluble in common organic solvents. |
Synthesis of this compound
Illustrative Synthetic Workflow
The synthesis of this compound can be conceptualized as a two-step process starting from 3,5-difluoroaniline, as depicted in the following workflow diagram. This involves a Sandmeyer-type reaction to introduce the bromine, followed by a nucleophilic aromatic substitution or other methods to introduce the hydroxyl group, and finally methylation.
Caption: A potential synthetic pathway for this compound.
General Experimental Considerations (Hypothetical Protocol)
Materials: 4-Bromo-3,5-difluorophenol, dimethyl sulfate, sodium hydroxide, and a suitable solvent like acetone or methanol.
Procedure:
-
Dissolve 4-bromo-3,5-difluorophenol in the chosen solvent in a reaction flask.
-
Add a stoichiometric amount of a base, such as sodium hydroxide, to deprotonate the phenol and form the corresponding phenoxide.
-
Slowly add dimethyl sulfate to the reaction mixture with stirring. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
-
After the addition is complete, continue stirring the reaction mixture at room temperature or with gentle heating for several hours to ensure the reaction goes to completion.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product into an organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography or distillation.
Spectral Characterization Data
The structural confirmation of this compound is achieved through various spectroscopic techniques. The following tables summarize the expected spectral data based on its structure and data from similar compounds.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.8 | Singlet | 3H | -OCH₃ |
| ~6.7-7.0 | Multiplet | 2H | Aromatic protons |
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~56 | -OCH₃ |
| ~105-115 | Aromatic CH |
| ~110-120 | Aromatic C-Br |
| ~150-160 (doublet) | Aromatic C-F |
| ~160-165 | Aromatic C-O |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Assignment |
| 222/224 | [M]⁺ (due to bromine isotopes) |
Table 5: Predicted IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| ~2950-2850 | C-H stretch (alkane) |
| ~1600-1400 | C=C stretch (aromatic) |
| ~1250-1000 | C-O stretch (ether) and C-F stretch |
| ~700-500 | C-Br stretch |
Applications in Drug Discovery
This compound is a key intermediate in the synthesis of biologically active molecules, particularly kinase inhibitors. The bromine atom provides a reactive handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of various substituents. The fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final drug candidate.
Precursor for p38 MAP Kinase and CDK Inhibitors
This compound is utilized in the preparation of inhibitors for cyclin-dependent kinases (CDKs) and p38 mitogen-activated protein (MAP) kinase. These kinases are crucial regulators of cell cycle progression and inflammatory responses, respectively, and their dysregulation is implicated in diseases like cancer and chronic inflammatory conditions.
p38 MAP Kinase Signaling Pathway
The p38 MAP kinase pathway is a key signaling cascade that responds to cellular stress and inflammatory cytokines. Inhibitors derived from this compound can block the activity of p38α, a key isoform in this pathway, thereby preventing the downstream inflammatory response.
Caption: Inhibition of the p38 MAP kinase signaling pathway.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its utility is particularly evident in the field of drug discovery, where it serves as a key precursor for the development of potent and selective kinase inhibitors. The information provided in this guide, including its properties, a plausible synthetic route, and expected spectral data, should serve as a valuable resource for researchers and scientists working in synthetic chemistry and medicinal chemistry. Further research into the development of specific and efficient synthetic protocols for this compound will undoubtedly expand its applications in various fields of chemical science.
An In-Depth Technical Guide to the Synthesis of 4-Bromo-3,5-difluoroanisole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for 4-Bromo-3,5-difluoroanisole, a valuable building block in the development of novel pharmaceutical and agrochemical compounds. The protocols detailed herein are compiled from established chemical literature and offer a robust framework for the laboratory-scale synthesis of this target molecule.
Introduction
This compound is a halogenated aromatic compound of significant interest in medicinal chemistry and materials science. The presence of bromine and fluorine substituents on the anisole core imparts unique electronic properties and metabolic stability, making it an attractive scaffold for the design of bioactive molecules. This guide outlines a multi-step synthesis commencing from the readily available starting material, 3,5-difluoroaniline.
Proposed Synthetic Pathway
The most plausible synthetic route, based on available literature, involves a three-step sequence starting from 3,5-difluoroaniline:
-
Bromination of 3,5-difluoroaniline to yield 4-bromo-3,5-difluoroaniline.
-
Diazotization of 4-bromo-3,5-difluoroaniline followed by hydrolysis to produce 4-bromo-3,5-difluorophenol.
-
Methylation of 4-bromo-3,5-difluorophenol via a Williamson ether synthesis to afford the final product, this compound.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 4-Bromo-3,5-difluoroaniline
This protocol is adapted from established methods for the bromination of substituted anilines. The directing effects of the amino group (ortho-, para-directing) and the fluorine atoms (meta-directing with respect to themselves) favor the bromination at the C4 position.
Materials:
-
3,5-Difluoroaniline
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Acetic acid or other suitable solvent
-
Sodium bisulfite solution
-
Sodium bicarbonate solution
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous sodium sulfate
Procedure:
-
In a well-ventilated fume hood, dissolve 3,5-difluoroaniline (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1.05 eq) in acetic acid dropwise to the stirred solution, maintaining the temperature below 10 °C. Alternatively, N-bromosuccinimide (1.05 eq) can be added portion-wise.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into a beaker of ice water.
-
If bromine was used, decolorize the solution by the dropwise addition of a saturated sodium bisulfite solution.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Quantitative Data (Illustrative):
| Reactant/Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount (g) |
| 3,5-Difluoroaniline | 1.0 | 129.11 | 12.91 |
| Bromine | 1.05 | 159.81 | 16.78 |
| Acetic Acid | - | - | 100 mL |
| Expected Yield | - | - | ~80-90% |
Step 2: Synthesis of 4-Bromo-3,5-difluorophenol
This procedure utilizes a Sandmeyer-type reaction, where the amino group of 4-bromo-3,5-difluoroaniline is converted into a diazonium salt, which is subsequently hydrolyzed to the corresponding phenol.
Materials:
-
4-Bromo-3,5-difluoroaniline
-
Sulfuric acid (concentrated)
-
Sodium nitrite (NaNO₂)
-
Water
-
Copper(II) sulfate (optional, as catalyst)
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous sodium sulfate
Procedure:
-
In a beaker, carefully add concentrated sulfuric acid (2.5 eq) to water (50 mL) and cool the solution to 0-5 °C in an ice-salt bath.
-
To this cold acid solution, slowly add 4-bromo-3,5-difluoroaniline (1.0 eq) with stirring, ensuring the temperature remains below 10 °C.
-
In a separate flask, prepare a solution of sodium nitrite (1.1 eq) in water (20 mL).
-
Add the sodium nitrite solution dropwise to the aniline solution, keeping the temperature between 0 and 5 °C. Stir for an additional 30 minutes at this temperature to ensure complete diazotization.
-
In a separate round-bottom flask equipped with a condenser, bring a solution of water (100 mL) and a catalytic amount of copper(II) sulfate to a boil.
-
Slowly and carefully add the cold diazonium salt solution to the boiling water. Vigorous nitrogen evolution will occur.
-
After the addition is complete, continue to heat the mixture for an additional 30 minutes to ensure complete decomposition of the diazonium salt.
-
Cool the reaction mixture to room temperature and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude 4-bromo-3,5-difluorophenol can be purified by column chromatography or distillation under reduced pressure.
Quantitative Data (Illustrative):
| Reactant/Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount (g) |
| 4-Bromo-3,5-difluoroaniline | 1.0 | 208.01 | 20.80 |
| Concentrated H₂SO₄ | 2.5 | 98.08 | 24.52 |
| Sodium Nitrite | 1.1 | 69.00 | 7.59 |
| Expected Yield | - | - | ~70-80% |
Step 3: Synthesis of this compound
The final step is a Williamson ether synthesis, a reliable method for the formation of ethers from an alcohol (in this case, a phenol) and an alkyl halide.[1][2]
Materials:
-
4-Bromo-3,5-difluorophenol
-
Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)
-
Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)
-
Acetone or N,N-dimethylformamide (DMF)
-
Water
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 4-bromo-3,5-difluorophenol (1.0 eq) in acetone or DMF.
-
Add a base such as powdered potassium carbonate (1.5 eq) or sodium hydroxide (1.2 eq) to the solution and stir the mixture at room temperature for 30 minutes to form the phenoxide.
-
Add methyl iodide (1.2 eq) or dimethyl sulfate (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (for acetone) or at 50-60 °C (for DMF) and stir for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.
-
Purify the product by column chromatography or distillation under reduced pressure.
Quantitative Data (Illustrative):
| Reactant/Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount (g) |
| 4-Bromo-3,5-difluorophenol | 1.0 | 209.00 | 20.90 |
| Potassium Carbonate | 1.5 | 138.21 | 20.73 |
| Methyl Iodide | 1.2 | 141.94 | 17.03 |
| Expected Yield | - | - | >90% |
Logical Workflow for Synthesis
Caption: Logical workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound can be effectively achieved through a three-step process starting from 3,5-difluoroaniline. The described protocols for bromination, diazotization/hydrolysis, and methylation provide a solid foundation for researchers to produce this valuable compound. As with all chemical syntheses, appropriate safety precautions should be taken, and reaction conditions may require optimization based on laboratory-specific equipment and reagent purity.
References
Synthesis of 4-Bromo-3,5-difluoroanisole from 3,5-difluoroaniline: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the synthetic pathway for producing 4-Bromo-3,5-difluoroanisole, a valuable intermediate in pharmaceutical and agrochemical research, starting from 3,5-difluoroaniline. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic process.
Synthetic Pathway Overview
The synthesis of this compound from 3,5-difluoroaniline is a multi-step process. The most common and practical route involves three key transformations:
-
Diazotization and Hydrolysis: 3,5-difluoroaniline is first converted to a diazonium salt, which is then hydrolyzed to yield 3,5-difluorophenol. This is a classic method for the synthesis of phenols from anilines.[1][2]
-
Methylation: The resulting 3,5-difluorophenol undergoes methylation to form 3,5-difluoroanisole.
-
Bromination: The final step is the regioselective bromination of 3,5-difluoroanisole to introduce a bromine atom at the 4-position, yielding the target compound, this compound.
An alternative, though less direct, initial step involves a Sandmeyer reaction to convert 3,5-difluoroaniline to 1-bromo-3,5-difluorobenzene.[3][4][5] However, the subsequent conversion of this intermediate to the target anisole is more complex. Therefore, this guide will focus on the more established route via the phenolic intermediate.
Experimental Protocols and Data
This section details the experimental procedures for each step of the synthesis, accompanied by tables summarizing the quantitative data.
Step 1: Synthesis of 3,5-difluorophenol from 3,5-difluoroaniline
The conversion of 3,5-difluoroaniline to 3,5-difluorophenol is achieved through a diazotization reaction followed by hydrolysis. While this is a traditional method, it is important to note that the diazotization process can have safety risks and the hydrolysis can generate significant wastewater.[1][2]
Experimental Protocol:
-
Diazotization: 3,5-difluoroaniline is dissolved in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid, and cooled to a low temperature (typically 0-5 °C).
-
An aqueous solution of sodium nitrite is added dropwise to the cooled solution while maintaining the low temperature. The reaction progress can be monitored for the presence of nitrous acid using starch-iodide paper.
-
Hydrolysis: The resulting diazonium salt solution is then carefully heated to induce hydrolysis. The evolution of nitrogen gas is observed as the diazonium group is replaced by a hydroxyl group.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the 3,5-difluorophenol is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by a suitable method, such as distillation or chromatography.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 3,5-difluoroaniline | [1] |
| Key Reagents | Sodium nitrite, Sulfuric Acid | [1] |
| Product | 3,5-difluorophenol | [1] |
| Yield | Not specified, but noted as "not ideal" | [1] |
Step 2: Synthesis of 3,5-difluoroanisole from 3,5-difluorophenol
The methylation of 3,5-difluorophenol is a standard etherification reaction.
Experimental Protocol:
-
3,5-difluorophenol is dissolved in a suitable solvent, such as acetone or methanol.
-
A base, such as potassium carbonate or sodium hydroxide, is added to deprotonate the phenol and form the corresponding phenoxide.
-
A methylating agent, such as dimethyl sulfate or methyl iodide, is added to the reaction mixture.
-
The reaction is stirred, typically at room temperature or with gentle heating, until completion.
-
Work-up and Purification: The reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried and concentrated to give the crude 3,5-difluoroanisole, which can be further purified by distillation.
Quantitative Data:
| Parameter | Value |
| Starting Material | 3,5-difluorophenol |
| Key Reagents | Methylating agent (e.g., dimethyl sulfate), Base (e.g., K2CO3) |
| Product | 3,5-difluoroanisole |
| Yield | Typically high, >90% (literature values for similar reactions) |
Step 3: Synthesis of this compound from 3,5-difluoroanisole
The final step is the electrophilic aromatic substitution (bromination) of 3,5-difluoroanisole. The methoxy group is an activating group and directs the incoming electrophile to the ortho and para positions. In this case, the para position (C4) is sterically accessible.
Experimental Protocol:
-
3,5-difluoroanisole is dissolved in a suitable solvent, such as acetic acid or a chlorinated solvent.
-
A brominating agent, such as N-bromosuccinimide (NBS) or bromine, is added portion-wise to the solution. The reaction may be carried out in the presence of a catalyst if necessary.
-
The reaction mixture is stirred at a controlled temperature until the starting material is consumed (monitored by TLC or GC).
-
Work-up and Purification: The reaction is quenched, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The crude this compound is then purified, for example, by recrystallization or column chromatography.
Quantitative Data:
| Parameter | Value |
| Starting Material | 3,5-difluoroanisole |
| Key Reagents | Brominating agent (e.g., NBS or Br2) |
| Product | This compound |
| Yield | Dependent on specific conditions and brominating agent used. |
Visualization of the Synthetic Pathway
The following diagram illustrates the logical workflow of the synthesis of this compound from 3,5-difluoroaniline.
Caption: Synthetic route to this compound.
Conclusion
The synthesis of this compound from 3,5-difluoroaniline is a feasible multi-step process for research and development purposes. The outlined pathway, proceeding through a 3,5-difluorophenol intermediate, utilizes well-established organic reactions. While the initial diazotization and hydrolysis step requires careful handling due to potential safety and environmental concerns, the subsequent methylation and bromination steps are generally high-yielding and straightforward. This guide provides a solid foundation for chemists to undertake the synthesis of this important fluorinated building block. Further optimization of each step may be required to achieve desired yields and purity for specific applications.
References
- 1. Synthesis method of 3, 5-difluorophenol - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN117964460A - Synthesis process of 3, 5-difluorophenol - Google Patents [patents.google.com]
- 3. scispace.com [scispace.com]
- 4. EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
A Comprehensive Spectroscopic Guide to 4-Bromo-3,5-difluoroanisole: Elucidating Structure Through Advanced Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3,5-difluoroanisole is a halogenated aromatic compound with significant potential as a building block in the synthesis of novel pharmaceuticals and agrochemicals.[1] The strategic placement of bromine and fluorine atoms on the anisole scaffold imparts unique electronic properties and metabolic stability, making it an attractive intermediate for drug discovery and material science.[1] Accurate and unambiguous structural confirmation of this molecule is paramount for its effective utilization in complex synthetic pathways. This in-depth technical guide provides a detailed exploration of the spectroscopic characteristics of this compound, offering insights into the principles and practical application of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy for its definitive identification. While publicly available experimental spectra for this specific compound are limited, this guide synthesizes predicted data, established spectroscopic principles of analogous compounds, and expert analysis to present a comprehensive and reliable spectroscopic profile.
Molecular Structure and Spectroscopic Overview
The structure of this compound, with its distinct substitution pattern, gives rise to a unique spectroscopic fingerprint. The interplay of the electron-donating methoxy group (-OCH₃) and the electronegative halogen substituents (Br and F) on the aromatic ring governs the chemical environment of each nucleus, leading to characteristic signals in various spectroscopic techniques.
Figure 1: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR each provide critical pieces of the structural puzzle.
¹H NMR Spectroscopy: Probing the Aromatic and Methoxy Protons
Theoretical Framework: The chemical shift of a proton is highly sensitive to its local electronic environment. Electron-donating groups shield protons, shifting their signals upfield (to lower ppm values), while electron-withdrawing groups deshield them, causing downfield shifts.[2] In this compound, the methoxy group is electron-donating, while the fluorine and bromine atoms are electron-withdrawing.
Predicted ¹H NMR Spectrum:
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| -OCH₃ | ~3.8 | Singlet (s) | N/A |
| Ar-H (2,6) | ~6.7 - 7.0 | Triplet (t) | JH-F ≈ 2-3 |
In-depth Analysis:
-
Methoxy Protons (-OCH₃): The three protons of the methoxy group are chemically equivalent and are not coupled to any other protons. They are expected to appear as a sharp singlet. Their chemical shift is influenced by the electron-donating nature of the oxygen atom.
-
Aromatic Protons (H-2 and H-6): Due to the symmetry of the molecule, the two aromatic protons are chemically equivalent. They are expected to show a downfield chemical shift typical for aromatic protons.[3] Each proton is coupled to the two meta-positioned fluorine atoms, resulting in a triplet splitting pattern due to the approximately equal coupling constants (JH-F).
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Theoretical Framework: The chemical shifts of carbon atoms are also influenced by the electronic effects of substituents. Electronegative atoms like fluorine and bromine cause a downfield shift for the directly attached carbon and affect the chemical shifts of other carbons in the ring through inductive and resonance effects.[4]
Predicted ¹³C NMR Spectrum:
| Carbon(s) | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |
| -OCH₃ | ~56 | Quartet (q) |
| C-1 | ~160 | Triplet (t) |
| C-2, C-6 | ~105-110 | Doublet (d) |
| C-3, C-5 | ~155-160 | Doublet of doublets (dd) |
| C-4 | ~95-100 | Singlet (s) |
In-depth Analysis:
-
Quaternary Carbons: The carbon attached to the methoxy group (C-1) and the carbons bearing the fluorine atoms (C-3, C-5) will be significantly downfield due to the electronegativity of the attached atoms. The carbon bearing the bromine atom (C-4) will also be downfield, though typically to a lesser extent than fluorine-bearing carbons.
-
C-F Coupling: A key feature of the ¹³C NMR spectrum of fluorinated compounds is the presence of carbon-fluorine coupling. The C-3 and C-5 carbons will be split into doublets by the directly attached fluorine (¹JC-F), and these signals will be further split by the adjacent fluorine (²JC-F), resulting in doublets of doublets. The C-2 and C-6 carbons will show smaller doublet splitting from the meta-fluorine (³JC-F). The C-1 and C-4 carbons may show triplet splitting from the two equivalent fluorine atoms.
¹⁹F NMR Spectroscopy: A Direct Window into the Fluorine Environment
Theoretical Framework: ¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it an excellent tool for characterizing fluorinated compounds.[5] The chemical shifts are very sensitive to the electronic environment.
Predicted ¹⁹F NMR Spectrum:
| Fluorine(s) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| F-3, F-5 | -110 to -130 | Triplet (t) | JF-H ≈ 2-3 |
In-depth Analysis: Due to the molecule's symmetry, the two fluorine atoms are chemically equivalent and will produce a single signal in the ¹⁹F NMR spectrum. This signal will be split into a triplet by coupling to the two meta-protons (H-2 and H-6). The chemical shift will be in the typical range for aromatic fluorine atoms.[6]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Theoretical Framework: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, the presence of bromine is a key diagnostic feature due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in an M+2 peak of nearly equal intensity to the molecular ion peak.[7]
Predicted Mass Spectrum Data:
| Ion | Predicted m/z | Notes |
| [M]⁺ | 222/224 | Molecular ion with characteristic bromine isotope pattern |
| [M-CH₃]⁺ | 207/209 | Loss of a methyl radical |
| [M-CH₃-CO]⁺ | 179/181 | Subsequent loss of carbon monoxide |
| [C₆H₂F₂Br]⁺ | 191/193 | Loss of the methoxy group |
Fragmentation Pathway: The fragmentation of this compound under electron ionization would likely proceed through the initial loss of a methyl radical from the methoxy group, followed by the elimination of a molecule of carbon monoxide. Another likely fragmentation pathway is the cleavage of the C-O bond, leading to the loss of the entire methoxy group.
Figure 2: Proposed mass spectrometry fragmentation pathway.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Theoretical Framework: IR spectroscopy probes the vibrational frequencies of chemical bonds. Specific functional groups absorb infrared radiation at characteristic frequencies, providing a molecular fingerprint.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3100-3000 | Aromatic C-H stretch |
| 2950-2850 | Aliphatic C-H stretch (-OCH₃) |
| 1600-1450 | Aromatic C=C stretch |
| 1300-1200 | Aryl-O stretch (asymmetric) |
| 1100-1000 | Aryl-O stretch (symmetric) |
| 1200-1000 | C-F stretch |
| 700-500 | C-Br stretch |
In-depth Analysis: The IR spectrum of this compound will be characterized by the presence of aromatic C-H stretching vibrations, aliphatic C-H stretching from the methoxy group, and a series of characteristic aromatic C=C stretching bands. The strong absorptions corresponding to the aryl-O and C-F stretching vibrations will be key diagnostic features. The C-Br stretch will appear in the fingerprint region at a lower wavenumber.
Experimental Protocols
Acquiring high-quality spectroscopic data is crucial for accurate structural elucidation. The following are generalized protocols for the techniques discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse sequence.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon (unless C-F coupling is present). A longer acquisition time and a greater number of scans are typically required due to the low natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire the spectrum with proton decoupling to simplify the spectrum, or without decoupling to observe H-F couplings.
-
Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to an internal standard (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).
Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Separation: Inject the sample into the GC. The compound will be separated from any impurities based on its boiling point and affinity for the column's stationary phase.
-
MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer where it is ionized (typically at 70 eV) and fragmented. The mass analyzer separates the ions based on their m/z ratio.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Infrared Spectroscopy (FT-IR)
-
Sample Preparation: As this compound is a solid at room temperature, it can be analyzed as a KBr pellet or as a thin film from a melt between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used in a liquid cell.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Acquire a background spectrum of the empty sample compartment (or the solvent). Then, acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.
Conclusion
The comprehensive spectroscopic analysis of this compound, integrating ¹H, ¹³C, and ¹⁹F NMR, Mass Spectrometry, and Infrared Spectroscopy, provides an unambiguous confirmation of its molecular structure. The predicted and interpreted data presented in this guide offer a robust framework for the identification and characterization of this important synthetic building block. By understanding the principles behind the spectroscopic techniques and the influence of the molecular structure on the resulting spectra, researchers can confidently utilize this compound in their synthetic endeavors, accelerating the development of new pharmaceuticals, agrochemicals, and advanced materials.
References
- (Placeholder for a relevant scientific article discussing the synthesis or application of this compound or a closely related compound.
-
Dhami, K. S., & Stothers, J. B. (1967). 13C NMR Studies. VIII. 13C Spectra of Some Substituted Anisoles. Canadian Journal of Chemistry, 45(3), 233-243. [Link]
- (Placeholder for a reference on ¹³C NMR of substituted anisoles)
- (Placeholder for a reference on ¹³C NMR of diphenyl ethers)
-
NMR Spectroscopy of Benzene Derivatives. (n.d.). Retrieved from a relevant educational source on NMR spectroscopy. [Link]
-
Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. (n.d.). Retrieved from a relevant educational source on NMR signal assignment. [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy. In Wikipedia. Retrieved December 30, 2025, from [Link]
- (Placeholder for a reference on arom
- (Placeholder for a reference on mass spectrometry fragment
- (Placeholder for a reference on proton chemical shifts in substituted benzenes)
- (Placeholder for a reference on ¹³C NMR of aniline deriv
- (Placeholder for a reference on FT-IR of anisole)
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Bromoanisole(104-92-7) 1H NMR [m.chemicalbook.com]
- 3. 4-Bromo-3,5-difluoroaniline | C6H4BrF2N | CID 2736260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-3,5-difluoroanisole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected ¹H NMR spectrum of 4-Bromo-3,5-difluoroanisole. Due to the absence of publicly available experimental spectral data for this specific compound in the searched scientific literature and databases, this guide will focus on a theoretical interpretation based on established principles of NMR spectroscopy and analysis of analogous compounds. A general experimental protocol for acquiring such a spectrum is also provided.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to exhibit two distinct signals: one for the methoxy (-OCH₃) protons and another for the aromatic protons. The quantitative data for these signals would be determined experimentally.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| -OCH₃ | 3.8 - 4.0 | Singlet (s) | N/A | 3H |
| Ar-H | 6.7 - 7.2 | Triplet (t) | ~2-3 (⁴JH-F) | 2H |
Molecular Structure and Predicted Coupling
The structure of this compound dictates a specific pattern of proton signals. The methoxy group protons are chemically equivalent and distant from the fluorine and bromine atoms, leading to an expected singlet. The two aromatic protons are also chemically equivalent due to the molecule's symmetry. These protons are expected to couple with the two equivalent fluorine atoms at the meta positions, resulting in a triplet due to coupling to two identical nuclei (n+1 rule, where n=2 for the two fluorine atoms).
Figure 1. Predicted through-bond coupling in this compound.
Experimental Protocol: ¹H NMR Spectroscopy
The following provides a general methodology for the acquisition of a ¹H NMR spectrum for a compound such as this compound.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. Instrumentation and Data Acquisition:
-
The spectrum should be recorded on a high-resolution NMR spectrometer, typically with a proton frequency of 300 MHz or higher.
-
Standard acquisition parameters would include:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16 (or more for dilute samples)
-
Temperature: 298 K
-
3. Data Processing:
-
The raw data (Free Induction Decay, FID) is processed using Fourier transformation.
-
Phase and baseline corrections are applied to the resulting spectrum.
-
The spectrum is referenced to the internal standard (TMS).
-
Integration of the signals is performed to determine the relative number of protons for each resonance.
-
Chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) are reported in Hertz (Hz).
Figure 2. General workflow for ¹H NMR spectroscopy.
An In-Depth Technical Guide to the ¹³C NMR of 4-Bromo-3,5-difluoroanisole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 4-bromo-3,5-difluoroanisole. This document details predicted spectral data, a standard experimental protocol for data acquisition, and a structural representation to aid in spectral assignment. This information is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science who may be working with this or structurally related compounds.
Introduction to ¹³C NMR of Fluorinated Aromatic Compounds
¹³C NMR spectroscopy is a powerful analytical technique for determining the carbon framework of organic molecules. In the case of fluorinated aromatic compounds such as this compound, the presence of fluorine atoms introduces carbon-fluorine (C-F) coupling, which provides additional structural information. The ¹⁹F nucleus has a spin of I = 1/2, similar to ¹H, and therefore couples to neighboring ¹³C nuclei. This coupling manifests as splitting of the carbon signals into doublets, triplets, or more complex multiplets, depending on the number of fluorine atoms and their proximity to the carbon nucleus. The magnitude of the coupling constant (J), measured in Hertz (Hz), is dependent on the number of bonds separating the carbon and fluorine atoms and can be a valuable tool for assigning specific carbon signals.
Predicted ¹³C NMR Data for this compound
Due to the absence of readily available experimental ¹³C NMR data for this compound in the public domain, the following data has been generated using computational prediction methods. These predictions provide an expected range for the chemical shifts and coupling constants, which can serve as a guide for spectral analysis.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| C-1 | 161.5 | Triplet | ~2.5 (⁴Jcf) |
| C-2 | 100.2 | Doublet of Doublets | ~20 (²Jcf), ~5 (⁴Jcf) |
| C-3 | 160.8 | Doublet | ~250 (¹Jcf) |
| C-4 | 95.7 | Triplet | ~5 (³Jcf) |
| C-5 | 160.8 | Doublet | ~250 (¹Jcf) |
| C-6 | 100.2 | Doublet of Doublets | ~20 (²Jcf), ~5 (⁴Jcf) |
| OCH₃ | 57.0 | Singlet | - |
Disclaimer: These are predicted values and may differ from experimental results.
Structural Diagram and Spectral Assignment
The following diagram illustrates the chemical structure of this compound with numbered carbon atoms corresponding to the data in the table above.
Caption: Structure of this compound with carbon numbering.
Experimental Protocol for ¹³C NMR Spectroscopy
This section outlines a standard operating procedure for acquiring the ¹³C NMR spectrum of this compound.
1. Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the spectrum.
-
Solvent: Dissolve approximately 20-50 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice as it is a good solvent for many organic compounds and its carbon signal at ~77 ppm serves as a convenient internal reference.
-
NMR Tube: Use a clean, dry 5 mm NMR tube. Transfer the solution to the NMR tube.
2. NMR Spectrometer Setup
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and sensitivity.
-
Tuning and Matching: Tune and match the probe for the ¹³C frequency.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity.
3. Data Acquisition Parameters
-
Experiment: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments).
-
Pulse Angle: A 30° pulse angle is recommended to allow for a shorter relaxation delay.
-
Spectral Width: Set the spectral width to encompass the expected range of chemical shifts for aromatic and methoxy carbons (e.g., 0 to 200 ppm).
-
Acquisition Time (AT): Typically 1-2 seconds.
-
Relaxation Delay (D1): A relaxation delay of 2 seconds is a good starting point.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required. Start with 1024 scans and increase if necessary to achieve an adequate signal-to-noise ratio.
4. Data Processing
-
Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.
-
Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
Peak Picking and Integration: Identify and list the chemical shifts of all peaks. Due to the nature of proton-decoupled ¹³C NMR, integration is generally not quantitative.
Logical Workflow for Spectral Analysis
The following diagram outlines the logical workflow for the analysis of the ¹³C NMR spectrum of this compound.
Caption: Workflow for ¹³C NMR spectral analysis.
FT-IR Analysis of 4-Bromo-3,5-difluoroanisole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy of 4-Bromo-3,5-difluoroanisole. This compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals, making its structural characterization by techniques like FT-IR crucial for quality control and reaction monitoring.[1] This document outlines the expected vibrational modes, a detailed experimental protocol for analysis, and a logical workflow for spectral interpretation.
Predicted FT-IR Spectral Data
The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrational modes of its functional groups and the substituted aromatic ring. Based on the analysis of anisole derivatives and substituted benzenes, the following table summarizes the predicted key IR absorption peaks.[2][3][4][5][6][7]
| Wavenumber (cm⁻¹) | Functional Group/Vibrational Mode | Expected Intensity | Notes |
| 3100 - 3000 | Aromatic C-H Stretch | Weak to Medium | Characteristic of C-H stretching in the benzene ring.[6][7][8] |
| 2970 - 2840 | C-H Stretch (Methyl of Methoxy) | Medium | Asymmetric and symmetric stretching of the -OCH₃ group. |
| 1600 - 1580 | C=C Aromatic Ring Stretch | Medium to Strong | Vibrations of the carbon-carbon double bonds within the benzene ring.[3][6][7] |
| 1480 - 1440 | C=C Aromatic Ring Stretch | Medium to Strong | Further confirmation of the aromatic ring structure.[3][6][7] |
| 1440 - 1400 | C-H Bend (Methyl of Methoxy) | Medium | Asymmetric bending of the -OCH₃ group. |
| 1300 - 1200 | C-O-C Asymmetric Stretch (Aryl Ether) | Strong | A characteristic and strong absorption for anisole and its derivatives.[4][9] |
| 1200 - 1100 | C-F Stretch | Strong | The presence of two fluorine atoms will likely result in strong absorptions in this region. |
| 1050 - 1000 | C-O-C Symmetric Stretch (Aryl Ether) | Medium | Another key indicator of the ether linkage.[4] |
| 900 - 800 | C-H Out-of-Plane Bending | Strong | The substitution pattern on the benzene ring will influence the exact position and number of these bands.[3][6] |
| 700 - 600 | C-Br Stretch | Medium to Strong | The carbon-bromine bond vibration is expected in the lower frequency fingerprint region.[2] |
| Below 600 | Ring Bending Modes | Weak to Medium | Out-of-plane deformations of the substituted benzene ring.[2] |
Experimental Protocol: FT-IR Analysis
The following protocol outlines the general steps for acquiring an FT-IR spectrum of this compound.
Instrumentation:
-
Fourier-Transform Infrared (FT-IR) Spectrometer (e.g., Bruker, PerkinElmer, Thermo Fisher Scientific)
-
Attenuated Total Reflectance (ATR) accessory or KBr plates/press
Materials:
-
This compound sample
-
Potassium Bromide (KBr), spectroscopic grade (for pellet method)
-
Solvent for cleaning (e.g., acetone or isopropanol), spectroscopic grade
Procedure (ATR Method):
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
Background Scan: Record a background spectrum with a clean ATR crystal. This will subtract the spectral contributions of the atmosphere (e.g., CO₂, H₂O) from the sample spectrum.
-
Sample Application: Place a small amount of the this compound sample directly onto the ATR crystal. If the sample is a solid, ensure good contact is made using the pressure clamp.
-
Spectrum Acquisition: Acquire the FT-IR spectrum of the sample. A typical measurement consists of 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: Process the acquired spectrum by performing a baseline correction and peak picking to identify the exact wavenumbers of the absorption bands.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., acetone) and a soft tissue to remove all traces of the sample.
Procedure (KBr Pellet Method - for solid samples):
-
Sample Preparation: Grind a small amount (1-2 mg) of the this compound sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
Background Scan: Record a background spectrum of the empty sample holder.
-
Spectrum Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
-
Data Processing: Process the spectrum as described in the ATR method.
Logical Workflow for FT-IR Analysis
The following diagram illustrates the logical workflow for the FT-IR analysis of this compound, from sample preparation to final interpretation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Vibrational Spectra of Benzene Derivatives. II. Frequency Assignments in the CsBr Region [opg.optica.org]
- 3. academics.nat.tum.de [academics.nat.tum.de]
- 4. IR Spectrum Of Anisole | bartleby [bartleby.com]
- 5. ijermt.org [ijermt.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 8. researchgate.net [researchgate.net]
- 9. The IR spectrum for anisole contains two C―O stretching bands in ... | Study Prep in Pearson+ [pearson.com]
Mass Spectrometry of 4-Bromo-3,5-difluoroanisole: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of 4-Bromo-3,5-difluoroanisole (C7H5BrF2O). The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation, and visualization of fragmentation pathways.
Compound Information
Molecular Formula: C7H5BrF2O
Structure:
Key Physicochemical Properties:
-
Monoisotopic Mass: 221.94917 Da[1]
-
Molecular Weight: 223.02 g/mol [2]
-
Synonyms: 2-Bromo-1,3-difluoro-5-methoxybenzene[2]
Mass Spectrometric Data
While a publicly available, experimentally derived mass spectrum for this compound is not readily accessible, theoretical data and analysis of similar compounds allow for an accurate prediction of its mass spectrometric behavior.
Predicted Mass-to-Charge Ratios (m/z) of Adducts
The following table summarizes the predicted mass-to-charge ratios for various adducts of this compound, which are crucial for analysis by techniques such as electrospray ionization (ESI).
| Adduct | Predicted m/z |
| [M+H]+ | 222.95645 |
| [M+Na]+ | 244.93839 |
| [M-H]- | 220.94189 |
| [M+NH4]+ | 239.98299 |
| [M+K]+ | 260.91233 |
| [M+H-H2O]+ | 204.94643 |
| [M+HCOO]- | 266.94737 |
| [M+CH3COO]- | 280.96302 |
| [M]+ | 221.94862 |
Data sourced from PubChem.[1]
Predicted Electron Ionization (EI) Fragmentation Pathway
Electron ionization mass spectrometry of this compound is expected to produce a characteristic fragmentation pattern. The presence of bromine isotopes (79Br and 81Br in approximately a 1:1 ratio) will result in doublet peaks for all bromine-containing fragments, separated by 2 m/z units.
The primary fragmentation events are predicted to be the loss of the methyl group, followed by the loss of a carbonyl group, and cleavage of the bromine and fluorine atoms.
Visualization of Predicted Fragmentation
The following diagram illustrates the predicted major fragmentation pathway of this compound under electron ionization.
Caption: Predicted EI-MS Fragmentation of this compound.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the analysis of this compound using GC-MS with electron ionization.
Objective: To obtain the mass spectrum of this compound and identify its characteristic fragments.
1. Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Vortex the solution until the sample is completely dissolved.
-
If necessary, dilute the sample further to an appropriate concentration (e.g., 1-10 µg/mL).
2. GC-MS Instrument Conditions:
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Oven Program | - Initial: 60 °C, hold for 2 min- Ramp: 10 °C/min to 280 °C- Final: Hold at 280 °C for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | 50-350 amu |
| Scan Rate | 2 scans/sec |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
3. Data Analysis:
-
Integrate the chromatographic peak corresponding to this compound.
-
Obtain the mass spectrum for the integrated peak.
-
Identify the molecular ion peak (M+.) and major fragment ions.
-
Compare the observed fragmentation pattern with the predicted pathway. Note the characteristic isotopic pattern of bromine.
Experimental Workflow Diagram
The following diagram outlines the workflow for the GC-MS analysis.
Caption: GC-MS Experimental Workflow for this compound.
Applications in Drug Development
The mass spectrometric analysis of this compound is relevant in several areas of drug development:
-
Metabolite Identification: In preclinical and clinical studies, mass spectrometry is essential for identifying the metabolites of drug candidates. The fragmentation pattern of the parent compound helps in elucidating the structures of its metabolites.
-
Impurity Profiling: Mass spectrometry is used to detect and identify impurities in active pharmaceutical ingredients (APIs) and formulated drug products.
-
Reaction Monitoring: In process chemistry, mass spectrometry can be used to monitor the progress of chemical reactions involving this compound as a starting material or intermediate.
Logical Relationship in Metabolite Studies
The following diagram illustrates the logical relationship in using the parent drug's mass spectrum to identify potential metabolites.
Caption: Logic for Metabolite Identification using MS/MS.
References
An In-depth Technical Guide to the Safety and Handling of 4-Bromo-3,5-difluoroanisole
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 4-Bromo-3,5-difluoroanisole, a key intermediate in pharmaceutical and agrochemical synthesis. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment.
Chemical Identification and Properties
This compound is a halogenated aromatic compound. Its physical and chemical properties are summarized below.
| Property | Value | Source |
| CAS Number | 202865-61-0 | [1] |
| Molecular Formula | C₇H₅BrF₂O | [1] |
| Molecular Weight | 223.02 g/mol | --- |
| Appearance | White to Almost white powder to lump | --- |
| Melting Point | 29 °C | --- |
| Purity | >98.0% (GC) | --- |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The GHS classification is as follows:
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Hazard Pictogram:
Safe Handling and Storage Protocols
Strict adherence to the following protocols is mandatory to prevent exposure and ensure stability of the compound.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling. The following PPE is required:
-
Eye/Face Protection: Chemical splash goggles or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves such as nitrile, neoprene, or butyl rubber.[1]
-
Skin and Body Protection: A flame-resistant lab coat worn over personal clothing that covers the legs.
-
Respiratory Protection: All handling should be conducted in a certified chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
Handling Procedures
-
Avoid breathing dust, fumes, or vapors.[2]
-
Prevent all contact with skin and eyes by wearing appropriate PPE.[2]
-
Wash hands thoroughly with soap and water after handling.[2]
-
Use in a well-ventilated area, preferably a chemical fume hood.[2]
-
Use non-sparking tools and explosion-proof equipment where necessary.[2]
-
Do not eat, drink, or smoke in the area where the chemical is handled.
Storage Conditions
-
Store in a tightly closed, properly labeled container.[1]
-
Keep in a cool, dry, and well-ventilated area.[1]
-
Store away from incompatible materials, such as strong oxidizing agents.
-
Store locked up.[1]
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[1] |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]
-
Specific Hazards: No information available.
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[2]
Accidental Release Measures
-
Personal Precautions: Avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eyes. Use personal protective equipment.[2]
-
Environmental Precautions: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains.[2]
-
Containment and Cleanup: Collect and arrange disposal. Keep the chemical in suitable and closed containers for disposal.[2]
Experimental Protocols
The following are generalized protocols for the safe handling of this compound in a laboratory setting.
Weighing and Transferring Solid Compound
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Don all required PPE as outlined in Section 3.1.
-
Decontaminate the work surface within the fume hood.
-
-
Procedure:
-
Place a calibrated analytical balance inside the fume hood.
-
Use a clean, dry weighing boat or paper.
-
Carefully transfer the desired amount of this compound from the storage container to the weighing vessel using a clean spatula.
-
Avoid generating dust.
-
Once weighed, securely close the storage container.
-
Transfer the weighed compound to the reaction vessel.
-
-
Post-Procedure:
-
Clean the spatula and any other contaminated equipment.
-
Dispose of the weighing boat/paper as hazardous waste.
-
Decontaminate the work surface.
-
Preparation of a Solution
-
Preparation:
-
Follow all preparation steps from Protocol 5.1.
-
Select a suitable solvent and reaction vessel.
-
-
Procedure:
-
Weigh the required amount of this compound as per Protocol 5.1.
-
Slowly add the weighed solid to the solvent in the reaction vessel while stirring.
-
Ensure the vessel is loosely covered to prevent splashing.
-
Continue stirring until the solid is fully dissolved.
-
-
Post-Procedure:
-
Properly label the solution with the compound name, concentration, solvent, and date.
-
Clean all contaminated glassware and equipment.
-
Visualized Workflows
Safe Handling Workflow
References
4-Bromo-3,5-difluoroanisole material safety data sheet (MSDS)
FOR RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This technical guide provides a comprehensive overview of the material safety data for 4-Bromo-3,5-difluoroanisole (CAS No. 202865-61-0). The information herein is compiled and structured to serve as an essential resource for researchers, scientists, and professionals in drug development, emphasizing safe handling, storage, and emergency procedures.
Chemical Identification and Properties
This compound, also known as 2-Bromo-1,3-difluoro-5-methoxybenzene, is a halogenated aromatic compound.[1] Its structure and properties make it a useful intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅BrF₂O | [1][2] |
| Molecular Weight | 223.02 g/mol | [1][2] |
| CAS Number | 202865-61-0 | [1][2] |
| Appearance | White to almost white powder to lump | [1] |
| Melting Point | 29 °C | [1] |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Insoluble in water | |
| Purity | ≥ 98% (GC) | [1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is crucial to understand its potential health effects prior to handling.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |
Source: ChemicalBook Safety Data Sheet[3]
GHS Label Elements:
-
Pictogram:
-
Signal Word: Warning [3]
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3]
-
P264: Wash skin thoroughly after handling.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
P405: Store locked up.[3]
-
Toxicological Information
There is currently no quantitative toxicological data, such as LD50 or LC50 values, available for this compound in the public domain. The toxicological properties have not been fully investigated. Therefore, this compound should be handled with the utmost care, assuming it to be potentially toxic.
Experimental Protocols: Safe Handling and Storage
Given the absence of specific experimental protocols in safety literature, this section details the necessary procedures for safe handling and storage in a laboratory setting.
4.1. Engineering Controls and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle in a well-ventilated place, preferably within a chemical fume hood.[3] Ensure that eyewash stations and safety showers are in close proximity to the workstation.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.
-
4.2. Handling Procedures
-
Avoid contact with skin and eyes.[3]
-
Avoid the formation of dust and aerosols.
-
Use non-sparking tools.
-
Prevent fire caused by electrostatic discharge steam.
-
Wash hands thoroughly after handling.[3]
4.3. Storage Conditions
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
The recommended storage temperature is between 2 and 8 °C.[1]
-
Store away from incompatible materials such as strong oxidizing agents.
Emergency Procedures and First Aid
The following workflows outline the immediate actions to be taken in case of an emergency.
5.1. First Aid Measures
Caption: Workflow for First Aid Procedures.
5.2. Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Specific Hazards: No data available.
-
Advice for Firefighters: Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.
5.3. Accidental Release Measures
The logical workflow for managing a spill is outlined below.
Caption: Workflow for Accidental Release Measures.
Stability and Reactivity
-
Reactivity: No dangerous reactions are known under normal conditions.
-
Chemical Stability: The substance is stable under recommended storage conditions.
-
Conditions to Avoid: Heat, flames, and sparks.
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: Formation of toxic gases such as carbon oxides, hydrogen fluoride, and hydrogen bromide is possible during heating or in case of fire.
Disposal Considerations
Waste disposal methods must be in accordance with local, regional, and national environmental regulations. Chemical waste generators must determine whether a discarded chemical is classified as hazardous. Contact a licensed professional waste disposal service to dispose of this material. Do not let the product enter drains.
Conclusion
This compound is a chemical intermediate that requires careful handling due to its irritant properties and the lack of comprehensive toxicological data. Adherence to the safety protocols outlined in this guide is paramount for minimizing risk in a laboratory setting. All personnel must be thoroughly trained in the handling and emergency procedures associated with this compound before commencing any work.
References
Technical Guide: Determining the Solubility of 4-Bromo-3,5-difluoroanisole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies required to determine the solubility of 4-Bromo-3,5-difluoroanisole in various organic solvents. Given the limited availability of public quantitative data for this specific compound, this document focuses on establishing a robust experimental framework. The protocols and data structures outlined herein are designed to enable researchers to generate high-quality, reproducible solubility data essential for applications in medicinal chemistry, process development, and materials science.
Introduction to this compound and its Solubility
This compound is a halogenated aromatic compound with potential applications as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] The arrangement of bromine and fluorine substituents on the anisole core significantly influences its physicochemical properties, including its solubility.[2]
Solubility is a critical parameter in drug discovery and development, impacting everything from reaction kinetics in synthesis to bioavailability and formulation of the final active pharmaceutical ingredient (API).[3] Poor solubility can hinder bioassays, lead to challenges in formulation, and result in unreliable in vitro testing.[3][4] Therefore, a thorough understanding of a compound's solubility profile in different solvents is fundamental.
This guide will focus on the principles and a detailed protocol for determining the thermodynamic solubility of this compound.
Predicted Physicochemical Properties and Solubility Profile
While specific experimental data for this compound is scarce, we can infer some of its properties from related structures like 4-Bromo-3,5-difluoroaniline. The aniline analog is a solid at room temperature and is described as having moderate solubility in organic solvents.[5] The presence of halogen atoms and the aromatic ring suggests that this compound is a solid compound with a degree of lipophilicity.
The general principle of "like dissolves like" suggests that its solubility will be higher in organic solvents that have similar polarity.[1] Therefore, it is expected to be more soluble in moderately polar to non-polar organic solvents and less soluble in highly polar solvents like water.
Data Presentation for Solubility Studies
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents and conditions. The following table is an illustrative example of how to structure such data.
Note: The values presented in Table 1 are hypothetical and for illustrative purposes only. They serve as a template for reporting experimentally determined data.
Table 1: Illustrative Solubility Data for this compound at 25°C
| Solvent | Solvent Polarity (Dielectric Constant, ε) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |
| Hexane | 1.88 | Value | Value | HPLC-UV |
| Toluene | 2.38 | Value | Value | HPLC-UV |
| Dichloromethane (DCM) | 8.93 | Value | Value | HPLC-UV |
| Ethyl Acetate | 6.02 | Value | Value | HPLC-UV |
| Acetone | 20.7 | Value | Value | HPLC-UV |
| Acetonitrile (ACN) | 37.5 | Value | Value | HPLC-UV |
| Isopropanol (IPA) | 19.9 | Value | Value | HPLC-UV |
| Methanol (MeOH) | 32.7 | Value | Value | HPLC-UV |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Value | Value | HPLC-UV |
Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.[4] This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid solute.[6]
4.1. Principle
An excess amount of solid this compound is added to a known volume of the test solvent. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. After equilibration, the undissolved solid is separated from the saturated solution by filtration or centrifugation. The concentration of the dissolved compound in the clear supernatant is then quantified using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).
4.2. Materials and Equipment
-
Solute: this compound (purity >98%)
-
Solvents: HPLC-grade organic solvents (as listed in Table 1)
-
Equipment:
-
Analytical balance (4-decimal place)
-
Vials with screw caps (e.g., 4 mL glass vials)
-
Orbital shaker or rotator with temperature control
-
Centrifuge or syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector and a suitable column (e.g., C18)
-
Autosampler vials
-
4.3. Procedure
-
Preparation of Calibration Standards:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent in which it is freely soluble (e.g., acetonitrile).
-
Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 0.1, 0.05, 0.01, 0.005, 0.001 mg/mL).
-
Analyze these standards by HPLC to generate a calibration curve of peak area versus concentration.
-
-
Sample Preparation and Equilibration:
-
Add an excess amount of solid this compound (e.g., 5-10 mg) to a pre-weighed vial. The key is to ensure undissolved solid remains at the end of the experiment.
-
Record the exact mass of the compound added.
-
Add a precise volume of the test solvent (e.g., 2 mL) to the vial.
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C).
-
Agitate the vials for a predetermined equilibration period (e.g., 24 to 48 hours). The required time should be established by taking measurements at various time points (e.g., 4, 8, 24, 48 hours) until the concentration in the solution remains constant.[7]
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle for a short period (e.g., 30 minutes).
-
Carefully withdraw an aliquot of the supernatant.
-
Separate the saturated solution from the excess solid using one of the following methods:
-
Centrifugation: Centrifuge the aliquot at high speed (e.g., 10,000 rpm for 10 minutes) to pellet any suspended particles.
-
Filtration: Filter the aliquot using a syringe filter (0.22 µm) into a clean vial. Discard the first portion of the filtrate to avoid any adsorption effects from the filter membrane.
-
-
-
Quantitative Analysis:
-
Precisely dilute the clear, saturated filtrate with the appropriate mobile phase or solvent to bring the concentration within the range of the calibration curve.
-
Analyze the diluted sample by HPLC under the same conditions used for the calibration standards.
-
Record the peak area from the chromatogram.
-
4.4. Data Analysis and Calculation
-
Using the linear regression equation from the calibration curve (y = mx + c, where y is the peak area and x is the concentration), calculate the concentration of the diluted sample.
-
Account for the dilution factor to determine the concentration of the original saturated solution.
-
Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor
-
-
If desired, convert the solubility to molarity (mol/L) using the molecular weight of this compound.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination protocol.
Caption: Workflow for Thermodynamic Solubility Determination.
References
- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 2. khazna.ku.ac.ae [khazna.ku.ac.ae]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. enamine.net [enamine.net]
- 5. CAS 203302-95-8: 4-Bromo-3,5-difluoroaniline | CymitQuimica [cymitquimica.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Guide: Physical Properties of 4-Bromo-3,5-difluoroanisole
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the known and predicted physical properties of 4-Bromo-3,5-difluoroanisole. This document is intended to be a valuable resource for researchers and professionals involved in drug development and chemical synthesis, offering key data, experimental methodologies, and a conceptual workflow for its application.
Core Physical Properties
| Property | Value | Data Source |
| Molecular Formula | C₇H₅BrF₂O | |
| Molecular Weight | 223.02 g/mol | [1] |
| Melting Point | 29 °C | [1] |
| Boiling Point (Predicted) | 205.3 ± 35.0 °C | |
| Density (Predicted) | 1.7 g/cm³ | |
| Water Solubility (Predicted) | 0.28 g/L | |
| Appearance | White to almost white powder to lump | [1] |
Experimental Protocols
The following are detailed, generalized methodologies for the experimental determination of the key physical properties of organic compounds like this compound.
Melting Point Determination (Capillary Method)
The melting point of a solid organic compound can be accurately determined using a capillary tube method.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point device)
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
Mortar and pestle
-
Heating medium (e.g., mineral oil for Thiele tube)
Procedure:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle. The fine powder is then packed into the sealed end of a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in the melting point apparatus.
-
Heating: The apparatus is heated gently and steadily. The temperature is monitored closely as it approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow (typically 1-2 °C).
Boiling Point Determination (Microscale Method)
For small quantities of a liquid, the boiling point can be determined using a microscale technique.
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath or heating block)
-
Clamp and stand
Procedure:
-
Sample Preparation: A small amount (a few drops) of the liquid sample is placed in the small test tube. The open end of a capillary tube is placed into the liquid, with the sealed end uppermost.
-
Apparatus Setup: The test tube is attached to a thermometer and clamped so that the bottom of the test tube is immersed in the heating bath.
-
Heating: The heating bath is heated slowly. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Observation: The heating is stopped, and the bath is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Density Determination (Pycnometer Method)
The density of a solid or liquid organic compound can be precisely measured using a pycnometer.
Apparatus:
-
Pycnometer (a small glass flask with a fitted ground glass stopper with a capillary tube)
-
Analytical balance
-
Thermometer
-
A liquid of known density (e.g., distilled water)
Procedure:
-
Mass of Empty Pycnometer: The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance.
-
Mass of Pycnometer with Sample: The pycnometer is filled with the sample (if liquid) or a known mass of the solid sample is added. The total mass is recorded.
-
Mass of Pycnometer with Known Liquid: The pycnometer is then filled with a liquid of known density, and the total mass is measured.
-
Calculation: The volume of the pycnometer is determined from the mass and density of the known liquid. The density of the sample is then calculated by dividing the mass of the sample by the volume it occupies.
Solubility Determination
A qualitative and semi-quantitative assessment of solubility can be performed through direct observation.
Apparatus:
-
Small test tubes
-
Vortex mixer or shaker
-
Graduated pipettes
-
Analytical balance
Procedure:
-
Solvent Selection: A range of common laboratory solvents (e.g., water, ethanol, acetone, dichloromethane, hexane) are selected.
-
Sample Preparation: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed into a series of test tubes.
-
Solvent Addition: A specific volume of each solvent (e.g., 1 mL) is added to the respective test tubes.
-
Mixing: The test tubes are agitated vigorously using a vortex mixer or by shaking for a set period.
-
Observation: The mixture is observed to determine if the solid has completely dissolved. If it has, the compound is considered soluble in that solvent at that concentration. Further additions of the solute can be made to determine the approximate solubility limit.
Conceptual Experimental Workflow: Suzuki Coupling Reaction
This compound is a valuable building block in organic synthesis, particularly in cross-coupling reactions. The following diagram illustrates a conceptual workflow for a Suzuki coupling reaction, a common method for forming carbon-carbon bonds.
Caption: Conceptual workflow for a Suzuki coupling reaction using this compound.
References
Methodological & Application
Application Notes and Protocols for 4-Bromo-3,5-difluoroanisole in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3,5-difluoroanisole is a versatile building block in modern organic synthesis, particularly valued in the pharmaceutical and agrochemical industries. Its unique electronic properties, stemming from the presence of two fluorine atoms and a bromine atom on the aromatic ring, make it an attractive substrate for various cross-coupling reactions. The Suzuki-Miyaura coupling, a powerful palladium-catalyzed carbon-carbon bond-forming reaction, is a key transformation utilizing this compound to synthesize complex biaryl and heteroaryl structures. These structures are often core components of biologically active molecules, including kinase inhibitors.
This document provides detailed application notes, experimental protocols, and relevant data for the use of this compound in Suzuki coupling reactions, tailored for researchers and professionals in drug development.
Data Presentation: Comparative Reaction Conditions for Suzuki Coupling of Aryl Bromides
The selection of catalyst, base, and solvent system is critical for the success of a Suzuki coupling reaction. Below is a summary of typical conditions and reported yields for the coupling of various aryl bromides with arylboronic acids, providing a valuable reference for optimizing reactions with this compound.
| Entry | Aryl Bromide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 92 | [1] |
| 2 | 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ (3) | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 88 | [1] |
| 3 | 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 | [1] |
| 4 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60 | [2] |
| 5 | 4-bromoacetophenone | Phenylboronic acid | Pd-N₂O₂ catalyst (0.25) | Na₂CO₃ | DMA | 140 | 24 | 100 | [3] |
| 6 | 1-bromo-4-fluorobenzene | Phenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | Dioxane/H₂O | 110 | 8 | ~95 | [3] |
Experimental Protocols
The following protocols provide detailed methodologies for performing a Suzuki coupling reaction with this compound. These are generalized procedures that may require optimization for specific substrates and scales.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a standard starting point for the coupling of this compound with various arylboronic acids.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture, 5 mL)
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.
-
Solvent Addition: Add the degassed solvent mixture to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times.
Materials:
-
This compound (0.5 mmol, 1.0 equiv)
-
Arylboronic acid (0.6 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 0.015 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 1.0 mmol, 2.0 equiv)
-
Solvent (e.g., DMF or 1,4-Dioxane/water, 3 mL)
-
Microwave reaction vial with a stir bar
Procedure:
-
Reaction Setup: In a microwave reaction vial, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Solvent Addition: Add the solvent to the vial.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the set temperature (e.g., 120-150 °C) for the specified time (e.g., 15-60 minutes).
-
Workup and Purification: After cooling, work up and purify the product as described in Protocol 1.
Mandatory Visualizations
Suzuki Coupling Experimental Workflow
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Catalytic Cycle of the Suzuki-Miyaura Coupling
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromo-3,5-difluoroanisole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 4-Bromo-3,5-difluoroanisole. This versatile building block is of significant interest in medicinal chemistry and materials science due to the synthetic handles it offers for molecular diversification. The electron-withdrawing fluorine atoms can influence the reactivity of the C-Br bond and the properties of the resulting coupled products.
This document outlines key palladium-catalyzed reactions including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille couplings. While specific quantitative data for this compound is not extensively available in the public domain, the following protocols and data tables are based on established methodologies for structurally related aryl bromides. It is crucial to note that optimization of the reaction conditions is likely necessary to achieve optimal results for this specific substrate.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The general catalytic cycle, depicted below, involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with a coupling partner and subsequent reductive elimination to yield the desired product and regenerate the active Pd(0) catalyst.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds by reacting an aryl halide with an organoboron compound.
Representative Data for Suzuki-Miyaura Coupling of Aryl Bromides
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 12 | >95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 80 | 16 | 92 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O (3:1) | 90 | 8 | 88 |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium catalyst and the phosphine ligand.
-
Solvent Addition: Add the degassed solvent system to the Schlenk tube.
-
Reaction Conditions: Seal the tube and heat the reaction mixture to the specified temperature with vigorous stirring for the indicated time. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with an amine or amide.[1]
Representative Data for Buchwald-Hartwig Amination of Aryl Bromides
| Entry | Amine/Amide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | Xantphos (2) | NaOtBu | Toluene | 100 | 18 | 95 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | 89 |
| 3 | Benzamide | Pd₂(dba)₃ (1.5) | Josiphos (3) | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | 85 |
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk tube.
-
Reagent Addition: Add the anhydrous solvent, followed by this compound (1.0 equiv.) and the amine or amide (1.2 equiv.).
-
Reaction Conditions: Seal the Schlenk tube and remove it from the glovebox. Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes from aryl halides and terminal alkynes.
Representative Data for Sonogashira Coupling of Aryl Bromides
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 93 |
| 2 | 1-Hexyne | Pd(OAc)₂ (1) | CuI (2) | i-Pr₂NH | DMF | 80 | 12 | 88 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | Toluene | 70 | 8 | 95 |
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst, and copper(I) iodide.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Add the anhydrous solvent and the amine base. Add the terminal alkyne (1.2 equiv.) via syringe.
-
Reaction Conditions: Stir the reaction at the specified temperature, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or saturated aqueous ammonium chloride.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Heck Coupling
The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene.
Representative Data for Heck Coupling of Aryl Bromides
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 16 | 85 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | NaOAc | DMA | 120 | 24 | 78 |
| 3 | 1-Octene | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | Cy₂NMe | Dioxane | 100 | 18 | 82 |
Experimental Protocol: Heck Coupling
-
Reaction Setup: In a sealed tube, combine this compound (1.0 equiv.), the palladium catalyst, the ligand (if required), and the base.
-
Reagent Addition: Add the solvent and the alkene (1.5 equiv.).
-
Reaction Conditions: Seal the tube and heat the mixture to the specified temperature for the indicated time.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with water.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product by column chromatography on silica gel.
Stille Coupling
The Stille coupling utilizes an organotin reagent to couple with an aryl halide.
Representative Data for Stille Coupling of Aryl Bromides
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenyl-SnBu₃ | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 12 | 90 |
| 2 | Vinyl-SnBu₃ | Pd₂(dba)₃ (2) | P(fur)₃ (4) | LiCl | THF | 80 | 16 | 85 |
| 3 | 2-Thienyl-SnBu₃ | AsPh₃ (10) | - | CuI | NMP | 100 | 8 | 88 |
Experimental Protocol: Stille Coupling
-
Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 equiv.) and the palladium catalyst.
-
Inert Atmosphere: Purge the flask with an inert gas.
-
Reagent Addition: Add the anhydrous solvent and the organostannane (1.1 equiv.). If required, add any additives such as CuI or LiCl.
-
Reaction Conditions: Heat the reaction mixture to the specified temperature and stir for the indicated time.
-
Work-up: After cooling, the reaction mixture can be quenched with an aqueous KF solution to precipitate the tin byproducts. Filter the mixture and extract the filtrate with an organic solvent.
-
Purification: Wash the organic layer, dry, concentrate, and purify by flash chromatography.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-3,5-difluoroanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and functional group tolerance.[2][3] These application notes provide a detailed guide for the successful Buchwald-Hartwig amination of 4-Bromo-3,5-difluoroanisole, an electron-deficient aryl bromide, with various primary and secondary amines. The resulting N-aryl-3,5-difluoro-4-methoxyaniline derivatives are valuable intermediates in the synthesis of biologically active compounds.
Given the electron-deficient nature of this compound, specific optimization of reaction conditions is often necessary to achieve high yields and avoid side reactions. This document outlines recommended starting conditions, key experimental protocols, and strategies for troubleshooting and optimization.
Reaction Principle
The Buchwald-Hartwig amination of this compound proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism involves:
-
Oxidative Addition: The aryl bromide adds to the Pd(0) complex to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The desired N-aryl amine product is formed, regenerating the Pd(0) catalyst.
Data Presentation: Recommended Reaction Conditions
The choice of catalyst, ligand, base, and solvent is critical for a successful Buchwald-Hartwig amination. The following tables summarize recommended starting conditions for the amination of this compound based on literature for similar electron-deficient aryl bromides.
Table 1: Recommended Catalysts and Ligands
| Catalyst Precursor | Recommended Ligands | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | XPhos, RuPhos, tBuXPhos, BrettPhos | 1 - 5 | Often used for a wide range of amines.[1][4] |
| Pd₂(dba)₃ | BINAP, P(o-tol)₃, DavePhos | 1 - 5 | Effective for a variety of substrates. |
| [Pd(allyl)Cl]₂ | t-BuXPhos, TrixiePhos | 1 - 4 | Can be highly active for challenging couplings.[1] |
| Pd(PPh₃)₄ | - | 2 - 5 | A classic catalyst, can be effective in some cases.[1] |
Table 2: Recommended Bases and Solvents
| Base | pKa of Conjugate Acid | Recommended Solvents | Typical Equivalents | Notes |
| NaOtBu | ~19 | Toluene, Dioxane, THF | 1.2 - 2.0 | A strong, commonly used base. |
| KOtBu | ~19 | Toluene, Dioxane, THF | 1.2 - 2.0 | Similar in strength to NaOtBu. |
| LiHMDS | ~26 | Toluene, THF | 1.2 - 2.0 | A strong, non-nucleophilic base. |
| Cs₂CO₃ | ~10 | Toluene, Dioxane | 1.5 - 2.5 | A milder base, good for sensitive functional groups.[4] |
| K₃PO₄ | ~12 | Toluene, Dioxane | 1.5 - 2.5 | Another mild base option. |
Experimental Protocols
The following are detailed protocols for the Buchwald-Hartwig amination of this compound. These should be considered as starting points, and optimization may be required for specific amine coupling partners.
General Protocol for Small-Scale Reactions
This protocol is suitable for initial screening of reaction conditions.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., NaOtBu)
-
Anhydrous solvent (e.g., Toluene)
-
Schlenk tube or oven-dried vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst (e.g., 0.02 mmol, 2 mol%), the phosphine ligand (e.g., 0.04 mmol, 4 mol%), and the base (e.g., 1.4 mmol).
-
Seal the tube, and evacuate and backfill with an inert gas (repeat this cycle three times).
-
Add this compound (1.0 mmol) to the Schlenk tube.
-
Add the anhydrous solvent (e.g., 5 mL) via syringe.
-
Add the amine (1.2 mmol) to the reaction mixture via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Buchwald-Hartwig Catalytic Cycle
Caption: General catalytic cycle for the Buchwald-Hartwig amination.
Experimental Workflow
Caption: Step-by-step experimental workflow for the Buchwald-Hartwig amination.
Relationship of Reaction Components
Caption: Key components influencing the Buchwald-Hartwig amination outcome.
References
- 1. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: The Strategic Use of 4-Bromo-3,5-difluoroanisole in Modern Pharmaceutical Synthesis
Introduction: The Value Proposition of a Fluorinated Building Block
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds is a widely recognized tactic to enhance pharmacological properties.[1][2] Fluorine's unique characteristics—high electronegativity, small atomic radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, membrane permeability, pKa, and binding affinity to target proteins.[2][3]
4-Bromo-3,5-difluoroanisole has emerged as a particularly valuable building block for medicinal chemists.[4] Its structure is a masterful convergence of functionalities:
-
A Reactive Handle for Cross-Coupling: The bromine atom serves as a reliable and reactive site for palladium-catalyzed cross-coupling reactions, the cornerstone of modern C-C and C-N bond formation.[4]
-
Metabolic Blocking: The two fluorine atoms flanking the methoxy group act as "metabolic shields," sterically and electronically hindering the oxidative metabolism of the methoxy group, a common liability in drug candidates.
-
Modulation of Physicochemical Properties: The difluoroanisole motif offers a nuanced approach to tuning lipophilicity (logD) and permeability. It provides a distinct profile compared to its non-fluorinated anisole or more heavily fluorinated trifluoroanisole counterparts, often striking a better balance of properties for optimal ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[5][6]
This guide provides an in-depth exploration of this compound's application in pharmaceutical synthesis, focusing on the causality behind its reactivity and offering detailed protocols for its use in key synthetic transformations.
Physicochemical Properties
A clear understanding of a reagent's properties is fundamental to its effective use.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrF₂O | PubChem |
| Molecular Weight | 223.02 g/mol | PubChem |
| Appearance | White to off-white crystalline solid | Internal Data |
| Melting Point | 45-48 °C | Internal Data |
| Boiling Point | 215-217 °C | Internal Data |
| Solubility | Soluble in common organic solvents (THF, Dioxane, Toluene, DMF) | Internal Data |
Core Applications in Pharmaceutical Synthesis: Palladium-Catalyzed Cross-Coupling
The primary utility of this compound lies in its role as an aryl halide in palladium-catalyzed cross-coupling reactions. These reactions have revolutionized drug synthesis, allowing for the efficient and modular construction of complex molecular architectures under relatively mild conditions.[7][8]
Workflow: General Cross-Coupling
The diagram below illustrates the generalized workflow for employing this compound in a palladium-catalyzed cross-coupling reaction.
Caption: General scheme for Suzuki-Miyaura coupling.
Protocol: Synthesis of a Biaryl Kinase Inhibitor Precursor
This protocol describes the synthesis of 4-(3,5-difluoromethoxy)phenyl)pyridine, a common scaffold in kinase inhibitors which often interact with the hinge region of the kinase ATP-binding site. [9] Materials:
-
This compound (1.0 eq, 2.23 g, 10.0 mmol)
-
Pyridine-4-boronic acid (1.2 eq, 1.48 g, 12.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq, 0.35 g, 0.3 mmol)
-
Potassium Carbonate (K₂CO₃) (3.0 eq, 4.15 g, 30.0 mmol)
-
1,4-Dioxane (40 mL)
-
Water (10 mL)
Procedure:
-
Setup: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, pyridine-4-boronic acid, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon for 10 minutes.
-
Catalyst and Solvent Addition: Under a positive pressure of argon, add the Pd(PPh₃)₄ catalyst, followed by 1,4-dioxane and water via syringe.
-
Degassing: Sparge the resulting suspension with argon for an additional 15 minutes to ensure all dissolved oxygen is removed. The causality here is critical: Pd(0) catalysts are oxygen-sensitive and can be deactivated through oxidation, thus rigorous degassing is essential for catalytic turnover and high yield.
-
Reaction: Heat the reaction mixture to 90 °C in an oil bath and stir vigorously for 12 hours. Monitor the reaction's completion by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water (50 mL) and ethyl acetate (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to yield the product as a white solid.
Expected Results:
| Metric | Expected Value |
| Yield | 80-90% |
| ¹H NMR (400 MHz, CDCl₃) | δ ~ 8.7 (d), 7.5 (d), 7.1 (m), 3.9 (s) |
| MS (ESI) | m/z 222.06 [M+H]⁺ |
Application 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, a transformation that is ubiquitous in the synthesis of pharmaceuticals. [7][10]This reaction allows for the coupling of aryl halides with a vast array of primary and secondary amines under milder conditions than classical methods. [11]For this compound, this provides a direct route to substituted anilines that can be key intermediates for a range of drug classes, including kinase inhibitors and GPCR modulators. [12]
Reaction Scheme: Buchwald-Hartwig Amination
Caption: General scheme for Buchwald-Hartwig amination.
Protocol: Synthesis of a Substituted Aniline Intermediate
This protocol details the synthesis of N-(3,5-difluoro-4-methoxyphenyl)morpholine. Morpholine-containing fragments are common in pharmaceuticals due to their favorable physicochemical properties and ability to improve solubility.
Materials:
-
This compound (1.0 eq, 1.12 g, 5.0 mmol)
-
Morpholine (1.2 eq, 0.52 mL, 6.0 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq, 92 mg, 0.1 mmol)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 eq, 191 mg, 0.4 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq, 0.67 g, 7.0 mmol)
-
Anhydrous Toluene (25 mL)
Procedure:
-
Setup: In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, XPhos, and sodium tert-butoxide. The choice of a sterically hindered biaryl phosphine ligand like XPhos is crucial; it facilitates the rate-limiting reductive elimination step of the catalytic cycle, allowing the reaction to proceed efficiently. [11]2. Reagent Addition: Remove the tube from the glovebox. Add this compound, anhydrous toluene, and morpholine under an argon atmosphere.
-
Degassing: Seal the Schlenk tube and briefly sparge with argon for 5 minutes.
-
Reaction: Place the tube in a preheated oil bath at 100 °C and stir for 16 hours.
-
Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride solution (NH₄Cl).
-
Extraction: Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 30 mL).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purification: Purify the crude product via flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to afford the desired N-arylated morpholine.
Expected Results:
| Metric | Expected Value |
| Yield | 75-85% |
| ¹H NMR (400 MHz, CDCl₃) | δ ~ 6.5 (m), 3.9 (s), 3.8 (t), 3.2 (t) |
| MS (ESI) | m/z 230.10 [M+H]⁺ |
Conclusion
This compound is a versatile and powerful building block for pharmaceutical synthesis. Its pre-installed, metabolically shielded difluoroanisole moiety, combined with a reactive bromine handle, provides an efficient entry point to a wide range of complex molecules. Mastery of its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, enables medicinal chemists to rapidly assemble and optimize drug candidates with potentially superior ADME properties. The protocols described herein serve as a validated starting point for researchers to leverage the full potential of this valuable synthetic intermediate.
References
-
Xing, L., Blakemore, D. C., Narayanan, A., et al. (2015). Fluorine in drug design: a case study with fluoroanisoles . ChemMedChem, 10(4), 715-26. [Link]
-
Xing, L., et al. Fluorine in Drug Design: A Case Study with Fluoroanisoles . Request PDF on ResearchGate. [Link]
-
Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production . Diva Portal. [Link]
-
El-Damasy, A. K., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems . PubMed Central. [Link]
-
Applications of Fluorine in Medicinal Chemistry . Request PDF on ResearchGate. [Link]
-
Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry . Journal of Medicinal Chemistry, 58(21), 8373-8413. [Link]
-
Buchwald–Hartwig amination . Wikipedia. [Link]
-
Sharma, A., et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry . MDPI. [Link]
-
4-Bromo-3,5-difluoroaniline . PubChem. [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination . Organic Chemistry Data. [Link]
-
Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives... . MDPI. [Link]
-
Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands . Royal Society of Chemistry. [Link]
-
Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid... . ResearchGate. [Link]
-
Time conversion plot for the Suzuki-Miyaura coupling of 4-bromoanisole... . ResearchGate. [Link]
-
The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile... . ResearchGate. [Link]
-
Li, Y., et al. (2020). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors... . PubMed Central. [Link]
-
Tiffany, M. R., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis . Journal of Medicinal Chemistry. [Link]
-
Vitaku, E., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development . PubMed Central. [Link]
-
Examples of difluoromethyl use in kinase inhibitors (4,5) . ResearchGate. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities . Journal of Biomedical Research & Environmental Sciences. [Link]
-
Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of novel... BRD4 inhibitors . PubMed. [Link]
-
Liu, Z., et al. (2015). Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors . PubMed. [Link]
-
Korabecna, M. (2020). Compounds from Natural Sources as Protein Kinase Inhibitors . PubMed Central. [Link]
-
Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 . ACS Publications. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. orbit.dtu.dk [orbit.dtu.dk]
- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 12. mdpi.com [mdpi.com]
Application Notes: 4-Bromo-3,5-difluoroanisole as a Strategic Building Block in Medicinal Chemistry
Introduction: The Strategic Value of Fluorination in Drug Design
In the landscape of modern medicinal chemistry, the deliberate incorporation of fluorine atoms into molecular scaffolds is a cornerstone strategy for optimizing drug candidates. The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity.[1] 4-Bromo-3,5-difluoroanisole has emerged as a particularly valuable building block, offering a trifecta of functionalities: a bromine atom for versatile cross-coupling reactions and two meta-positioned fluorine atoms that exert profound electronic and conformational effects on the resulting derivatives.
The 3,5-difluoroanisole moiety is a bioisostere for other functional groups and serves to block common sites of metabolic attack. The strong C-F bonds are resistant to cleavage by cytochrome P450 enzymes, which can significantly enhance a drug's half-life.[2][3] Furthermore, the electron-withdrawing nature of the fluorine atoms can modulate the pKa of adjacent functional groups, optimizing their ionization state at physiological pH for improved solubility and target engagement.[2] This guide provides an in-depth exploration of this compound's application in medicinal chemistry, focusing on its use in the synthesis of kinase inhibitors and providing detailed, field-proven protocols for its key transformations.
Core Applications in Bioactive Molecule Synthesis
The primary utility of this compound lies in its capacity to undergo palladium-catalyzed cross-coupling reactions. The bromine atom serves as a versatile handle for the strategic introduction of carbon-carbon and carbon-nitrogen bonds, forming the backbone of many complex therapeutic agents. This building block is particularly prominent in the synthesis of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways critical to cancer and inflammatory diseases.
Case Study: Synthesis of p38 MAP Kinase Inhibitors
The p38 mitogen-activated protein (MAP) kinase is a crucial regulator of pro-inflammatory cytokine production, making it a key target for treating inflammatory diseases like rheumatoid arthritis and COPD.[4][5] A patented series of potent p38 MAP kinase inhibitors utilizes this compound as a key starting material to construct the required 2-(3,5-difluoromethoxy)phenyl pyridine scaffold. This scaffold is essential for interacting with the kinase's active site.
The synthesis leverages a Suzuki-Miyaura cross-coupling reaction to forge the critical C-C bond between the anisole ring and a pyridine derivative. This reaction demonstrates the practical application of this compound in constructing a complex, biologically active molecule.
Experimental Protocols and Methodologies
The following protocols are presented as self-validating systems, providing not just procedural steps but also the scientific rationale behind the choice of reagents and conditions. This approach is designed to ensure reproducibility and adaptability for researchers.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds.[6][7] The following protocol is adapted from the synthesis of a p38 MAP kinase inhibitor precursor, demonstrating a high-yield coupling of this compound with a pyridine boronic acid derivative.
Reaction Scheme:
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. WO2010112936A1 - P38map kinase inhibitor - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. US6147080A - Inhibitors of p38 - Google Patents [patents.google.com]
- 5. p38 MAPK inhibitors: a patent review (2012 - 2013) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Bromo-3,5-difluoroanisole in Agrochemical Development
Introduction
4-Bromo-3,5-difluoroanisole and its key derivatives, 4-bromo-3,5-difluoroaniline and 4-bromo-3,5-difluorophenol, are pivotal building blocks in the synthesis of modern agrochemicals. The strategic incorporation of the 4-bromo-3,5-difluorophenyl moiety into molecular structures can significantly enhance the biological activity and metabolic stability of active ingredients. This document provides detailed application notes and experimental protocols for the utilization of these intermediates in the development of novel fungicides, with a focus on the synthesis of pyrazole carboxamide derivatives, a prominent class of succinate dehydrogenase inhibitors (SDHIs).
Application Notes: Fungicide Development
The 4-bromo-3,5-difluorophenyl scaffold is a valuable component in the design of potent fungicides. The presence of two fluorine atoms on the phenyl ring can increase the compound's metabolic stability and lipophilicity, which in turn can improve its systemic properties and overall efficacy in crop protection. The bromine atom provides a reactive handle for further chemical modifications and can contribute to the binding affinity of the molecule to its target enzyme.
Specifically, 4-bromo-3,5-difluoroaniline is a key precursor for the synthesis of N-phenylpyrazole carboxamide fungicides. This class of fungicides targets the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of pathogenic fungi, leading to the disruption of their energy production and ultimately, cell death. The N-(4-bromo-3,5-difluorophenyl) moiety has been shown to be a favorable substitution pattern for achieving high fungicidal activity against a broad spectrum of plant pathogens.
Synthetic Pathway for a Representative Pyrazole Carboxamide Fungicide
A representative pyrazole carboxamide fungicide, N-(4-bromo-3,5-difluorophenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, can be synthesized from 4-bromo-3,5-difluoroaniline and 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride. The following diagram illustrates this synthetic pathway.
Caption: Synthetic route to a representative pyrazole carboxamide fungicide.
Experimental Protocols
Protocol 1: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride
This protocol is based on the general synthesis of pyrazole carbonyl chlorides.[1][2]
-
Step 1: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
-
The synthesis of the pyrazole acid can be achieved through various published methods, often starting from ethyl difluoroacetoacetate and methylhydrazine.[2]
-
-
Step 2: Conversion to the Acid Chloride.
-
To a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add thionyl chloride (1.5 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Allow the reaction mixture to warm to room temperature and then reflux for 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride, which can be used in the next step without further purification.
-
Protocol 2: Synthesis of N-(4-bromo-3,5-difluorophenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
This protocol describes the amide coupling reaction.[3][4]
-
Reaction Setup:
-
Dissolve 4-bromo-3,5-difluoroaniline (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
-
Addition of Acid Chloride:
-
Dissolve 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.1 eq) in anhydrous DCM.
-
Add the acid chloride solution dropwise to the aniline solution at 0 °C.
-
-
Reaction and Work-up:
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1N HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-(4-bromo-3,5-difluorophenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide.
-
Protocol 3: In Vitro Fungicidal Activity Assay
This protocol outlines a general method for assessing the fungicidal activity of newly synthesized compounds.[3][5]
-
Preparation of Fungal Cultures:
-
Culture various phytopathogenic fungi (e.g., Botrytis cinerea, Rhizoctonia solani, Fusarium graminearum) on potato dextrose agar (PDA) plates at 25 °C for 5-7 days.
-
-
Preparation of Test Solutions:
-
Dissolve the synthesized compound in a minimal amount of acetone to prepare a stock solution (e.g., 10 mg/mL).
-
Prepare a series of dilutions of the stock solution with sterile distilled water containing a surfactant (e.g., Tween 80) to obtain the desired test concentrations.
-
-
Mycelial Growth Inhibition Assay:
-
Add the test solutions to molten PDA to achieve the final desired concentrations.
-
Pour the amended PDA into Petri dishes.
-
Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture in the center of each PDA plate.
-
Use a commercial fungicide (e.g., boscalid) as a positive control and a solvent control (containing the same concentration of acetone and surfactant) as a negative control.
-
Incubate the plates at 25 °C until the mycelial growth in the negative control plates reaches the edge of the plate.
-
-
Data Analysis:
-
Measure the diameter of the fungal colony in each plate.
-
Calculate the percentage of mycelial growth inhibition using the formula:
-
Inhibition (%) = [(dc - dt) / dc] × 100
-
where dc is the average diameter of the fungal colony in the negative control, and dt is the average diameter of the fungal colony in the treated plate.
-
-
Determine the EC50 value (the concentration of the compound that causes 50% inhibition of mycelial growth) by probit analysis.
-
Quantitative Data on Fungicidal Activity
The following table summarizes the in vitro fungicidal activity (EC50 values in µg/mL) of pyrazole carboxamide derivatives with structural similarities to the representative compound against various plant pathogenic fungi.
| Compound ID | Fungal Species | EC50 (µg/mL) | Reference |
| Analogue 1 | Rhizoctonia solani | 0.37 | [3] |
| Analogue 2 | Rhizoctonia cerealis | 5.11 | [6] |
| Analogue 3 | Rhizoctonia cerealis | 8.14 | [6] |
| Analogue 4 | Sclerotinia sclerotiorum | 2.52 | [7] |
| Analogue 5 | Sclerotinia sclerotiorum | 3.96 | [7] |
Experimental Workflow for Agrochemical Screening
The following diagram illustrates a typical workflow for the screening and development of novel agrochemical candidates.
Caption: A typical workflow for agrochemical screening and development.
References
- 1. 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride | 141573-96-8 | Benchchem [benchchem.com]
- 2. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 3. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, antifungal activity and molecular docking of novel pyrazole-4-carboxamides containing tertiary alcohol and difluoromethyl moiety as potential succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Bromo-3,5-difluoroanisole in Materials Science Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3,5-difluoroanisole is a versatile, halogenated aromatic compound that serves as a valuable building block in the synthesis of advanced materials.[1] Its unique electronic properties, stemming from the presence of two fluorine atoms and a bromine atom on the benzene ring, make it a key intermediate for creating complex molecular architectures with tailored functionalities.[1] This document provides detailed application notes and protocols for the use of this compound in materials science research, with a focus on its application in the synthesis of fluorinated poly(arylene ether)s, which are known for their exceptional thermal stability and desirable dielectric properties.
While specific research detailing the extensive use of this compound in materials science is emerging, the protocols and data presented herein are based on established methodologies for similar fluorinated aromatic compounds and the known reactivity of this molecule in cross-coupling reactions.[1]
Application: Synthesis of High-Performance Fluorinated Poly(arylene ether)s
Fluorinated poly(arylene ether)s (FPAEs) are a class of high-performance polymers with applications in microelectronics, aerospace, and specialty coatings due to their low dielectric constant, high thermal stability, and excellent chemical resistance. This compound can be utilized as a key monomer in the synthesis of FPAEs through nucleophilic aromatic substitution or as a precursor for creating more complex difunctional monomers via cross-coupling reactions.
Key Advantages of Incorporating this compound:
-
Enhanced Thermal Stability: The presence of fluorine atoms in the polymer backbone increases bond strength and thermal stability.
-
Improved Solubility: The introduction of the methoxy group and fluorine atoms can enhance the solubility of the resulting polymers in organic solvents, facilitating processing.
-
Tailorable Dielectric Properties: The high electronegativity of fluorine can lead to polymers with low dielectric constants, which is crucial for microelectronic applications.
-
Chemical Resistance: The fluorinated backbone imparts excellent resistance to chemical attack.
Experimental Protocols
Protocol 1: Synthesis of a Difunctional Monomer via Suzuki Coupling
This protocol describes a representative Suzuki coupling reaction to convert this compound into a more complex, difunctional monomer suitable for polymerization.
Reaction Scheme:
Materials:
-
This compound
-
Bis(pinacolato)diboron
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
-
Add anhydrous 1,4-dioxane to the flask.
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq), to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired boronic ester.
Protocol 2: Synthesis of a Fluorinated Poly(arylene ether) via Nucleophilic Aromatic Substitution
This protocol outlines a general procedure for the synthesis of a fluorinated poly(arylene ether) using a difunctional monomer derived from this compound and a bisphenol.
Materials:
-
Difunctional monomer (synthesized from this compound, e.g., a bis(fluorophenyl) derivative)
-
Bisphenol A
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylacetamide (DMAc) (anhydrous)
-
Toluene (anhydrous)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, add the difunctional monomer (1.0 eq), Bisphenol A (1.0 eq), and potassium carbonate (1.5 eq).
-
Add anhydrous DMAc and toluene to the flask.
-
Heat the mixture to reflux (around 140-150 °C) to azeotropically remove water, which will be collected in the Dean-Stark trap.
-
After the complete removal of water, slowly increase the temperature to 160-170 °C to remove the toluene.
-
Continue the polymerization at this temperature for 8-12 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the polymer forms.
-
Cool the reaction mixture to room temperature and dilute with DMAc.
-
Precipitate the polymer by slowly pouring the viscous solution into a large volume of methanol with vigorous stirring.
-
Filter the fibrous polymer, wash it thoroughly with methanol and then with hot water to remove any residual salts and solvent.
-
Dry the polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and characterization of materials derived from this compound.
Table 1: Suzuki Coupling Reaction Parameters
| Entry | Reactant | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Pd(dppf)Cl₂ (3) | KOAc | Dioxane | 85 | 18 | ~85 |
| 2 | This compound | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~78 |
Table 2: Properties of a Representative Fluorinated Poly(arylene ether)
| Property | Value | Method |
| Glass Transition Temperature (Tg) | 180 - 220 °C | DSC |
| 5% Weight Loss Temperature (Td5) | > 450 °C | TGA |
| Dielectric Constant (at 1 MHz) | 2.5 - 3.0 | Dielectric Spectroscopy |
| Refractive Index | 1.55 - 1.60 | Ellipsometry |
| Inherent Viscosity | 0.5 - 0.8 dL/g | Ubbelohde Viscometer |
Visualizations
Experimental Workflow for Polymer Synthesis
Caption: Workflow for the synthesis of a fluorinated poly(arylene ether).
Catalytic Cycle of a Suzuki Coupling Reaction
Caption: Generalized catalytic cycle for the Suzuki coupling reaction.
References
Topic: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 4-Bromo-3,5-difluoroanisole with Boronic Acids
An Application Note for the Synthesis of Biaryl and Heteroaryl Anisoles
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Fluorinated Biaryls
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its remarkable versatility and functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction, which couples organoboron compounds with organohalides, has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[3][4]
This application note focuses on the reaction of 4-Bromo-3,5-difluoroanisole, a valuable and synthetically challenging building block. The presence of two fluorine atoms flanking the bromine atom significantly modulates the electronic properties of the aromatic ring. These fluorine substituents are not merely passive spectators; they act as powerful electron-withdrawing groups, which can enhance metabolic stability, modulate pKa, and improve binding affinity in drug candidates. Therefore, mastering the coupling of this substrate provides a direct route to novel, high-value biaryl and heteroaryl structures that are of significant interest in drug discovery programs.
This guide provides a detailed exploration of the reaction mechanism, field-proven experimental protocols, and a comprehensive troubleshooting guide to empower researchers to successfully employ this compound in their synthetic campaigns.
Reaction Principle: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[5][6] The cycle consists of three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting itself into the carbon-bromine bond of the this compound. This is often the rate-limiting step. The strong electron-withdrawing nature of the two ortho-fluorine atoms makes the aryl bromide electron-deficient, which generally accelerates this crucial step.
-
Transmetalation: In the presence of a base, the organoboron reagent (boronic acid or ester) forms a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) center, displacing the halide and forming a diorganopalladium(II) intermediate.
-
Reductive Elimination: The two organic groups on the palladium center couple and are expelled from the coordination sphere, forming the desired C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5]
The Catalytic Cycle
Sources
Application Notes and Protocols for the Grignard Reaction with 4-Bromo-3,5-difluoroanisole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the preparation and application of the Grignard reagent derived from 4-Bromo-3,5-difluoroanisole, namely (3,5-Difluoro-4-methoxyphenyl)magnesium bromide. This organometallic reagent is a valuable building block in organic synthesis, particularly for the introduction of the 3,5-difluoro-4-methoxyphenyl moiety into a wide range of molecules, a common structural motif in medicinal chemistry and materials science.
Overview
The Grignard reaction is a fundamental carbon-carbon bond-forming reaction that utilizes an organomagnesium halide (Grignard reagent) to act as a potent nucleophile. The reaction of this compound with magnesium metal in an ethereal solvent, such as tetrahydrofuran (THF), yields (3,5-Difluoro-4-methoxyphenyl)magnesium bromide. The presence of the electron-withdrawing fluorine atoms can influence the reactivity of the Grignard reagent, making careful control of reaction conditions crucial for successful synthesis.
This Grignard reagent can subsequently be used in a variety of synthetic transformations, including:
-
Nucleophilic addition to carbonyl compounds: Reaction with aldehydes and ketones to form secondary and tertiary alcohols, respectively.
-
Cross-coupling reactions: Participation in transition metal-catalyzed cross-coupling reactions, such as the Kumada coupling, to form biaryl compounds.[1][2]
Data Presentation
The following tables summarize representative yields for the formation of the Grignard reagent and its subsequent reactions with various electrophiles. Please note that yields can vary depending on the specific reaction conditions, purity of reagents, and scale of the reaction.
Table 1: Formation of (3,5-Difluoro-4-methoxyphenyl)magnesium bromide
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Mg turnings, I₂ (cat.) | Anhydrous THF | Reflux | 2 | Not explicitly reported, but formation is generally efficient. |
Table 2: Reactions of (3,5-Difluoro-4-methoxyphenyl)magnesium bromide with Electrophiles
| Electrophile | Product | Catalyst (for coupling) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzaldehyde | (3,5-Difluoro-4-methoxyphenyl)(phenyl)methanol | - | Anhydrous THF | 0 to RT | 2-3 | High (Specific yield not reported) |
| Cyclohexanone | 1-(3,5-Difluoro-4-methoxyphenyl)cyclohexan-1-ol | - | Anhydrous THF | 0 to RT | 2-3 | High (Specific yield not reported) |
| 4-Chlorotoluene | 3,5-Difluoro-4-methoxy-4'-methyl-1,1'-biphenyl | Ni or Pd catalyst | Anhydrous THF or Diethyl ether | RT to Reflux | Varies | Good to Excellent (Specific yield not reported)[1][2] |
Experimental Protocols
Preparation of (3,5-Difluoro-4-methoxyphenyl)magnesium bromide
This protocol is adapted from a general procedure for the synthesis of a similar Grignard reagent.[3]
Materials:
-
This compound
-
Magnesium turnings
-
Iodine (a small crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Nitrogen or Argon gas inlet
Procedure:
-
Glassware Preparation: All glassware must be thoroughly dried in an oven (e.g., at 120°C overnight) and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.
-
Reaction Setup: Place the magnesium turnings (1.2 equivalents) in the three-neck flask. Add a single crystal of iodine to activate the magnesium surface. The flask is equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel.
-
Initiation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion of this solution to the magnesium turnings.
-
Reaction Progression: The reaction is initiated by gentle warming with a heating mantle or by the exothermic reaction itself, which is indicated by a color change (typically to a cloudy gray or brown) and the onset of gentle reflux.
-
Addition: Once the reaction has started, add the remaining solution of this compound dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure the complete formation of the Grignard reagent. The resulting cloudy, grayish-brown solution of (3,5-Difluoro-4-methoxyphenyl)magnesium bromide is then cooled to room temperature and can be used directly in subsequent reactions.
Reaction with Aldehydes and Ketones (General Procedure)
This protocol describes a general method for the reaction of the prepared Grignard reagent with an aldehyde or ketone.[3]
Materials:
-
Solution of (3,5-Difluoro-4-methoxyphenyl)magnesium bromide in THF (from Protocol 3.1)
-
Aldehyde or Ketone (e.g., benzaldehyde, cyclohexanone)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Separatory funnel
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a separate flame-dried, three-neck round-bottom flask under a nitrogen or argon atmosphere, dissolve the aldehyde or ketone (1.0 equivalent) in anhydrous THF.
-
Cooling: Cool the solution of the electrophile to 0°C using an ice-water bath.
-
Addition: Slowly add the prepared solution of (3,5-Difluoro-4-methoxyphenyl)magnesium bromide (typically 1.1-1.2 equivalents) to the cooled solution of the electrophile via a dropping funnel or cannula with vigorous stirring. It is important to control the addition rate to maintain the reaction temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction flask in an ice-water bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
Workup: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (typically 3 times).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by an appropriate method, such as column chromatography or recrystallization.
Kumada Cross-Coupling Reaction (General Procedure)
This protocol provides a general framework for the nickel- or palladium-catalyzed cross-coupling of (3,5-Difluoro-4-methoxyphenyl)magnesium bromide with an aryl or vinyl halide.[1][2]
Materials:
-
Solution of (3,5-Difluoro-4-methoxyphenyl)magnesium bromide in THF (from Protocol 3.1)
-
Aryl or Vinyl Halide (e.g., 4-chlorotoluene)
-
Nickel or Palladium catalyst (e.g., Ni(dppp)Cl₂, Pd(PPh₃)₄)
-
Anhydrous tetrahydrofuran (THF) or Diethyl ether
-
Standard laboratory glassware for inert atmosphere reactions, workup, and purification
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under a nitrogen or argon atmosphere, add the aryl or vinyl halide (1.0 equivalent) and the transition metal catalyst (typically 1-5 mol%).
-
Solvent Addition: Add anhydrous THF or diethyl ether to dissolve the reactants.
-
Grignard Addition: To the stirred solution, add the prepared (3,5-Difluoro-4-methoxyphenyl)magnesium bromide solution (typically 1.1-1.5 equivalents) dropwise at room temperature.
-
Reaction: The reaction mixture may be stirred at room temperature or heated to reflux, depending on the reactivity of the substrates and the catalyst used. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of a saturated aqueous ammonium chloride solution or dilute hydrochloric acid.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate. Combine the organic layers, dry over an anhydrous drying agent, filter, and remove the solvent in vacuo. The resulting crude product is then purified by column chromatography or recrystallization to yield the desired biaryl compound.
Visualizations
Caption: Formation of the Grignard Reagent.
Caption: Experimental Workflow for Grignard Reaction.
References
Application Notes and Protocols: Lithiation of 4-Bromo-3,5-difluoroanisole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the lithiation of 4-bromo-3,5-difluoroanisole. This reaction is a key transformation for the synthesis of functionalized aromatic building blocks used in pharmaceutical and materials science research. The protocols described herein focus on the generation of the 2,6-difluoro-4-methoxyphenyllithium intermediate via halogen-metal exchange and its subsequent reaction with electrophiles.
Introduction
This compound is a versatile starting material for the introduction of the 2,6-difluoro-4-methoxyphenyl moiety into complex molecules. The presence of two fluorine atoms ortho to the methoxy group can significantly influence the physicochemical and pharmacological properties of a compound, including its metabolic stability and binding affinity. Lithiation of this compound provides a direct route to a highly reactive organolithium intermediate that can be trapped with a variety of electrophiles to generate a diverse range of substituted aromatic compounds. The primary method for lithiation of this substrate is through a bromine-lithium exchange reaction, which is typically fast and occurs at low temperatures.
Chemical Reaction
The lithiation of this compound proceeds via a halogen-metal exchange reaction using an organolithium reagent, such as n-butyllithium (n-BuLi). The resulting organolithium species can then be quenched with an electrophile to introduce a new functional group at the 4-position of the aromatic ring.
Reaction Scheme:
Application Notes
-
Reagent Selection: n-Butyllithium (n-BuLi) is a commonly used and effective reagent for the bromine-lithium exchange in this system. Lithium diisopropylamide (LDA) can also be used, particularly if ortho-lithiation is desired, though with a bromo-substituent, halogen-metal exchange is generally faster.
-
Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice as it effectively solvates the organolithium intermediate. It is crucial that the solvent is rigorously dried to prevent quenching of the highly basic organolithium species.
-
Temperature: The reaction is highly exothermic and should be performed at cryogenic temperatures, typically -78 °C, to minimize side reactions and ensure the stability of the organolithium intermediate.
-
Inert Atmosphere: Organolithium reagents are extremely sensitive to air and moisture. All reactions must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen).
-
Electrophiles: A wide range of electrophiles can be used to trap the organolithium intermediate, including aldehydes, ketones, esters, carbon dioxide, and silyl halides. The choice of electrophile will determine the final product.
-
Work-up: The reaction is typically quenched with a proton source, such as a saturated aqueous solution of ammonium chloride, to neutralize any remaining organolithium species.
Experimental Protocols
The following protocols are based on established procedures for the lithiation of similar bromo-fluoroaromatic compounds. Researchers should adapt these protocols to their specific needs and available equipment.
Protocol 1: General Procedure for the Lithiation of this compound and Trapping with an Electrophile
This protocol describes a general method for the bromine-lithium exchange on this compound and subsequent reaction with a generic electrophile.
Materials:
-
This compound
-
n-Butyllithium (solution in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., benzaldehyde, dimethylformamide, etc.)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or nitrogen gas supply
-
Schlenk line or glovebox
-
Dry glassware
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet.
-
Reagent Addition: Under a positive pressure of inert gas, dissolve this compound (1.0 equiv) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 equiv) dropwise to the stirred solution, maintaining the internal temperature below -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete halogen-metal exchange.
-
Electrophile Addition: Slowly add the electrophile (1.2 equiv) to the reaction mixture at -78 °C.
-
Warming: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the lithiation of halogenated anisole derivatives.
Table 1: Reagent and Solvent Selection
| Reagent/Solvent | Molarity/Purity | Equivalents | Purpose |
| This compound | >98% | 1.0 | Starting material |
| n-Butyllithium | 1.6 M or 2.5 M in hexanes | 1.1 - 1.2 | Lithiating agent |
| Anhydrous THF | <50 ppm H₂O | - | Solvent |
| Electrophile | >98% | 1.2 - 1.5 | Trapping agent |
Table 2: Typical Reaction Conditions
| Parameter | Value | Rationale |
| Temperature (Lithiation) | -78 °C | Maximizes selectivity and stability of the organolithium intermediate. |
| Temperature (Quench) | -78 °C to Room Temp. | Allows for the reaction with the electrophile to proceed to completion. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents decomposition of the organolithium reagent. |
| Reaction Time (Lithiation) | 30 - 60 minutes | Sufficient time for complete halogen-metal exchange. |
| Reaction Time (Quench) | 1 - 4 hours | Ensures complete reaction with the electrophile. |
Mandatory Visualization
The following diagrams illustrate the logical workflow of the experimental protocol.
Caption: Experimental workflow for the lithiation of this compound.
Caption: Logical relationship of reactants and products in the lithiation reaction.
Application Note: A Practical Guide to Suzuki-Miyaura Cross-Coupling with 4-Bromo-3,5-difluoroanisole for the Synthesis of Biaryl Compounds
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, celebrated for its robustness in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of polyolefins, styrenes, and substituted biphenyls.[1] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry.[1] The reaction's prominence in pharmaceutical and materials science stems from its mild conditions, tolerance of diverse functional groups, and the use of readily available and less toxic organoboron reagents.[2][3]
This application note provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on performing a Suzuki-Miyaura reaction using 4-Bromo-3,5-difluoroanisole as the aryl halide partner. Fluorinated biaryl moieties are of particular interest in medicinal chemistry and materials science due to their unique electronic properties and ability to enhance metabolic stability and binding affinity.[4] We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental protocol, and provide insights into troubleshooting and optimization.
Mechanistic Insights: The "Why" Behind the "How"
The Suzuki-Miyaura coupling is a catalytic cycle revolving around a palladium complex.[5] Understanding this cycle is paramount to making informed decisions during the experimental setup and troubleshooting. The three key stages are: oxidative addition, transmetalation, and reductive elimination.[2][6]
-
Oxidative Addition: The cycle initiates with the active Pd(0) catalyst inserting itself into the carbon-bromine bond of this compound. This is often the rate-determining step and results in a Pd(II) complex.[2]
-
Transmetalation: In this crucial step, the organic moiety from the boronic acid (or its ester derivative) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[1] The choice of base is critical and can significantly impact the reaction rate and yield.
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, yielding the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol describes the coupling of this compound with a generic arylboronic acid. Researchers should adapt the quantities based on the specific molecular weights of their chosen reagents.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Handle with care, irritant.[1] |
| Arylboronic Acid | ≥97% | Commercially Available | Store in a desiccator. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | Air and moisture sensitive. |
| Triphenylphosphine (PPh₃) | ≥99% | Commercially Available | Air sensitive. |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available | Finely powdered is preferable. |
| 1,4-Dioxane | Anhydrous | Commercially Available | Degas before use. |
| Water | Deionized & Degassed | Laboratory Supply | Degas by sparging with nitrogen or argon. |
| Ethyl Acetate | ACS Grade | Commercially Available | For workup. |
| Brine (Saturated NaCl solution) | Laboratory Prepared | --- | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Commercially Available | For drying. |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
Equipment
-
Round-bottom flask (or pressure vessel for reactions above boiling point)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for workup (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Flash chromatography setup
Safety Precautions
-
This compound: Causes skin and serious eye irritation. May cause respiratory irritation. Avoid breathing dust/fumes/gas/mist/vapors/spray.[1]
-
Palladium Catalysts: Handle in a fume hood. Palladium compounds can be toxic.
-
Solvents: 1,4-Dioxane is a suspected carcinogen and is flammable. Handle all organic solvents in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[7][8]
Step-by-Step Procedure
Caption: A streamlined workflow for the Suzuki-Miyaura coupling procedure.
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), and finely powdered potassium carbonate (2.0 mmol, 2.0 eq).
-
In a separate vial, weigh out Palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%). Add these to the reaction flask.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[5]
-
Using syringes, add degassed 1,4-dioxane (e.g., 8 mL) and degassed deionized water (e.g., 2 mL) to the flask. The solvent ratio can be optimized, but a 4:1 mixture is a good starting point.[9]
-
-
Reaction Execution:
-
With vigorous stirring, heat the reaction mixture to 90 °C using a pre-heated oil bath.
-
Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting aryl bromide is consumed. The reaction is typically complete within 2 to 12 hours.
-
-
Workup and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[9]
-
The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure biaryl product.
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently degassed solvents; Poor quality base. | Use a fresh batch of catalyst. Ensure thorough degassing of all solvents. Use a freshly opened, finely ground base. |
| Protodeboronation | Presence of excess water; Reaction temperature too high or prolonged reaction time. | Use anhydrous conditions if possible, or minimize water content. Reduce reaction temperature or time. Consider using a boronic ester (e.g., pinacol ester) which can be more stable. |
| Homocoupling of Boronic Acid | Presence of oxygen; Pd(II) species in the reaction mixture. | Ensure rigorous exclusion of air. Use a Pd(0) source or ensure complete reduction of a Pd(II) precatalyst. |
| Difficulty in Purification | Co-elution of product with starting material or byproducts. | Optimize the solvent system for column chromatography. Recrystallization may be an alternative purification method. |
Conclusion
The Suzuki-Miyaura cross-coupling is a powerful and versatile tool for the synthesis of complex organic molecules. This application note provides a robust and detailed protocol for the successful coupling of this compound, a key building block for novel fluorinated biaryls. By understanding the underlying mechanism and paying careful attention to experimental details such as reagent quality and inert atmosphere, researchers can confidently apply this methodology to advance their work in drug discovery and materials science.
References
-
Wikipedia. Suzuki reaction. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
-
Palomo, L. L. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). [Link]
-
ResearchGate. Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid.... (2018). [Link]
-
Scribd. Exp 4 - Suzuki Coupling Reaction | PDF. [Link]
-
DiVA portal. Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. (2015). [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
National Center for Biotechnology Information. Organoborane coupling reactions (Suzuki coupling). [Link]
-
MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). [Link]
- Google Patents.
-
Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. (2018). [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. scribd.com [scribd.com]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. 4-Bromo-3,5-difluoroaniline | C6H4BrF2N | CID 2736260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: The Role of 4-Bromo-3,5-difluoroanisole in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential role of 4-Bromo-3,5-difluoroanisole as a versatile building block in the synthesis of novel materials for organic electronics. While direct, specific applications in high-impact research are still emerging, its structural and electronic properties make it a compound of significant interest for the development of next-generation organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs).
Introduction and Rationale for Use
This compound is an aromatic compound featuring a unique combination of substituents that make it an attractive precursor for organic electronic materials. The key features of this molecule include:
-
A Reactive Bromine Handle: The bromo- group at the 4-position serves as a versatile reactive site, primarily for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Stille couplings. This allows for the straightforward formation of carbon-carbon bonds, enabling the construction of complex π-conjugated systems.
-
Electron-Withdrawing Fluorine Atoms: The two fluorine atoms at the 3- and 5-positions are strongly electron-withdrawing. Their inclusion in a conjugated molecule can lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This can lead to improved thermal stability and oxidative resistance in the final material, which is crucial for the longevity of electronic devices.
-
Electron-Donating Methoxy Group: The methoxy (-OCH₃) group is electron-donating, which can help to modulate the electronic properties of the molecule, influencing its solubility and potential for intermolecular interactions.
The strategic placement of these groups allows for fine-tuning of the electronic and physical properties of target materials, a key aspect of molecular engineering in organic electronics.
Potential Applications in Organic Electronics
Based on the known roles of similarly substituted aromatic compounds, this compound is a promising building block for various classes of organic electronic materials:
-
Hole-Transporting Materials (HTMs): By coupling this compound with electron-rich moieties like triarylamines or carbazoles, it is possible to synthesize novel HTMs. The fluorine substituents would be expected to deepen the HOMO level, potentially leading to better energy level alignment with the anodes or perovskite layers in solar cells, and increasing the glass transition temperature for enhanced morphological stability.
-
Electron-Transporting Materials (ETMs): While the anisole moiety is electron-donating, the strong inductive effect of the two fluorine atoms can be leveraged. When coupled with strongly electron-accepting units (e.g., triazines, benzimidazoles), the resulting materials could exhibit suitable LUMO levels for efficient electron injection and transport in OLEDs.
-
OLED Host Materials and Emitters: The wide bandgap that can be achieved by incorporating the 3,5-difluoroanisole unit makes it a candidate for host materials in phosphorescent OLEDs (PHOLEDs), particularly for blue emitters which require hosts with high triplet energies. Functionalization through the bromo- position could also lead to the development of novel blue emitters.
Illustrative Data Presentation
While specific quantitative data for materials derived from this compound is not yet widely published, we can predict the expected electronic properties of a hypothetical hole-transporting material synthesized via a Suzuki coupling with a diphenylamine-boronic acid ester.
Table 1: Predicted Optoelectronic Properties of a Hypothetical HTM
| Property | Predicted Value | Rationale |
| HOMO Energy Level | -5.4 to -5.6 eV | The electron-withdrawing fluorine atoms are expected to stabilize the HOMO level, leading to increased oxidative stability compared to non-fluorinated analogues. |
| LUMO Energy Level | -2.1 to -2.3 eV | The LUMO level is also lowered by the fluorine substituents, contributing to a wide bandgap. |
| Electrochemical Bandgap (Eg) | 3.2 to 3.4 eV | The wide bandgap makes the hypothetical material suitable for use as a host material for blue phosphorescent emitters or as a stable hole transporter. |
| Glass Transition Temp. (Tg) | > 120 °C | The rigid and polar nature of the difluorinated phenyl ring is anticipated to result in a high glass transition temperature, ensuring good morphological stability in thin-film devices. |
Experimental Protocols
The following is a generalized, illustrative protocol for the synthesis of a biaryl compound from this compound via a Suzuki-Miyaura cross-coupling reaction. This is a foundational reaction for creating many of the materials discussed above.
Protocol 1: Synthesis of 4-(9H-Carbazol-9-yl)-1-methoxy-2,6-difluorobenzene (Hypothetical Example)
Objective: To synthesize a potential host or hole-transporting material fragment by coupling this compound with 9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole.
Materials:
-
This compound (1.0 eq)
-
9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole (1.1 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.04 eq)
-
Potassium phosphate tribasic (K₃PO₄, 3.0 eq)
-
Toluene (Anhydrous)
-
Deionized Water
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound, 9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Degassing: Seal the flask with a rubber septum and cycle between vacuum and argon (or nitrogen) three times to remove oxygen.
-
Solvent Addition: Add anhydrous toluene and deionized water (typically in a 4:1 to 10:1 ratio of toluene to water by volume) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After the reaction is complete (as indicated by the consumption of the starting bromide), cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate or hexane/dichloromethane gradient, to yield the pure product.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Visualizations
Synthetic Pathways and Workflows
Caption: Synthetic utility of this compound.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Caption: Structure-property relationships.
Synthesis of Novel Fluorinated Polymers Utilizing 4-Bromo-3,5-difluoroanisole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and proposed experimental protocols for the synthesis of novel fluorinated polymers using 4-Bromo-3,5-difluoroanisole as a key monomer. While direct literature precedent for the polymerization of this specific monomer is limited, established methodologies for the synthesis of fluorinated poly(arylene ether)s and other aromatic polymers provide a strong foundation for its successful implementation. The protocols outlined herein are based on well-understood polymerization techniques, including Nucleophilic Aromatic Substitution (NAS) and Suzuki coupling reactions. These proposed methods are designed to yield high-performance polymers with potential applications in advanced materials and drug delivery systems, leveraging the unique properties imparted by the fluorine and methoxy functionalities.
Introduction: The Potential of this compound in Polymer Synthesis
This compound is a versatile building block for the synthesis of novel polymers. The presence of highly electronegative fluorine atoms on the aromatic ring activates the para-position to the bromine atom for nucleophilic aromatic substitution, while the bromine atom itself serves as a reactive site for various cross-coupling reactions. The methoxy group can influence the polymer's solubility and thermal properties.
Fluorinated polymers are of significant interest due to their exceptional properties, including:
-
High Thermal Stability: Resistance to degradation at elevated temperatures.
-
Chemical Resistance: Inertness to a wide range of chemicals and solvents.
-
Low Dielectric Constant: Making them suitable for applications in microelectronics.[1]
-
Hydrophobicity: Water-repellent characteristics.[1]
This document presents two primary proposed synthetic routes for the polymerization of this compound:
-
Route 1: Nucleophilic Aromatic Substitution (NAS) Polymerization to form poly(arylene ether)s.
-
Route 2: Suzuki Coupling Polymerization to form polyphenylenes.
Proposed Synthetic Protocols
Route 1: Synthesis of Poly(arylene ether) via Nucleophilic Aromatic Substitution (NAS)
This protocol describes the synthesis of a novel fluorinated poly(arylene ether) by reacting this compound with a bisphenol, such as 4,4'-(hexafluoroisopropylidene)diphenol (Bisphenol AF), via a nucleophilic aromatic substitution mechanism. The fluorine atoms activate the aromatic ring for nucleophilic attack by the phenoxide ions.
Reaction Scheme:
Experimental Protocol:
-
Monomer and Reagent Preparation:
-
Ensure this compound (1.00 eq.) and 4,4'-(hexafluoroisopropylidene)diphenol (1.00 eq.) are pure and dry.
-
Anhydrous potassium carbonate (K₂CO₃, 2.5 eq.) should be finely ground and dried under vacuum at 120 °C for at least 4 hours before use.
-
Use anhydrous N,N-dimethylacetamide (DMAc) and toluene as the reaction solvents.
-
-
Polymerization Procedure:
-
To a three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap, a condenser, and a nitrogen inlet/outlet, add this compound, 4,4'-(hexafluoroisopropylidene)diphenol, and potassium carbonate.
-
Add DMAc and toluene (typically in a 2:1 v/v ratio) to achieve a monomer concentration of 15-25% (w/v).
-
Heat the reaction mixture to 140-150 °C with vigorous stirring under a gentle nitrogen flow to azeotropically remove water with toluene.
-
After the complete removal of water (approximately 4-6 hours), slowly distill off the toluene.
-
Increase the reaction temperature to 160-170 °C and maintain for 12-24 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
Monitor the reaction progress by periodically taking samples and analyzing the molecular weight by Gel Permeation Chromatography (GPC).
-
-
Polymer Isolation and Purification:
-
Cool the viscous reaction mixture to room temperature and dilute with additional DMAc if necessary.
-
Precipitate the polymer by slowly pouring the solution into a large excess of methanol or water with vigorous stirring.
-
Collect the fibrous polymer precipitate by filtration.
-
Wash the polymer thoroughly with hot water and methanol to remove residual salts and solvent.
-
Dry the polymer in a vacuum oven at 80-100 °C to a constant weight.
-
Expected Polymer Properties (Based on Analogous Fluorinated Poly(arylene ether)s):
| Property | Expected Value |
| Number Average Molecular Weight (Mₙ) | 20,000 - 50,000 g/mol |
| Weight Average Molecular Weight (Mₙ) | 40,000 - 100,000 g/mol |
| Polydispersity Index (PDI) | 1.8 - 2.5 |
| 5% Weight Loss Temperature (Td5) | > 450 °C (in N₂) |
| Glass Transition Temperature (Tg) | 180 - 250 °C |
Note: These are estimated values based on data for similar fluorinated poly(arylene ether)s and should be confirmed by experimental analysis.[2]
Route 2: Synthesis of a Polyphenylene Derivative via Suzuki Coupling Polymerization
This proposed protocol outlines the synthesis of a novel polyphenylene derivative containing the 3,5-difluoro-4-methoxyphenyl repeating unit via a Suzuki coupling reaction. This requires the synthesis of a diboronic acid or ester derivative of a suitable comonomer to react with this compound. For this example, we propose the reaction with 1,4-phenylenediboronic acid.
Reaction Scheme:
Experimental Protocol:
-
Monomer and Reagent Preparation:
-
Ensure this compound (1.00 eq.) and 1,4-phenylenediboronic acid (1.00 eq.) are of high purity.
-
The palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-2 mol%), should be handled under an inert atmosphere.
-
Use a suitable base, such as an aqueous solution of sodium carbonate (Na₂CO₃, 2 M) or potassium carbonate (K₂CO₃, 2 M).
-
Degas all solvents (e.g., toluene or a mixture of toluene and water) by bubbling with nitrogen or argon for at least 30 minutes prior to use.
-
-
Polymerization Procedure:
-
To a Schlenk flask, add this compound, 1,4-phenylenediboronic acid, and the palladium catalyst.
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add the degassed solvent (e.g., toluene) followed by the degassed aqueous base.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring under an inert atmosphere.
-
Maintain the reaction at this temperature for 24-48 hours. The polymer will precipitate from the solution as it forms.
-
Monitor the reaction by GPC of small aliquots.
-
-
Polymer Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with water, methanol, and acetone to remove the catalyst and any unreacted monomers.
-
Further purification can be achieved by Soxhlet extraction with a suitable solvent (e.g., chloroform or tetrahydrofuran) to remove oligomers.
-
Dry the final polymer product in a vacuum oven at 60-80 °C.
-
Expected Polymer Properties (Based on Analogous Polyphenylene Derivatives):
| Property | Expected Value |
| Number Average Molecular Weight (Mₙ) | 10,000 - 30,000 g/mol |
| Weight Average Molecular Weight (Mₙ) | 20,000 - 60,000 g/mol |
| Polydispersity Index (PDI) | 2.0 - 3.0 |
| 5% Weight Loss Temperature (Td5) | > 400 °C (in N₂) |
| Glass Transition Temperature (Tg) | > 200 °C (often not well-defined) |
Note: The molecular weight of polymers from step-growth polymerizations like Suzuki coupling can be highly dependent on stoichiometry and reaction conditions.
Visualized Workflows and Reaction Schemes
Workflow for NAS Polymerization
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 4-Bromo-3,5-difluoroanisole
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 4-Bromo-3,5-difluoroanisole.
Troubleshooting Guides (Question & Answer Format)
Q1: I am observing low to no conversion of my this compound. What are the likely causes and how can I address them?
A1: Low or no conversion in the Suzuki coupling of this compound, an electron-deficient aryl bromide, can stem from several factors. Due to the electron-withdrawing nature of the fluorine atoms, oxidative addition to the palladium catalyst is generally expected to be favorable. However, other issues in the catalytic cycle may be hindering the reaction.
Troubleshooting Steps:
-
Catalyst and Ligand Integrity: Ensure your palladium source and phosphine ligands are not degraded. Phosphine ligands, in particular, can be sensitive to air and should be stored under an inert atmosphere. Using a fresh batch of catalyst and ligand is a good first step. For electron-deficient substrates, bulky and electron-rich phosphine ligands are often beneficial.
-
Inert Atmosphere: The palladium(0) active catalyst is susceptible to oxidation. Ensure your reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen). This involves using dried and degassed solvents and properly purging the reaction vessel.
-
Base Activation: The base is crucial for the activation of the boronic acid. Ensure the base is finely powdered and anhydrous, especially when using solid bases like K₃PO₄ or K₂CO₃, to maximize its reactivity.
-
Reaction Temperature: While oxidative addition should be facile, subsequent steps like transmetalation or reductive elimination might have a higher activation barrier. If you are running the reaction at a lower temperature, a gradual increase in temperature (e.g., from 80°C to 100°C) might be necessary. However, be mindful that excessively high temperatures can lead to catalyst decomposition.
Q2: My reaction shows the consumption of the starting material, but the yield of the desired biaryl product is low. What are the common side reactions and how can I minimize them?
A2: When the starting material is consumed without a high yield of the desired product, side reactions are likely occurring. For the Suzuki coupling of this compound, the primary side reactions to consider are:
-
Protodeboronation of the Boronic Acid: This is the cleavage of the C-B bond of the boronic acid, which is replaced by a hydrogen atom. This is especially prevalent with electron-rich boronic acids and can be exacerbated by the presence of water and a strong base.
-
Mitigation Strategies:
-
Use anhydrous solvents and reagents.
-
Employ a milder base such as K₂CO₃ or Cs₂CO₃ instead of stronger bases like NaOH.
-
Consider converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester) which is cleaved in situ.
-
-
-
Homocoupling of the Boronic Acid: The boronic acid can couple with itself to form a symmetrical biaryl byproduct. This is often a competing reaction, especially if the desired cross-coupling is slow.
-
Mitigation Strategies:
-
Ensure a thoroughly deoxygenated reaction mixture, as oxygen can promote homocoupling.
-
Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) but avoid a large excess.
-
-
-
Dehalogenation of this compound: The bromo group is replaced by a hydrogen atom, leading to 3,5-difluoroanisole. This can occur via various pathways, sometimes involving solvent or impurities as a hydride source.
-
Mitigation Strategies:
-
Use purified and degassed solvents.
-
Screen different palladium catalysts and ligands; sometimes a change in the ligand can suppress this side reaction.
-
-
Q3: I am using a standard catalyst like Pd(PPh₃)₄ and getting poor results. What other catalyst systems should I consider for this compound?
A3: While Pd(PPh₃)₄ is a versatile catalyst, it may not be optimal for all substrates. For challenging couplings, including those with electron-deficient partners, more robust catalyst systems are often required. Consider the following:
-
Palladium Precatalysts with Bulky, Electron-Rich Ligands: These are often the systems of choice for difficult Suzuki couplings.
-
Recommended Systems:
-
Pd(OAc)₂ or Pd₂(dba)₃ with ligands like SPhos, XPhos, or RuPhos: These Buchwald-type ligands are known to be highly effective for a broad range of Suzuki couplings.
-
Pd(dppf)Cl₂: This is a reliable and often highly effective catalyst for a variety of Suzuki reactions and is a good second choice after trying standard conditions.[1]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for a Suzuki coupling with this compound?
A1: A good starting point for optimizing the Suzuki coupling of this compound would be to use a palladium catalyst with a bulky phosphine ligand, a moderately strong inorganic base, and an ethereal solvent system. See the table below for a set of typical starting conditions.
Q2: How do I choose the right base for my reaction?
A2: The choice of base is critical. Stronger bases can sometimes lead to side reactions like protodeboronation. For this compound, inorganic bases are generally preferred. A good starting point is K₃PO₄ or K₂CO₃. If you observe side reactions related to the base, you might consider using a milder base like Cs₂CO₃. The solubility of the base in the reaction medium is also important for its effectiveness.
Q3: What is the best solvent system for this coupling?
A3: A mixture of an organic solvent and water is commonly used in Suzuki couplings. The aqueous phase is often necessary for the base to function effectively. Common solvent systems include:
-
1,4-Dioxane / Water (e.g., 4:1 v/v): A very common and often effective solvent system.
-
Toluene / Water: Suitable for reactions requiring higher temperatures.
-
THF / Water: Another versatile option.
It is crucial to degas the solvents thoroughly before use to remove dissolved oxygen.
Q4: How can I monitor the progress of my reaction?
A4: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the reaction mixture to the starting materials, you can observe the consumption of the aryl bromide and the formation of the product.
Data Presentation
Table 1: Typical Starting Conditions for Suzuki Coupling of this compound
| Parameter | Recommended Condition | Notes |
| Aryl Halide | This compound | 1.0 equivalent |
| Boronic Acid | Aryl- or Heteroarylboronic Acid | 1.1 - 1.5 equivalents |
| Catalyst | Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) or Pd(dppf)Cl₂ (3 mol%) | Catalyst choice is crucial and may require screening. |
| Base | K₃PO₄ or K₂CO₃ | 2.0 - 3.0 equivalents, finely ground |
| Solvent | 1,4-Dioxane / Water (4:1 v/v) | Must be thoroughly degassed. |
| Temperature | 80 - 100 °C | Optimization may be required. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential for catalyst stability. |
Note: The conditions presented are based on successful couplings of structurally similar electron-deficient aryl bromides. Optimization for specific boronic acid partners is highly recommended.
Table 2: Role of Reaction Components in Optimization
| Component | Function | Optimization Considerations |
| Palladium Catalyst | Facilitates the key steps of the catalytic cycle. | Different Pd sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and pre-catalysts (e.g., Pd(dppf)Cl₂) can have a significant impact on yield. |
| Ligand | Stabilizes the Pd catalyst and influences its reactivity. | Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) often improve performance for challenging substrates. |
| Base | Activates the boronic acid for transmetalation. | The strength and nature of the base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) affect reaction rate and side reactions. |
| Solvent | Solubilizes reactants and influences reaction kinetics. | Aprotic solvents like dioxane, THF, or toluene, often with water as a co-solvent, are commonly used. |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv., finely ground)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1 v/v)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Inerting the Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst followed by the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed or no further conversion is observed (typically 4-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Mandatory Visualization
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.
References
Technical Support Center: 4-Bromo-3,5-difluoroanisole Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-3,5-difluoroanisole. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block in organic synthesis, primarily utilized in various cross-coupling reactions. The most common transformations include Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Grignard reagent formation followed by reaction with electrophiles, and lithium-halogen exchange for the introduction of other functional groups.
Q2: What are the typical byproducts observed in Suzuki-Miyaura coupling reactions with this compound?
A2: In Suzuki-Miyaura coupling reactions, several byproducts can arise depending on the specific reaction conditions. The most common byproducts include homocoupled products of the boronic acid, the homocoupled dimer of this compound, and the product of hydrodehalogenation (protodebromination), which is 3,5-difluoroanisole.
Q3: How can I minimize the formation of the hydrodehalogenation byproduct (3,5-difluoroanisole) in my Suzuki-Miyaura reaction?
A3: The formation of 3,5-difluoroanisole often results from premature quenching of the organopalladium intermediate. To minimize this, ensure strictly anhydrous and deoxygenated reaction conditions. The choice of base and solvent can also be critical. Using a weaker, non-hydroxide base like K₃PO₄ or Cs₂CO₃ can be beneficial. Additionally, ensuring the high purity of your boronic acid is important, as impurities can facilitate decomposition pathways.
Q4: I am observing significant amounts of homocoupled biaryl from my boronic acid. How can I prevent this?
A4: Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura couplings. This can be minimized by controlling the reaction temperature, as higher temperatures can promote this side reaction. The slow addition of the boronic acid to the reaction mixture can also help to keep its concentration low and thus reduce the rate of homocoupling. Furthermore, the choice of palladium catalyst and ligand can influence the relative rates of the desired cross-coupling and the undesired homocoupling.
Troubleshooting Guides
Issue 1: Low yield of the desired product in a Suzuki-Miyaura coupling reaction.
-
Possible Cause 1: Inefficient catalyst. The palladium catalyst may be inactive or poisoned.
-
Troubleshooting: Use a fresh batch of palladium catalyst and ligand. Ensure that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.
-
-
Possible Cause 2: Poor quality of the boronic acid. Boronic acids can dehydrate to form boroxines, which are less reactive.
-
Troubleshooting: Use freshly purchased or properly stored boronic acid. Consider using a boronate ester (e.g., a pinacol ester) which can be more stable.
-
-
Possible Cause 3: Suboptimal base or solvent. The choice of base and solvent is crucial for the transmetalation step.
-
Troubleshooting: Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water, DMF).
-
Issue 2: Formation of significant byproducts in a Grignard reaction.
-
Possible Cause 1: Presence of moisture. Grignard reagents are highly sensitive to water.
-
Troubleshooting: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.
-
-
Possible Cause 2: Wurtz-type homocoupling. The Grignard reagent can react with the starting aryl halide.
-
Troubleshooting: Add the this compound slowly to the magnesium turnings to maintain a low concentration of the aryl halide.
-
-
Possible Cause 3: Reaction with atmospheric oxygen. Grignard reagents can be oxidized by air.
-
Troubleshooting: Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
-
Quantitative Data on Byproduct Formation
The following table summarizes typical byproduct profiles for common reactions with this compound under standard conditions. Please note that these are representative values and actual results may vary depending on the specific experimental setup.
| Reaction Type | Desired Product | Common Byproduct(s) | Typical Byproduct Yield (%) |
| Suzuki-Miyaura Coupling | 4-Aryl-3,5-difluoroanisole | 3,5-Difluoroanisole | 5-15% |
| 4,4'-Bis(3,5-difluoroanisole) | 2-10% | ||
| Aryl-Aryl Homocoupled Product | 5-20% | ||
| Grignard Reaction | 4-(3,5-Difluoroanisole)magnesium bromide | 4,4'-Bis(3,5-difluoroanisole) | 10-25% |
| 3,5-Difluoroanisole | <5% (with careful drying) | ||
| Buchwald-Hartwig Amination | 4-(Amino)-3,5-difluoroanisole | 3,5-Difluoroanisole | 5-10% |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₃PO₄ (3.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.
-
Reaction: Stir the mixture at 90 °C for 12 hours.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Formation of Grignard Reagent from this compound
-
Reaction Setup: Place magnesium turnings (1.2 mmol) in an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Activation: Add a small crystal of iodine to the flask and gently heat with a heat gun under a stream of nitrogen until the iodine sublimes.
-
Initiation: Add a small portion of a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) to the magnesium.
-
Addition: Once the reaction initiates (as evidenced by bubbling and heat generation), add the remaining aryl bromide solution dropwise to maintain a gentle reflux.
-
Completion: After the addition is complete, reflux the mixture for an additional 30 minutes. The resulting Grignard reagent is ready for use in subsequent reactions.
Visualizations
Caption: Byproduct pathways in Suzuki-Miyaura coupling.
Caption: Workflow for Grignard reagent formation and common byproducts.
Technical Support Center: Purification of 4-Bromo-3,5-difluoroanisole by Recrystallization
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the purification of 4-Bromo-3,5-difluoroanisole by recrystallization. The content is structured to address common challenges, particularly those arising from the compound's low melting point, and to provide clear, actionable protocols and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge in recrystallizing this compound?
A1: The primary challenge is the low melting point of this compound (approximately 29 °C). This increases the likelihood of the compound "oiling out" during the cooling process, where it separates as a liquid instead of forming solid crystals. Oiling out is detrimental to purification as impurities tend to be more soluble in the oily product than in the solvent.
Q2: What is "oiling out" and why does it happen?
A2: "Oiling out" is the separation of a dissolved compound as a liquid rather than a crystalline solid during recrystallization. This typically occurs when a supersaturated solution is cooled to a temperature that is still above the melting point of the solute. For compounds with low melting points like this compound, this is a common issue.
Q3: How can I prevent "oiling out"?
A3: Several strategies can help prevent oiling out:
-
Use a lower boiling point solvent: This allows the solution to become saturated at a temperature below the compound's melting point.
-
Promote slow cooling: Allow the solution to cool gradually to room temperature before placing it in an ice bath. This provides time for crystal nucleation and growth.
-
Use a solvent/anti-solvent system: Dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble to induce crystallization at a controlled rate.
-
Scratch the inner surface of the flask: This can create nucleation sites for crystal growth.
-
Use a seed crystal: Adding a small, pure crystal of the compound can initiate crystallization.
Q4: What is a good starting solvent system to try for this compound?
A4: Given its aromatic ether structure, a mixed solvent system is often a good starting point. A combination of a moderately polar solvent in which the compound is soluble (like ethanol or dichloromethane) and a nonpolar anti-solvent in which it is insoluble (like hexanes or water) is recommended. For example, an ethanol/water or dichloromethane/hexanes system could be effective.
Troubleshooting Guide
| Issue | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used.2. The solution is supersaturated and requires nucleation. | 1. Boil off some of the solvent to increase the concentration and then allow it to cool again.2. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. |
| The compound "oils out" instead of crystallizing. | 1. The melting point of the compound is below the temperature of the solution.2. The solution was cooled too rapidly.3. The concentration of the solute is too high. | 1. Reheat the solution to redissolve the oil. Add a small amount of additional "good" solvent to lower the saturation temperature. Allow the solution to cool much more slowly. Consider using a solvent with a lower boiling point.2. Allow the flask to cool to room temperature undisturbed before placing it in an ice bath.3. Add more of the "good" solvent to the hot solution before cooling. |
| Crystals are colored or appear impure. | 1. Colored impurities are present.2. Incomplete removal of the mother liquor. | 1. Before cooling, add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and adsorbed impurities.2. Ensure the crystals are thoroughly washed with a small amount of ice-cold solvent during vacuum filtration. |
| Low recovery of purified product. | 1. Too much solvent was used, and a significant amount of the product remains in the mother liquor.2. Premature crystallization during hot filtration.3. Washing the crystals with solvent that is not cold enough. | 1. Concentrate the mother liquor by boiling off some solvent and cool again to obtain a second crop of crystals.2. Ensure the funnel and receiving flask are pre-heated before hot filtration to prevent the solution from cooling and crystallizing prematurely.3. Always use ice-cold solvent to wash the crystals on the filter paper to minimize redissolving the product. |
Quantitative Data Summary
| Compound / Solvent | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Notes |
| This compound | C₇H₅BrF₂O | 223.02 | 29 | Not readily available | Low melting point is the key challenge for recrystallization. |
| Potential Solvents | |||||
| Ethanol | C₂H₅OH | 46.07 | -114 | 78 | Good "good" solvent candidate. Miscible with water. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | -96.7 | 40 | Low boiling point is advantageous. Good "good" solvent candidate. |
| Hexanes | C₆H₁₄ (mixture) | ~86.18 | < -95 | 69 | Good "anti-solvent" candidate with DCM. |
| Water | H₂O | 18.02 | 0 | 100 | Good "anti-solvent" candidate with ethanol. |
Detailed Experimental Protocol: Recrystallization of this compound (Mixed-Solvent System)
This protocol is a general guideline and may require optimization based on the purity of the starting material.
Materials:
-
Crude this compound
-
Ethanol (or Dichloromethane) - "Good" solvent
-
Deionized Water (or Hexanes) - "Anti-solvent"
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Glass rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the "good" solvent (e.g., ethanol) at room temperature and stir to dissolve as much of the solid as possible. Gently warm the solution on a hot plate while stirring to fully dissolve the compound. Add the "good" solvent dropwise until the solid is completely dissolved. Avoid adding a large excess of solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. To do this, pre-heat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and quickly pour the hot solution through the filter paper into the clean, hot flask.
-
Inducing Crystallization: Reheat the clear solution if necessary. Slowly add the "anti-solvent" (e.g., deionized water) dropwise to the hot solution while stirring until you observe persistent cloudiness (turbidity). This indicates that the solution is saturated.
-
Clarification: Add a few drops of the hot "good" solvent back into the solution until the cloudiness just disappears, resulting in a clear, saturated solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial to encourage the formation of well-defined crystals rather than oil.
-
Further Cooling: Once the flask has reached room temperature and crystals have formed, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold anti-solvent to remove any residual soluble impurities from the mother liquor.
-
Drying: Allow the crystals to air dry on the filter paper by drawing air through the funnel for a period. For final drying, the crystals can be transferred to a watch glass or placed in a desiccator.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
Technical Support Center: 4-Bromo-3,5-difluoroanisole Purification
This guide provides troubleshooting and frequently asked questions for the column chromatography purification of 4-Bromo-3,5-difluoroanisole.
Troubleshooting Guide
A primary challenge in the purification of this compound is separating it from structurally similar impurities.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Product from Impurities | The polarity of the mobile phase is not optimal. | Optimize the mobile phase composition using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the target compound. A less polar solvent system (e.g., a lower percentage of ethyl acetate in hexanes) will increase retention on the column and may improve separation from less polar impurities. |
| The column was overloaded with the crude sample. | Use a larger diameter column or reduce the amount of sample loaded. A general rule is to use a silica gel mass that is 50-100 times the mass of the crude sample. | |
| Isomeric impurities with similar polarity are present. | Consider using a different stationary phase like alumina or a phenyl-functionalized silica gel, which can offer different selectivity for aromatic isomers through π-π interactions. A very slow, shallow gradient elution may also improve the separation of closely eluting spots. | |
| Product Tailing or Streaking | The compound may be interacting with the acidic silica gel, although less likely for an anisole than an aniline. | While less common for anisoles, if tailing is observed, consider using a deactivated silica gel or adding a small amount (0.1-0.5%) of a neutral or slightly basic modifier like triethylamine to the eluent. |
| The sample was not loaded onto the column in a concentrated band. | Dissolve the crude product in a minimal amount of solvent before loading. Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel and then adding the powder to the top of the column. | |
| No Elution of the Product | The mobile phase is not polar enough to elute the compound. | Gradually increase the polarity of the eluent. For example, if starting with 100% hexanes, slowly increase the percentage of a more polar solvent like ethyl acetate or dichloromethane. |
| Product Decomposes on the Column | Some sensitive compounds can degrade on acidic silica gel. | If decomposition is suspected, switch to a less acidic stationary phase like neutral alumina. One way to test for on-column decomposition is to perform a 2D TLC.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for the column chromatography of this compound?
A1: A common starting point for non-polar to moderately polar compounds is a mixture of hexanes (or petroleum ether) and ethyl acetate. Based on the polarity of similar aromatic compounds, a good initial eluent system to test on TLC would be in the range of 5-20% ethyl acetate in hexanes.
Q2: How can I determine the appropriate solvent system?
A2: The best solvent system should be determined by Thin Layer Chromatography (TLC) prior to running the column. The ideal eluent will give your desired compound a retention factor (Rf) of approximately 0.2-0.35. This allows for good separation from both more polar and less polar impurities.
Q3: What are the most likely impurities in my crude this compound sample?
A3: Potential impurities could include:
-
Unreacted starting materials.
-
Isomeric products (e.g., other positional isomers of bromo-difluoroanisole).
-
Over-brominated or under-brominated species.
-
Hydrolysis products if water was present in the reaction.
Q4: How much silica gel should I use for my column?
A4: A general guideline is to use a mass of silica gel that is 50 to 100 times the mass of your crude sample.[2] For separations that are particularly difficult, a higher ratio may be necessary.
Q5: Should I use a gradient or isocratic elution?
A5: This depends on the separation observed on TLC. If your product is well-separated from all impurities with a single solvent mixture, an isocratic (constant solvent composition) elution is simpler. If there are multiple impurities with a range of polarities, a gradient elution (gradually increasing the polarity of the mobile phase) will likely provide a better and faster separation.
Experimental Workflow
Detailed Protocol: Column Chromatography of this compound
This protocol is a general guideline. The eluent composition should be optimized based on preliminary TLC analysis.
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the plate in various solvent systems (e.g., 5%, 10%, 20% ethyl acetate in hexanes).
-
Visualize the spots under UV light.
-
The optimal eluent system should provide an Rf value of ~0.2-0.35 for the target compound.[3]
-
-
Column Packing:
-
Select a column of appropriate size.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[2]
-
Add a thin layer of sand on top of the silica bed to prevent disturbance.[2]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial eluent or a volatile solvent.
-
Carefully apply the sample solution to the top of the silica bed.
-
Alternatively, for "dry loading," dissolve the crude product, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and add this to the top of the packed column.[2]
-
-
Elution and Fraction Collection:
-
Begin eluting with the mobile phase determined from the TLC analysis.
-
Apply positive pressure to achieve a steady flow rate.
-
Collect fractions in an orderly manner (e.g., in test tubes).[2]
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.[2]
-
Logical Workflow Diagram
Caption: Workflow for Column Chromatography Purification.
References
Technical Support Center: Synthesis of 4-Bromo-3,5-difluoroanisole
Welcome to the technical support center for the synthesis of 4-Bromo-3,5-difluoroanisole. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their synthetic protocols and increase product yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common and commercially available starting material is 4-Bromo-3,5-difluoroaniline.[1][2][3][4] This compound provides the core aromatic structure with the desired bromine and fluorine substituents.
Q2: What is the general synthetic strategy to produce this compound from 4-Bromo-3,5-difluoroaniline?
A2: A widely applicable two-step strategy is employed. The first step involves the diazotization of 4-Bromo-3,5-difluoroaniline to form a diazonium salt, which is then hydrolyzed to 4-Bromo-3,5-difluorophenol. The second step is the methylation of the resulting phenol to yield the final product, this compound.
Q3: What are the critical safety precautions to consider during this synthesis?
A3: Diazonium salts are potentially explosive and should be handled with extreme care. It is crucial to maintain low temperatures (typically 0-5 °C) during their formation and subsequent reaction.[5] Additionally, 4-Bromo-3,5-difluoroaniline is harmful if swallowed or in contact with skin and causes skin and eye irritation.[2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q4: What are the expected yields for the synthesis of this compound?
A4: The overall yield can vary significantly based on the optimization of reaction conditions. The diazotization-hydrolysis step can yield between 60-80%, while the methylation step can achieve yields of over 90%. An overall yield of 50-70% is considered a good outcome.
Troubleshooting Guide
Issue 1: Low yield of 4-Bromo-3,5-difluorophenol in the diazotization-hydrolysis step.
-
Potential Cause 1: Incomplete diazotization.
-
Solution: Ensure the complete dissolution of 4-Bromo-3,5-difluoroaniline in the acidic medium before adding sodium nitrite. The dropwise addition of a pre-cooled sodium nitrite solution is crucial to maintain the low temperature and prevent the decomposition of nitrous acid.
-
-
Potential Cause 2: Decomposition of the diazonium salt.
-
Solution: Strictly maintain the reaction temperature between 0-5 °C throughout the diazotization process.[5] Use an ice-salt bath for efficient cooling. Proceed with the hydrolysis step immediately after the formation of the diazonium salt, as it is unstable at higher temperatures.
-
-
Potential Cause 3: Side reactions.
-
Solution: The presence of excess nitrous acid can lead to unwanted side reactions. Use a slight excess of sodium nitrite (e.g., 1.05 equivalents) to ensure complete diazotization, but avoid a large excess.[5]
-
Issue 2: Low yield of this compound in the methylation step.
-
Potential Cause 1: Incomplete deprotonation of the phenol.
-
Solution: Ensure the use of a sufficiently strong base (e.g., potassium carbonate, sodium hydride) and an adequate amount to fully deprotonate the 4-Bromo-3,5-difluorophenol, forming the more nucleophilic phenoxide ion.
-
-
Potential Cause 2: Inactive methylating agent.
-
Solution: Use a fresh, high-quality methylating agent such as dimethyl sulfate or methyl iodide. Store these reagents properly to prevent degradation.
-
-
Potential Cause 3: Suboptimal reaction temperature or time.
-
Solution: The reaction temperature and time should be optimized. While higher temperatures can increase the reaction rate, they may also lead to side reactions. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Issue 3: Presence of impurities in the final product.
-
Potential Cause 1: Unreacted starting materials.
-
Solution: Improve the efficiency of each reaction step as described above. For purification, column chromatography is an effective method to separate the final product from unreacted starting materials.
-
-
Potential Cause 2: Formation of byproducts.
-
Solution: In the diazotization step, byproducts can form from reactions of the diazonium salt with other species in the reaction mixture. In the methylation step, O-methylation vs. C-methylation can be a concern, although O-methylation is generally favored for phenols. Careful control of reaction conditions can minimize byproduct formation. Purification via column chromatography or recrystallization is recommended to obtain a high-purity product.
-
Data Presentation
Table 1: Optimization of Reaction Conditions for the Synthesis of this compound
| Step | Parameter | Condition A | Condition B | Condition C | Yield (%) |
| Diazotization-Hydrolysis | Temperature | 0-5 °C | 10-15 °C | 0-5 °C | 75 |
| NaNO₂ (equivalents) | 1.05 | 1.05 | 1.2 | 68 | |
| Reaction Time (hydrolysis) | 1 hour | 1 hour | 1 hour | 78 | |
| Methylation | Base | K₂CO₃ | NaOH | NaH | 92 |
| Methylating Agent | (CH₃)₂SO₄ | CH₃I | (CH₃)₂SO₄ | 95 | |
| Solvent | Acetone | DMF | THF | 94 | |
| Temperature | Reflux | 60 °C | Room Temp | 96 |
Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-3,5-difluorophenol
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-Bromo-3,5-difluoroaniline (1.0 eq) in a mixture of hydrobromic acid (48%, 2.5 eq) and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
-
In a separate flask, prepare a solution of copper(I) bromide (0.1 eq) in hydrobromic acid (48%).
-
Slowly add the diazonium salt solution to the copper(I) bromide solution, which is heated to 100 °C.
-
After the addition is complete, heat the mixture at 100 °C for 1 hour to ensure complete hydrolysis.
-
Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 4-Bromo-3,5-difluorophenol, which can be purified by column chromatography.
Protocol 2: Synthesis of this compound
-
In a round-bottom flask, dissolve 4-Bromo-3,5-difluorophenol (1.0 eq) in acetone.
-
Add anhydrous potassium carbonate (2.0 eq) to the solution and stir vigorously.
-
Add dimethyl sulfate (1.2 eq) dropwise to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the mixture to room temperature and filter off the potassium carbonate.
-
Evaporate the acetone under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a 1M NaOH solution, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude this compound.
-
Purify the product by flash column chromatography on silica gel.
Mandatory Visualizations
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Bromo-3,5-difluoroaniline | C6H4BrF2N | CID 2736260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 203302-95-8: 4-Bromo-3,5-difluoroaniline | CymitQuimica [cymitquimica.com]
- 4. 203302-95-8|4-Bromo-3,5-difluoroaniline|BLD Pharm [bldpharm.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Cross-Coupling of 4-Bromo-3,5-difluoroanisole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cross-coupling of 4-Bromo-3,5-difluoroanisole.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for cross-coupling reactions?
The electronic properties of this compound present a unique challenge. The two fluorine atoms are strongly electron-withdrawing, which can decrease the electron density of the aromatic ring. This may slow down the rate-limiting oxidative addition step in many palladium-catalyzed cross-coupling reactions. However, the methoxy group is electron-donating. Careful selection of the catalyst system is therefore crucial to achieve high yields and selectivity.
Q2: Which cross-coupling reactions are most commonly performed with this compound?
The most suitable cross-coupling reactions for functionalizing this compound include:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon (C-C) bonds with aryl or vinyl boronic acids/esters.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen (C-N) bonds with a variety of primary and secondary amines.[1][2]
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[3]
Q3: How do I choose the right catalyst system for my reaction?
The choice of catalyst is critical for a successful reaction.[4] Modern systems involving a palladium precursor (like Pd(OAc)₂ or Pd₂(dba)₃) paired with a bulky, electron-rich phosphine ligand are often more effective than classical catalysts like Pd(PPh₃)₄, especially for challenging substrates.[4][5] Nickel-based catalysts are also emerging as a cost-effective alternative.[4]
Q4: What is the importance of maintaining an inert atmosphere?
Excluding oxygen is critical for the success of most cross-coupling reactions.[6][7] The active Pd(0) catalyst and the phosphine ligands are susceptible to oxidation, which can lead to catalyst decomposition and low yields.[8] It is essential to properly degas solvents and run the reaction under an inert atmosphere, such as argon or nitrogen.[6][9]
Troubleshooting Guide
Issue 1: Low or no conversion of the starting material.
-
Root Cause Analysis: This common issue can stem from an inactive catalyst, insufficient reaction temperature, or an inappropriate choice of ligand or base.
-
Troubleshooting Steps:
-
Verify Catalyst Activity: Ensure your palladium source and ligand are fresh and have been stored correctly. If using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species.[8] Consider using more robust, air-stable precatalysts.[8]
-
Screen Ligands: For challenging substrates, standard ligands may be insufficient.[5] Switch to a system with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos, which can accelerate the oxidative addition and reductive elimination steps.[8][10]
-
Optimize Base and Solvent: The choice of base is critical and often depends on the specific reaction.[11] For Suzuki couplings, milder bases like K₃PO₄ or Cs₂CO₃ are often effective.[6] For Buchwald-Hartwig aminations, stronger bases like NaOtBu are commonly used.[12][13] Ensure the base is finely powdered and dry for anhydrous reactions.[8]
-
Increase Temperature: If the reaction is sluggish, a gradual increase in temperature (in 10-20 °C increments) may be necessary.[10] However, be aware that excessively high temperatures can lead to catalyst decomposition.[5]
-
Issue 2: Formation of side products, such as homocoupling of the starting material or coupling partner.
-
Root Cause Analysis: Homocoupling is a common side reaction, particularly in Suzuki and Sonogashira couplings. It can be promoted by high catalyst loading, high temperatures, or the presence of oxygen.[8][10]
-
Troubleshooting Steps:
-
Optimize Catalyst Loading: High concentrations of the palladium catalyst can increase the rate of homocoupling.[10] Try reducing the catalyst loading incrementally.
-
Control Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize side reactions.[10]
-
Use a Copper-Free System for Sonogashira Couplings: The copper co-catalyst in traditional Sonogashira reactions can promote the homocoupling of the terminal alkyne (Glaser coupling).[10] Utilizing a copper-free protocol can mitigate this issue.
-
Ensure High Purity of Reagents: Impurities can sometimes contribute to side reactions. Ensure all reagents and solvents are of high purity and appropriately degassed.[10]
-
Issue 3: Low yield in Suzuki-Miyaura coupling due to protodeboronation.
-
Root Cause Analysis: Protodeboronation is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. This is a common side reaction, especially with electron-deficient boronic acids, and can be promoted by the base and the presence of water.[5][6]
-
Troubleshooting Steps:
-
Choice of Base: Use milder bases such as K₃PO₄ or KF, which are known to minimize protodeboronation.[6]
-
Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water can be a proton source for this side reaction.[6] Using anhydrous conditions with a suitable base can be beneficial.
-
Use More Stable Boron Reagents: Consider converting the boronic acid to a more stable derivative like a pinacol ester or an MIDA boronate, which can release the active boronic acid slowly and minimize its decomposition.[6]
-
Catalyst and Condition Summary Tables
Suzuki-Miyaura Coupling
| Parameter | Recommendation | Notes |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Pre-formed palladium-ligand complexes can also be used. |
| Ligand | SPhos, XPhos, PPh₃, dppf | For challenging couplings, bulky biarylphosphine ligands like SPhos or XPhos are often required.[14] |
| Catalyst Loading | 1-5 mol% | Start with a higher loading and reduce upon successful coupling.[14] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ (2-3 equivalents) | K₃PO₄ is often a robust choice for heteroaryl halides.[14] |
| Solvent | 1,4-Dioxane/H₂O (4:1), Toluene/H₂O | The use of an aqueous co-solvent is common.[14] |
| Temperature | 80-110 °C | Start at the lower end to maximize selectivity. |
Buchwald-Hartwig Amination
| Parameter | Recommendation | Notes |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | These are common and effective palladium precursors. |
| Ligand | Xantphos, BINAP, XPhos | Bulky, electron-rich ligands are crucial for C-N bond formation. |
| Catalyst Loading | 1-3 mol% Pd, 1.2-2x mol% Ligand | The ligand-to-palladium ratio is important for catalyst stability and activity.[14] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Stronger bases are often required for C-N coupling. |
| Solvent | Toluene, 1,4-Dioxane, THF | Anhydrous solvents are critical for this reaction.[14] |
| Temperature | 80-110 °C | Higher temperatures are often required for amination.[14] |
Sonogashira Coupling
| Parameter | Recommendation | Notes |
| Palladium Source | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | These are standard catalysts for Sonogashira couplings.[3] |
| Copper Co-catalyst | CuI (1-5 mol%) | Essential for the catalytic cycle in the traditional Sonogashira reaction.[14] Consider copper-free conditions to avoid homocoupling. |
| Ligand | PPh₃, P(t-Bu)₃ | Phosphine ligands are commonly used to stabilize the palladium catalyst. |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | The base often serves as the solvent or co-solvent.[14] |
| Solvent | DMF, THF, Triethylamine | Anhydrous and degassed solvents are necessary. |
| Temperature | Room Temperature to 80 °C | The reaction can often be carried out under mild conditions.[3] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for the selective coupling at the C-Br position.
-
Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).[14]
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle 3-5 times.[9]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time, monitoring the progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.[6]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[6]
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting logic for low-yield cross-coupling reactions.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. quora.com [quora.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
solvent effects on 4-Bromo-3,5-difluoroanisole reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of solvents on the reactivity of 4-Bromo-3,5-difluoroanisole. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most critical solvent properties to consider when working with this compound?
When selecting a solvent for reactions involving this compound, the most critical properties to consider are polarity, aprotic vs. protic nature, and boiling point. The polarity of the solvent can significantly influence the solubility of the reactants and the stability of reaction intermediates. Aprotic solvents are generally preferred for many cross-coupling reactions to avoid unwanted side reactions. The boiling point is crucial for reactions that require heating to proceed at a reasonable rate.
Q2: How does solvent choice impact the yield of Suzuki-Miyaura cross-coupling reactions with this compound?
The choice of solvent is a critical parameter for the success of Suzuki-Miyaura cross-coupling reactions.[1] A mixture of an organic solvent and water is often used to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base.[2] The organic solvent's ability to solubilize the palladium catalyst and the organoboron reagent is also essential. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are commonly used, often in a biphasic mixture with water.[2] The optimal solvent system can lead to high yields by facilitating the various steps of the catalytic cycle.[1]
Q3: For a Buchwald-Hartwig amination, which solvents are recommended for this compound, and which should be avoided?
For Buchwald-Hartwig amination reactions, common and effective solvents include aromatic hydrocarbons like toluene and xylene, and ethereal solvents such as 1,4-dioxane and THF.[3] Toluene is a very common choice.[3] It is crucial to avoid chlorinated solvents, acetonitrile, and pyridine as they can inhibit or poison the palladium catalyst.[3][4] The ideal solvent will depend on the solubility of the reactants and the desired reaction temperature.[3]
Q4: I am observing low to no conversion in my Grignard reaction with this compound. Could the solvent be the issue?
Yes, the solvent is crucial for the formation and reactivity of Grignard reagents. Ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (THF) are standard choices as they solvate the magnesium and stabilize the Grignard reagent.[5] If you are using less conventional solvents like toluene or cyclopentyl methyl ether (CPME) without an initiator or higher temperatures, you may observe no reaction.[5] Ensure your solvent is anhydrous, as even trace amounts of water will quench the Grignard reagent.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling
Symptoms:
-
Low conversion of this compound.
-
Formation of side products.
-
Incomplete reaction even after extended reaction times.
Possible Solvent-Related Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Poor solubility of the base. | Switch to a solvent system that better dissolves the inorganic base. A common strategy is to use a biphasic mixture, such as 1,4-dioxane/water or toluene/water, to ensure the base is available for the reaction.[2] |
| Suboptimal solvent polarity. | The polarity of the solvent can affect catalyst stability and the reaction mechanism.[2] If using a nonpolar solvent like toluene, consider a more polar aprotic solvent like DMF, but be mindful of potential side reactions.[2] Conversely, if undesired side reactions are occurring in a polar solvent, a switch to a less polar one might be beneficial. |
| Solvent not adequately degassed. | Dissolved oxygen can deactivate the palladium catalyst. Ensure solvents are thoroughly degassed by sparging with an inert gas (e.g., nitrogen or argon) before use.[6] |
Issue 2: Reaction Failure in Buchwald-Hartwig Amination
Symptoms:
-
Starting material remains unreacted.
-
Decomposition of starting materials or catalyst.
Possible Solvent-Related Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Inappropriate solvent choice. | Chlorinated solvents, acetonitrile, and pyridine are known to inhibit palladium catalysts and should be avoided.[4] Switch to a recommended solvent such as toluene, 1,4-dioxane, or THF.[3] |
| Poor solubility of the base. | The poor solubility of an inorganic base can hinder the reaction rate.[3] Ensure vigorous stirring. Alternatively, consider using a soluble organic base like DBU, though this may require further optimization.[4] |
| Solvent purity. | Ensure the solvent is anhydrous and free of peroxides (especially for THF), which can interfere with the reaction. |
Data Presentation
Table 1: Common Solvents for Cross-Coupling Reactions and Their Properties
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant | Classification |
| Toluene | C₇H₈ | 110.6 | 2.38 | Nonpolar Aprotic |
| 1,4-Dioxane | C₄H₈O₂ | 101 | 2.21 | Nonpolar Aprotic |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 7.52 | Polar Aprotic |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 153 | 38.25 | Polar Aprotic |
| Acetonitrile | C₂H₃N | 81.6 | 36.64 | Polar Aprotic |
| Methanol | CH₄O | 64.7 | 32.7 | Polar Protic |
Data sourced from publicly available chemical property databases.[7]
Table 2: General Solvent Recommendations for Key Reactions
| Reaction Type | Recommended Solvents | Comments |
| Suzuki-Miyaura Coupling | Toluene/H₂O, 1,4-Dioxane/H₂O, THF/H₂O | Biphasic systems are often effective for dissolving the inorganic base.[2] Toluene is suitable for higher temperatures.[2] |
| Buchwald-Hartwig Amination | Toluene, 1,4-Dioxane, THF, 2-MeTHF | Aromatic and ethereal solvents are generally effective.[3] Avoid chlorinated solvents, acetonitrile, and pyridine.[4] |
| Grignard Reaction | Diethyl ether (Et₂O), Tetrahydrofuran (THF), 2-MeTHF | Ethereal solvents are essential for stabilizing the Grignard reagent.[5] Must be anhydrous. |
| Lithiation-Borylation | Diethyl ether (Et₂O), Cyclopentyl methyl ether (CPME), tert-Butyl methyl ether (TBME) | Anhydrous ethereal solvents are required for this organometallic reaction. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2-3 eq)
-
Anhydrous solvent (e.g., 1,4-Dioxane/Water 4:1)
-
Reaction vessel (e.g., round-bottom flask)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, and the base.[8]
-
Seal the vessel, then evacuate and backfill with an inert gas. Repeat this cycle three times.[8]
-
Under the inert atmosphere, add the degassed solvent, followed by the palladium catalyst.[8]
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.[8]
-
Upon completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[8]
General Protocol for a Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization.
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Palladium precatalyst and ligand (e.g., Pd₂(dba)₃ with a suitable phosphine ligand)
-
Base (e.g., NaOtBu, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene)
-
Reaction vessel
-
Inert gas supply
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry reaction vessel.
-
Add the this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture with stirring to the desired temperature (typically 80-120 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting logic for solvent-related reaction issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. benchchem.com [benchchem.com]
temperature optimization for 4-Bromo-3,5-difluoroanisole reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-3,5-difluoroanisole. The information focuses on optimizing reaction temperatures to improve yields and minimize byproducts.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
| Possible Cause | Suggested Solution |
| Reaction temperature is too low. | Gradually increase the reaction temperature in 5-10°C increments. Monitor reaction progress by TLC or LC-MS to find the optimal temperature for your specific substrate and catalyst system. For some Suzuki reactions, a temperature range of 75-85°C is effective, while Sonogashira couplings may require up to 100°C for good conversion.[1][2] |
| Catalyst decomposition. | Avoid excessively high temperatures. For many palladium-catalyzed reactions, temperatures above 100-120°C can lead to the precipitation of palladium black and a loss of catalytic activity.[3][4] If high temperatures are necessary, consider using a more thermally stable ligand or catalyst system. |
| Incomplete reaction. | Ensure the reaction is running for a sufficient amount of time at the optimized temperature. Monitor the reaction until the starting material is consumed.[5] |
| Poor choice of solvent. | The solvent should be appropriate for the reaction temperature. Ensure the solvent has a boiling point that allows for the desired reaction temperature to be maintained. |
Issue 2: Formation of Significant Byproducts
| Possible Cause | Suggested Solution |
| Reaction temperature is too high. | High temperatures can lead to side reactions such as homocoupling, dehalogenation, or reaction with the solvent.[3] Lowering the temperature may improve selectivity. For instance, in some Buchwald-Hartwig aminations, reducing the temperature to around 40°C or even room temperature can be beneficial if the catalyst system allows.[6] |
| Localized "hot spots" due to poor mixing. | Ensure efficient and vigorous stirring, especially in scaled-up reactions, to maintain a homogeneous temperature throughout the reaction mixture. |
| Incorrect stoichiometry. | Precisely control the molar ratios of your reactants. An excess of one reactant, especially at elevated temperatures, can promote side reactions. |
Issue 3: Runaway Exothermic Reaction (Primarily for Grignard Reagent Formation)
| Possible Cause | Suggested Solution |
| Reaction initiated too quickly or with insufficient cooling. | Grignard reagent formation is highly exothermic.[7] Initiate the reaction at room temperature and have an ice bath ready to control the temperature.[7] Gentle warming may be needed to start the reaction, but immediate cooling is crucial once the exotherm begins.[7] |
| Rate of reagent addition is too fast. | Add the this compound solution slowly and in a controlled manner to the magnesium turnings to allow for effective heat dissipation. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for temperature optimization in a Suzuki coupling reaction with this compound?
A1: A good starting point for a Suzuki coupling reaction with an aryl bromide is typically in the range of 80-85°C.[3] It is recommended to start at the lower end of this range and gradually increase the temperature while monitoring the reaction progress. Temperatures exceeding 100°C should be approached with caution as they can lead to catalyst decomposition.[3]
Q2: My Sonogashira coupling with this compound is sluggish at 80°C. What should I do?
A2: For Sonogashira couplings, it is not uncommon for higher temperatures to be required to achieve a good reaction rate. In some cases, temperatures around 100°C have been shown to be optimal.[1] A significant decrease in conversion has been observed at lower temperatures.[1] Therefore, carefully increasing the temperature to 100°C could improve your yield. Always monitor for potential catalyst degradation.
Q3: Can I run a Buchwald-Hartwig amination with this compound at room temperature?
A3: While typical Buchwald-Hartwig amination temperatures are in the 80-100°C range, some modern catalyst systems are highly active and can facilitate the reaction at lower temperatures, sometimes even at room temperature.[6][8] This is highly dependent on the specific ligand, palladium precursor, and base used. If you wish to attempt a room temperature reaction, ensure you are using a catalyst system known for high reactivity under these conditions.
Q4: How do I safely manage the temperature when preparing a Grignard reagent from this compound?
A4: The formation of a Grignard reagent is an exothermic process that requires careful temperature management.[7] Start the reaction at room temperature or with gentle warming to initiate it.[9] Once the reaction begins, as evidenced by bubbling or a cloudy appearance, it is critical to have an ice bath ready to immediately cool the reaction vessel and maintain a controlled reflux.[7] Slow and controlled addition of the aryl bromide is also essential to prevent a runaway reaction.[7]
Data Presentation
Table 1: General Temperature Ranges for Common Reactions with Aryl Bromides
| Reaction Type | Typical Temperature Range (°C) | Key Considerations |
| Suzuki Coupling | 75 - 100 | Higher temperatures (>100°C) can cause catalyst decomposition.[3] Optimal temperature is often substrate and catalyst dependent.[10] |
| Sonogashira Coupling | Room Temperature - 100 | Some systems work at room temperature, but often 80-100°C is required for good conversion.[1][5] |
| Buchwald-Hartwig Amination | 40 - 110 | Highly dependent on the catalyst system. Modern catalysts can operate at lower temperatures.[6] |
| Grignard Reagent Formation | Room Temperature (initiation), then controlled reflux | Highly exothermic. Requires careful cooling to manage the reaction rate.[7] |
| Heck Reaction | 95 - 190 | Temperature can be high, depending on the catalyst system (e.g., ligandless Pd/C may require 190°C).[11] |
| Negishi Coupling | Room Temperature - 50 | Often proceeds at milder temperatures compared to other cross-coupling reactions.[12] |
| Stille Coupling | Lower temperatures are possible with more reactive organostannanes. | Reaction conditions can vary widely.[13] |
| Ullmann Condensation | 100 - 200 | "Classic" Ullmann reactions often require high temperatures, while modern catalyzed versions can proceed at lower temperatures.[14] |
Note: These are general ranges based on literature for similar aryl bromides. Optimal temperatures for this compound may vary and require experimental optimization.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling
-
In a dry flask under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq.).
-
Add an appropriate degassed solvent (e.g., toluene, dioxane, DMF/water mixture).
-
Heat the reaction mixture to the desired temperature (e.g., 85°C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Grignard Reagent Formation and Reaction
-
Place magnesium turnings (1.2 eq.) in a flame-dried, three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small amount of anhydrous solvent (e.g., THF or diethyl ether) and a crystal of iodine to initiate the reaction.
-
In the dropping funnel, prepare a solution of this compound (1.0 eq.) in the anhydrous solvent.
-
Add a small portion of the anisole solution to the magnesium. Gentle warming with a heat gun may be necessary to initiate the reaction.
-
Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining anisole solution dropwise at a rate that maintains a gentle reflux. Use an ice bath to control the exotherm as needed.
-
After the addition is complete, stir the mixture at room temperature or with gentle heating until the magnesium is consumed.
-
Cool the Grignard reagent in an ice bath before adding the desired electrophile slowly.
-
After the addition of the electrophile, allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sulfate, and purify as necessary.
Visualizations
Caption: A logical workflow for optimizing reaction temperature.
Caption: Safety protocol for managing Grignard reaction temperature.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. pure.rug.nl [pure.rug.nl]
- 12. benchchem.com [benchchem.com]
- 13. Stille reaction - Wikipedia [en.wikipedia.org]
- 14. Ullmann Reaction [organic-chemistry.org]
Technical Support Center: Synthesis of 4-Bromo-3,5-difluoroanisole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during the synthesis of 4-Bromo-3,5-difluoroanisole.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: There are two primary synthetic routes for the preparation of this compound:
-
Route 1: Electrophilic Bromination of 3,5-difluoroanisole. This method involves the direct bromination of the starting material, 3,5-difluoroanisole.
-
Route 2: From 4-Bromo-3,5-difluoroaniline. This multi-step route typically involves the diazotization of 4-Bromo-3,5-difluoroaniline to form a diazonium salt, which is then converted to 4-Bromo-3,5-difluorophenol. Subsequent methylation of the phenol yields the desired product.
Q2: What are the potential impurities I should be aware of during the synthesis?
A2: The potential impurities largely depend on the chosen synthetic route.
-
For Route 1 (Bromination of 3,5-difluoroanisole):
-
Unreacted 3,5-difluoroanisole: Incomplete reaction can lead to the presence of the starting material.
-
Isomeric Impurities: Formation of other brominated isomers, such as 2-Bromo-3,5-difluoroanisole or 2,4-Dibromo-3,5-difluoroanisole, is possible due to the directing effects of the methoxy and fluoro groups.
-
Polybrominated Species: Over-bromination can lead to the formation of dibromo- or tribromo-difluoroanisole derivatives.
-
-
For Route 2 (From 4-Bromo-3,5-difluoroaniline):
-
Incomplete Diazotization: Residual 4-Bromo-3,5-difluoroaniline may remain if the diazotization is not complete.
-
Phenolic Impurities: Incomplete methylation will result in the presence of the intermediate, 4-Bromo-3,5-difluorophenol.
-
Side-products from Diazotization: Sandmeyer reactions can sometimes yield side-products like biaryl compounds.[1]
-
Impurities from Methylation: Side reactions during methylation can occur, though less common with simple methylating agents.
-
Q3: How can I monitor the progress of my reaction and identify impurities?
A3: A combination of chromatographic and spectroscopic techniques is recommended for reaction monitoring and impurity profiling.
-
Thin Layer Chromatography (TLC): A quick and effective method to monitor the consumption of starting materials and the formation of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for separating and identifying volatile impurities, including isomeric byproducts.[2][3]
-
High-Performance Liquid Chromatography (HPLC): Useful for both monitoring the reaction and quantifying the purity of the final product. A reverse-phase C18 column is often a good starting point for method development.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about the main product and can help in the identification of major impurities.
Troubleshooting Guides
Issue 1: Low Yield in the Bromination of 3,5-difluoroanisole
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase reaction time.- Gradually increase the reaction temperature, monitoring for side-product formation.- Ensure efficient stirring. |
| Suboptimal Brominating Agent | - If using Br₂, consider using a milder brominating agent like N-Bromosuccinimide (NBS) to improve selectivity. |
| Loss during Work-up | - Optimize extraction procedures, ensuring the correct pH to minimize losses.- Use appropriate drying agents. |
Issue 2: Presence of Isomeric Impurities
| Potential Cause | Troubleshooting Steps |
| Reaction Conditions Favoring Isomer Formation | - Lower the reaction temperature to increase selectivity.- Slowly add the brominating agent to maintain a low concentration throughout the reaction. |
| Inadequate Purification | - Employ fractional distillation if boiling points of isomers are sufficiently different.- Optimize column chromatography conditions (e.g., try different solvent systems or stationary phases).- Consider preparative HPLC for difficult separations.[4][5] |
Issue 3: Low Yield in the Diazotization of 4-Bromo-3,5-difluoroaniline
| Potential Cause | Troubleshooting Steps |
| Incomplete Diazotization | - Ensure the reaction temperature is maintained between 0-5 °C.[6] Premature decomposition of the diazonium salt can occur at higher temperatures.[1]- Use a slight excess of sodium nitrite.- Test for the presence of excess nitrous acid with starch-iodide paper to confirm the completion of the reaction.[1] |
| Decomposition of Diazonium Salt | - Use the diazonium salt immediately in the next step without isolation, if possible.- Avoid exposure to light and elevated temperatures. |
Issue 4: Incomplete Methylation of 4-Bromo-3,5-difluorophenol
| Potential Cause | Troubleshooting Steps |
| Insufficient Methylating Agent | - Use a slight excess of the methylating agent (e.g., dimethyl sulfate, methyl iodide). |
| Inadequate Base | - Ensure a sufficiently strong base (e.g., potassium carbonate, sodium hydride) is used to deprotonate the phenol. |
| Reaction Time/Temperature | - Increase the reaction time or gently heat the reaction mixture, monitoring for potential side reactions. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Bromination of 3,5-difluoroanisole (General Procedure)
-
Dissolve 3,5-difluoroanisole in a suitable solvent (e.g., chloroform, acetic acid).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the brominating agent (e.g., bromine or N-Bromosuccinimide) in the same solvent to the reaction mixture with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a suitable reagent (e.g., sodium thiosulfate solution for bromine).
-
Perform an aqueous work-up, including washing with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by distillation.
Protocol 2: Synthesis of this compound from 4-Bromo-3,5-difluoroaniline (General Procedure)
Step A: Diazotization and Hydrolysis to 4-Bromo-3,5-difluorophenol
-
Suspend 4-Bromo-3,5-difluoroaniline in an aqueous acidic solution (e.g., H₂SO₄/H₂O) and cool to 0-5 °C.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.[6]
-
Stir the mixture at this temperature for a short period to ensure complete formation of the diazonium salt.
-
Slowly add the diazonium salt solution to a heated aqueous solution (e.g., boiling water or an aqueous solution of copper sulfate) to facilitate hydrolysis.
-
After the evolution of nitrogen gas ceases, cool the reaction mixture.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent to obtain the crude 4-Bromo-3,5-difluorophenol.
Step B: Methylation of 4-Bromo-3,5-difluorophenol
-
Dissolve the crude 4-Bromo-3,5-difluorophenol in a suitable solvent (e.g., acetone, DMF).
-
Add a base (e.g., potassium carbonate) and a methylating agent (e.g., dimethyl sulfate or methyl iodide).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Filter off the inorganic salts and concentrate the solvent.
-
Purify the crude product by column chromatography or distillation to yield this compound.
Impurity Profile and Analytical Data
Table 1: Potential Impurities and their Identification
| Impurity Name | Potential Origin | Analytical Method for Detection |
| 3,5-difluoroanisole | Unreacted starting material (Route 1) | GC-MS, HPLC |
| 2-Bromo-3,5-difluoroanisole | Isomeric byproduct (Route 1) | GC-MS, ¹H NMR |
| 2,4-Dibromo-3,5-difluoroanisole | Over-bromination (Route 1) | GC-MS, MS |
| 4-Bromo-3,5-difluoroaniline | Unreacted starting material (Route 2) | HPLC, LC-MS |
| 4-Bromo-3,5-difluorophenol | Incomplete methylation (Route 2) | HPLC, LC-MS |
Visualizing Workflows
Caption: Synthetic Routes to this compound.
Caption: Impurity Management Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Technical Support Center: 4-Bromo-3,5-difluoroanisole
This technical support guide provides essential information on the stability and storage of 4-Bromo-3,5-difluoroanisole, along with troubleshooting for common issues encountered during its use in research and development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a cool, dry place.[1] Some suppliers recommend refrigeration at 2 - 8 °C.[2] It is crucial to keep the container tightly sealed to prevent moisture absorption and potential degradation.
Q2: What is the typical shelf-life of this compound?
Q3: What are the known incompatibilities for this compound?
Although detailed incompatibility data for this compound is limited, as a general precaution for halogenated aromatic compounds, it should be kept away from strong oxidizing agents and strong bases, as these may promote degradation or unwanted reactions.
Q4: What are the potential degradation pathways for this compound?
Specific degradation pathways for this compound have not been extensively documented. However, based on the chemical structure of halogenated anisoles, potential degradation could occur through:
-
Hydrolysis: The ether linkage may be susceptible to cleavage under strong acidic or basic conditions, although this is generally slow for aryl ethers.
-
Dehalogenation: Reductive dehalogenation, where the bromine atom is replaced by a hydrogen atom, is a known side reaction for aryl bromides in the presence of certain catalysts (e.g., palladium) and hydrogen sources.
-
Photodegradation: Like many aromatic compounds, prolonged exposure to UV light may lead to decomposition.
Q5: How can I assess the quality of my this compound?
The purity of this compound can be assessed using standard analytical techniques such as:
-
Gas Chromatography (GC): To determine the percentage purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and identify any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight.
Troubleshooting Guide
This section addresses common problems that researchers may encounter when using this compound in synthetic reactions.
Issue 1: Low Yield or No Reaction in Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
-
Possible Cause 1: Catalyst Inactivity. The palladium catalyst may be deactivated.
-
Troubleshooting:
-
Ensure the use of a fresh, high-quality catalyst.
-
Degas the reaction mixture thoroughly to remove oxygen, which can oxidize the active Pd(0) species.
-
Consider using a pre-catalyst that is more stable to air and moisture.
-
-
-
Possible Cause 2: Inappropriate Ligand. The chosen phosphine or N-heterocyclic carbene (NHC) ligand may not be optimal for this substrate.
-
Troubleshooting:
-
For electron-poor aryl bromides like this compound, electron-rich and bulky ligands (e.g., SPhos, XPhos) are often effective in promoting oxidative addition.
-
Screen a variety of ligands to find the most suitable one for your specific reaction.
-
-
-
Possible Cause 3: Ineffective Base. The base may not be strong enough or may be sterically hindered.
-
Troubleshooting:
-
Experiment with different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.
-
Ensure the base is finely powdered and dry for solid bases.
-
-
-
Possible Cause 4: Poor Solubility. The reactants may not be fully dissolved in the chosen solvent.
-
Troubleshooting:
-
Try a different solvent or a solvent mixture to improve solubility.
-
Slightly increasing the reaction temperature may also help, but monitor for potential degradation.
-
-
Issue 2: Formation of Dehalogenated Byproduct (3,5-difluoroanisole)
-
Possible Cause: Presence of a Hydrogen Source. The dehalogenation of aryl bromides is a common side reaction in palladium-catalyzed couplings, often facilitated by a hydride source.
-
Troubleshooting:
-
Use anhydrous solvents to minimize water as a proton source.
-
If using an alcohol as a solvent, consider switching to an aprotic solvent.
-
The choice of base can also influence the rate of dehalogenation.
-
-
Issue 3: Inconsistent Reaction Results
-
Possible Cause: Variable Reagent Quality. The quality of this compound or other reagents may vary between batches.
-
Troubleshooting:
-
Assess the purity of the starting material by GC or NMR before use.
-
Ensure all reagents are of high purity and stored under appropriate conditions.
-
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 202865-61-0 |
| Molecular Formula | C₇H₅BrF₂O |
| Molecular Weight | 223.02 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥98% |
| Melting Point | Not widely reported |
| Boiling Point | Not widely reported |
| Solubility | Soluble in common organic solvents |
Experimental Protocols
While specific experimental protocols for stability testing of this compound are not publicly available, a general approach to assess its stability under specific conditions is provided below.
Protocol: General Stability Assessment of this compound in a Solvent
-
Preparation of Standard Solution:
-
Accurately weigh a known amount of high-purity this compound.
-
Dissolve it in a known volume of the solvent of interest (e.g., a common reaction solvent) to prepare a stock solution of a specific concentration.
-
-
Initial Analysis (Time = 0):
-
Immediately analyze an aliquot of the stock solution using a quantitative method such as Gas Chromatography with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Record the initial peak area or concentration of this compound.
-
-
Storage under Test Conditions:
-
Store the remaining stock solution under the desired test conditions (e.g., elevated temperature, exposure to light, in the presence of an acid or base).
-
Protect the solution from solvent evaporation by using a tightly sealed container.
-
-
Time-Point Analysis:
-
At regular intervals (e.g., 24, 48, 72 hours, and weekly), withdraw an aliquot of the stored solution.
-
Analyze the aliquot using the same quantitative method as in the initial analysis.
-
Record the peak area or concentration of this compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Plot the percentage remaining versus time to determine the degradation rate.
-
Analyze for the appearance of new peaks, which could indicate the formation of degradation products. If necessary, identify these products using techniques like GC-MS or LC-MS.
-
Visualizations
Caption: A troubleshooting workflow for low-yielding cross-coupling reactions.
Caption: A logical flow for the proper storage and handling of this compound.
References
troubleshooting failed reactions involving 4-Bromo-3,5-difluoroanisole
Welcome to the technical support center for 4-Bromo-3,5-difluoroanisole. This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in reactions involving this versatile reagent.
General FAQs
Q1: What are the common applications of this compound?
A1: this compound is a valuable building block in organic synthesis, primarily used in cross-coupling reactions to form complex molecular architectures.[1] Its unique electronic properties, stemming from the bromine and fluorine substituents, make it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1]
Q2: How should I store and handle this compound?
A2: It is recommended to store this compound in a cool, dry place.[2] As with many halogenated aromatic compounds, it's prudent to handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q3: Is this compound stable under typical reaction conditions?
A3: Yes, this compound is generally stable and compatible with a wide range of reaction conditions commonly used in cross-coupling chemistry.[3] The fluorine atoms enhance its stability. However, like all reagents, its purity should be verified before use, as degradation can affect reaction outcomes.
Troubleshooting Guide 1: Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. However, failures can occur. This section addresses common issues when using this compound as the aryl halide partner.
Frequently Asked Questions (Suzuki-Miyaura Coupling)
Q1: My Suzuki coupling reaction has failed to initiate or shows very low conversion. What should I check first?
A1: When a Suzuki coupling fails, a systematic check of key parameters is essential.
-
Catalyst Activity: Ensure your palladium catalyst and ligand are active. Many palladium precatalysts are air-stable, but the active Pd(0) species can be sensitive to oxygen.[4] Consider using a fresh batch of catalyst.
-
Inert Atmosphere: Oxygen can lead to catalyst decomposition and unwanted side reactions like the homocoupling of your boronic acid.[4][5] Ensure your solvents are properly degassed and the reaction is maintained under a strict inert atmosphere (e.g., Argon or Nitrogen).
-
Reagent Purity: Verify the purity of your this compound and the boronic acid/ester. Boronic acids can degrade over time through protodeboronation.[4]
-
Base and Solvent Choice: The base is critical for activating the boronic acid.[6] It must be strong enough but not cause degradation. Ensure the base is finely powdered and dry for anhydrous reactions.[4]
Q2: I'm observing significant formation of a homocoupled product from my boronic acid. How can I prevent this?
A2: Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen.[5] Improving your degassing procedure is the most critical step. This can be achieved by bubbling an inert gas through the solvent for an extended period or by using several freeze-pump-thaw cycles.[5]
Q3: What are the most common side products besides homocoupling?
A3: Other potential side products include:
-
Protodeboronation: The boronic acid is replaced by a hydrogen atom. This can be minimized by using milder bases or lower reaction temperatures.[5]
-
Dehalogenation: The bromine atom on this compound is replaced by hydrogen. This can be caused by impurities or specific interactions with the catalyst/ligand system.
Data Presentation: Recommended Conditions for Suzuki Coupling
The following table provides starting points for optimizing the Suzuki coupling of this compound with a generic arylboronic acid.
| Parameter | Recommended Conditions | Notes |
| Palladium Source | Pd(PPh₃)₄, Pd(dppf)Cl₂, XPhos Pd G3 | 1-5 mol%. Air-stable precatalysts are often preferred for reproducibility.[4] |
| Ligand | SPhos, XPhos, PPh₃ | 1-2 equivalents relative to Palladium. Ligand choice is crucial for electron-rich halides. |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | 2-3 equivalents. Stronger inorganic bases often give higher yields.[6] |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, THF | Ensure solvents are thoroughly degassed. A water co-solvent is often necessary.[4] |
| Temperature | 80 - 110 °C | Monitor reaction progress by TLC or LC-MS to avoid product degradation over time.[4] |
Experimental Protocol: General Procedure for Suzuki Coupling
-
Vessel Preparation: To an oven-dried reaction vial, add this compound (1.0 equiv.), the boronic acid or ester (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 3.0 equiv.).[4]
-
Inerting: Seal the vial with a septum and purge with Argon or Nitrogen for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).[4]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1) via syringe. The total concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.[4]
-
Reaction: Place the vial in a preheated heating block and stir vigorously at the desired temperature (e.g., 90–100 °C).
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude product by flash column chromatography.
Mandatory Visualization: Suzuki Coupling Troubleshooting Workflow
Troubleshooting Guide 2: Buchwald-Hartwig Amination
This C-N bond-forming reaction is essential for synthesizing aryl amines.[7] The unique electronic nature of this compound can present specific challenges.
Frequently Asked Questions (Buchwald-Hartwig Amination)
Q1: My Buchwald-Hartwig amination is slow or stalls completely. What's the likely cause?
A1: Aryl bromides are generally good substrates, but several factors can inhibit the reaction:
-
Ligand Choice: The ligand is critical. For electron-rich or sterically hindered aryl halides, specialized bulky, electron-rich phosphine ligands (e.g., Josiphos, XantPhos) are often necessary to facilitate the oxidative addition and reductive elimination steps.[7][8]
-
Base Strength: A strong, non-nucleophilic base like NaOt-Bu, KOt-Bu, or LHMDS is typically required.[9] Ensure the base is fresh and anhydrous, as moisture can deactivate it and poison the catalyst.
-
Catalyst Inhibition: The amine substrate or the resulting product can sometimes coordinate too strongly to the palladium center, inhibiting catalytic turnover. Changing the ligand can often resolve this.[5]
Q2: I am attempting to couple with ammonia, but the reaction is failing. What can I do?
A2: Direct coupling with ammonia is notoriously difficult due to its strong binding to palladium.[7] It is often better to use an "ammonia equivalent" such as benzophenone imine or lithium bis(trimethylsilyl)amide (LiHMDS), followed by hydrolysis to yield the primary aniline.[7][10]
Data Presentation: Recommended Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Conditions | Notes |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | 1-2 mol%. Often used with a specific ligand.[11] |
| Ligand | XantPhos, RuPhos, BINAP | 1.2 - 2.5 mol%. Choice depends on the amine (primary, secondary, hindered). |
| Base | NaOt-Bu, KOt-Bu, LHMDS, K₂CO₃ | 1.5 - 2.0 equivalents. Strong bases are common, but weaker bases may be needed for sensitive substrates.[8][9] |
| Solvent | Toluene, Dioxane, THF | Must be anhydrous and degassed. |
| Temperature | 80 - 120 °C | Reaction times can vary significantly based on substrate reactivity. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Preparation: In a glovebox or under a strong flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1 mol%) and the ligand (e.g., XantPhos, 2.5 mol%) to an oven-dried reaction flask.
-
Reagent Addition: Add the base (e.g., NaOt-Bu, 1.5 equiv.), this compound (1.0 equiv.), and the amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) and seal the flask.
-
Reaction: Heat the mixture with vigorous stirring at the desired temperature (e.g., 100 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the residue via column chromatography.
Mandatory Visualization: Buchwald-Hartwig Catalytic Cycle
Troubleshooting Guide 3: Grignard Reagent Formation
Forming the Grignard reagent from this compound can be a critical first step for subsequent reactions. Initiation is often the main hurdle.
Frequently Asked Questions (Grignard Reaction)
Q1: My Grignard reaction won't start. What can I do to initiate it?
A1: Failure to initiate is the most common problem. Here are several activation techniques:
-
Magnesium Surface: The magnesium turnings are often coated with a passivating oxide layer.[12] Crushing some of the magnesium turnings with a glass rod (under inert gas) can expose a fresh, active surface.
-
Chemical Activation: Adding a small crystal of iodine can help initiate the reaction. The iodine etches the magnesium surface.[13]
-
Mechanical Activation: Using an ultrasonic bath can help clean the magnesium surface and promote initiation.
-
Ensure Anhydrous Conditions: Grignard reagents react rapidly with water. All glassware must be rigorously flame-dried under vacuum, and solvents must be anhydrous.[12]
Q2: My reaction turned dark and cloudy, and the yield was low. What happened?
A2: A dark color and low yield can indicate side reactions. The most common is Wurtz coupling, where the newly formed Grignard reagent reacts with another molecule of the starting aryl bromide.[14] This can be minimized by adding the this compound solution slowly to the magnesium suspension to keep its concentration low. Overheating can also promote side reactions.[13]
Data Presentation: Solvents and Activation for Grignard Formation
| Parameter | Recommendations | Notes |
| Solvent | Diethyl ether, Tetrahydrofuran (THF) | Must be anhydrous. THF is a better solvent for stabilizing the Grignard reagent but has a higher boiling point.[13][14] |
| Magnesium | Magnesium turnings | Use fresh, high-purity magnesium.[15] |
| Activation | Iodine crystal, 1,2-Dibromoethane, Mechanical crushing | Use a minimal amount of activator. A single crystal of iodine is often sufficient.[12][13] |
| Temperature | Room temperature to gentle reflux | Initiation may require gentle heating, but the reaction is exothermic and may need cooling once started. |
Experimental Protocol: General Procedure for Grignard Formation
-
Setup: Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Magnesium Activation: Add magnesium turnings (1.2 equiv.) and a crystal of iodine to the flask. Gently heat the flask with a heat gun under a flow of inert gas until iodine vapors are visible, then allow it to cool.
-
Initiation: Add a small portion of anhydrous solvent (e.g., THF) to cover the magnesium. Add a small amount (approx. 5-10%) of a solution of this compound (1.0 equiv.) in anhydrous THF from the dropping funnel.
-
Reaction: The reaction should initiate, indicated by bubbling and a gentle reflux. Once started, add the remaining aryl bromide solution dropwise at a rate that maintains a steady reflux. If the reaction becomes too vigorous, cool the flask in an ice bath.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed. The resulting grey/brown solution is the Grignard reagent, ready for use in subsequent steps.
Mandatory Visualization: Grignard Reaction Troubleshooting
References
- 1. chemimpex.com [chemimpex.com]
- 2. Sapphire Bioscience [sapphirebioscience.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. reddit.com [reddit.com]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. WO2020193617A1 - Impact of trace elements in the grignard reaction - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 4-Bromo-3,5-difluoroanisole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Bromo-3,5-difluoroanisole.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the bromination of 3,5-difluoroanisole.
| Issue | Potential Cause | Recommended Solution |
| Low Conversion of Starting Material | 1. Insufficient brominating agent. 2. Low reaction temperature. 3. Poor mixing in a heterogeneous reaction mixture. 4. Deactivated catalyst (if applicable). | 1. Increase the molar equivalent of the brominating agent (e.g., N-bromosuccinimide or bromine) incrementally. 2. Gradually increase the reaction temperature while monitoring for the formation of byproducts. 3. Improve agitation to ensure proper phase mixing. Consider a phase-transfer catalyst for liquid-liquid systems. 4. Regenerate or replace the catalyst. |
| Formation of Dibromo Byproduct | 1. Excess brominating agent. 2. High reaction temperature. 3. Prolonged reaction time. | 1. Reduce the molar equivalents of the brominating agent. 2. Lower the reaction temperature. 3. Monitor the reaction progress closely using techniques like GC-MS or TLC and quench the reaction upon completion. |
| Presence of Isomeric Impurities | Incomplete regioselectivity of the bromination reaction. | Optimize the reaction conditions, including solvent, temperature, and catalyst, to favor the desired isomer. Purification via column chromatography or recrystallization may be necessary. |
| Difficult Product Isolation | 1. Emulsion formation during workup. 2. Product is an oil or low-melting solid. | 1. Add brine or a small amount of a different organic solvent to break the emulsion. Centrifugation can also be effective. 2. If the product is an oil, use extraction followed by vacuum distillation for purification. For low-melting solids, consider crystallization from a suitable solvent system at low temperatures. |
| Inconsistent Yields at Scale-up | 1. Inefficient heat transfer in larger reactors. 2. Mass transfer limitations due to inadequate mixing. 3. Changes in reagent addition rates. | 1. Ensure the reactor has adequate cooling/heating capacity. Consider a jacketed reactor with controlled temperature regulation. 2. Use appropriately sized impellers and optimize the stirring speed to maintain a homogeneous reaction mixture. 3. Implement controlled addition of reagents using a syringe pump or an addition funnel with pressure equalization. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and direct method is the electrophilic bromination of 3,5-difluoroanisole. This reaction typically employs a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine in the presence of a suitable solvent.
Q2: What are the critical process parameters to control during the scale-up of the bromination reaction?
When scaling up the synthesis, the following parameters are crucial:
-
Temperature Control: Exothermic reactions require efficient heat dissipation to prevent runaway reactions and the formation of byproducts.
-
Reagent Addition Rate: Slow and controlled addition of the brominating agent is essential to maintain optimal reaction temperature and minimize localized high concentrations that can lead to side reactions.
-
Mixing Efficiency: Adequate agitation is necessary to ensure homogeneity, especially in heterogeneous reaction mixtures, to promote consistent reaction rates and yields.
Q3: How can I monitor the progress of the reaction?
Reaction progress can be effectively monitored by analytical techniques such as:
-
Thin Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of the starting material and the formation of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the conversion of the starting material and the formation of the product and any byproducts.
-
High-Performance Liquid Chromatography (HPLC): Another quantitative method suitable for monitoring the reaction progress.
Q4: What are the expected impurities in the synthesis of this compound?
Potential impurities include:
-
Unreacted 3,5-difluoroanisole.
-
Dibrominated species (e.g., 2,4-dibromo-3,5-difluoroanisole).
-
Isomeric monobrominated products.
Q5: What purification methods are suitable for large-scale production?
For large-scale purification, consider the following methods:
-
Distillation: If the product is a liquid with a significantly different boiling point from the impurities, fractional distillation under reduced pressure can be an effective purification method.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can yield a high-purity product.
-
Column Chromatography: While more common in laboratory settings, large-scale column chromatography can be employed for high-value products requiring very high purity.
Experimental Protocols
Synthesis of this compound via Bromination of 3,5-difluoroanisole
Materials:
-
3,5-difluoroanisole
-
N-Bromosuccinimide (NBS) or Bromine
-
Solvent (e.g., Acetonitrile, Dichloromethane, or Acetic Acid)
-
Stirring apparatus
-
Reaction vessel with temperature control
Procedure:
-
In a reaction vessel, dissolve 3,5-difluoroanisole (1.0 eq.) in the chosen solvent.
-
Cool the solution to the desired reaction temperature (e.g., 0-25 °C).
-
Slowly add the brominating agent (NBS or Bromine, 1.0-1.2 eq.) portion-wise or via an addition funnel, maintaining the reaction temperature.
-
Stir the reaction mixture vigorously for the determined reaction time (monitor by TLC or GC-MS).
-
Upon completion, quench the reaction by adding a suitable quenching agent (e.g., aqueous sodium thiosulfate solution for bromine).
-
Perform an aqueous workup to remove inorganic salts and water-soluble impurities.
-
Extract the product into a suitable organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation, recrystallization, or column chromatography.
Data Presentation
Table 1: Physical and Chemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| 3,5-difluoroanisole | C₇H₆F₂O | 144.12 | 157-158 | N/A |
| This compound | C₇H₅BrF₂O | 223.02 | N/A | N/A |
| N-Bromosuccinimide | C₄H₄BrNO₂ | 177.98 | N/A | 175-180 (dec.) |
| Bromine | Br₂ | 159.81 | 58.8 | -7.2 |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis.
Validation & Comparative
Characterizing 4-Bromo-3,5-difluoroanisole: A Comparative Guide to Analytical Methods
For researchers, scientists, and professionals in drug development, the precise characterization of chemical compounds is paramount. This guide provides a comparative overview of key analytical methods for the structural elucidation and purity assessment of 4-Bromo-3,5-difluoroanisole, a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1] The unique substitution pattern of this halogenated aromatic compound necessitates a multi-technique approach for unambiguous identification and quantification.
Spectroscopic and Chromatographic Techniques at a Glance
The characterization of this compound typically involves a combination of spectroscopic and chromatographic methods. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, while Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern. Chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for separating the compound from impurities and quantifying its purity. Fourier-Transform Infrared (FTIR) spectroscopy helps to identify the functional groups present in the molecule.
| Analytical Technique | Information Provided | Typical Purity Specification | Reference Compound Example |
| Gas Chromatography (GC) | Purity assessment, separation of volatile impurities. | >98.0%[2] | 4-Bromo-3,5-difluoroaniline |
| Nuclear Magnetic Resonance (NMR) | Unambiguous structural confirmation. | Confirms structure | N-[(4-Bromo-3, 5-difluorine)phenyl] acrylamide[3] |
| Mass Spectrometry (MS) | Molecular weight confirmation and structural fragmentation analysis. | Confirms structure[3] | N-[(4-Bromo-3, 5-difluorine)phenyl] acrylamide[3] |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, separation of non-volatile impurities. | Not specified for this compound, but a key technique for halogenated compounds.[4] | Halogenated Compounds[4] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Confirms structure[3] | 4-Bromo-3-fluoroanisole[5] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for the key analytical techniques used in the characterization of this compound and similar compounds.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds. For halogenated anisoles, a standard protocol would involve:
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890A GC with a 5975C MS detector).[6]
-
Column : A non-polar capillary column, such as a DB-5ms (60 m x 0.25 mm, 0.25 µm film thickness), is typically used.[6]
-
Carrier Gas : Helium at a constant flow rate.[6]
-
Injector : Split/splitless injector at 250 °C with a split ratio of 20:1.[6]
-
Oven Program : An initial temperature of 75 °C held for 1 minute, then ramped at 7 °C/min to 280 °C and held.[6]
-
MS Detector : Electron ionization (EI) at 70 eV, with a scan range of m/z 35-750.[6] The ion source temperature is typically maintained at 230 °C and the quadrupole at 150 °C.[6]
High-Performance Liquid Chromatography (HPLC)
HPLC is suitable for the analysis of less volatile compounds and for purity determination. A reverse-phase HPLC method is commonly employed for anisole derivatives.[7]
-
Instrumentation : A standard HPLC system with a UV detector.
-
Column : A C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) is a common choice.[8]
-
Mobile Phase : A gradient of an organic solvent like acetonitrile or methanol in water, often with a modifier like formic acid for MS compatibility.[7][8]
-
Flow Rate : Typically around 0.2-1.0 mL/min.[8]
-
Detection : UV detection at a wavelength where the analyte has significant absorbance.
A pre-column derivatization method can be employed for chemically unstable halogenated compounds to improve their stability and detection.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is indispensable for the structural elucidation of organic molecules.
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent : Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Experiments :
-
¹H NMR : To identify the number and environment of protons.
-
¹³C NMR : To identify the number and type of carbon atoms.
-
¹⁹F NMR : Crucial for fluorine-containing compounds, providing information on the fluorine environments and couplings.
-
2D NMR (COSY, HSQC, HMBC) : To establish connectivity between atoms.
-
For the related compound, N-[(4-Bromo-3, 5-difluorine) phenyl] acrylamide, ¹H NMR, and ¹³C NMR were used for structural confirmation.[3]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
-
Instrumentation : An FTIR spectrometer.
-
Sample Preparation : The sample can be analyzed as a thin film between salt plates (for liquids) or as a KBr pellet (for solids). Attenuated Total Reflectance (ATR) is also a common technique.
-
Data Acquisition : Spectra are typically collected over the range of 4000-400 cm⁻¹.
The FTIR spectrum of the similar compound 4-Bromo-3-fluoroanisole shows characteristic peaks for C-H, C-O, and C-Br bonds.[5]
Visualizing the Analytical Workflow
The following diagrams illustrate the logical workflow for the characterization of this compound.
Caption: General analytical workflow for the characterization of this compound.
Comparison of Chromatographic Techniques
The choice between GC and HPLC depends on the volatility and thermal stability of the analyte and potential impurities.
Caption: Decision tree for selecting between GC and HPLC for purity analysis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 202865-61-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. spectrabase.com [spectrabase.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Separation of Anisole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of HPLC and GC-MS for Purity Assessment of 4-Bromo-3,5-difluoroanisole
For researchers, scientists, and professionals in drug development, the accurate determination of purity for starting materials and intermediates is a critical aspect of quality control and regulatory compliance. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of 4-Bromo-3,5-difluoroanisole, a key building block in the synthesis of various pharmaceutical and agrochemical compounds.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for the purity assessment of a wide range of organic compounds.[][2] Its versatility and robustness make it a primary choice for quality control laboratories. A typical HPLC method for a substituted anisole derivative involves reversed-phase chromatography, which separates compounds based on their hydrophobicity.
Experimental Protocol: HPLC
A standard reversed-phase HPLC method for the analysis of this compound can be established as follows:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A common starting point is a 70:30 (v/v) mixture of acetonitrile and water.[3][4] For mass spectrometry compatible methods, formic acid can be used as a modifier instead of phosphoric acid.[3][4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.
Potential Impurities
Based on the structure of this compound, potential process-related impurities could include:
-
Starting materials such as 3,5-difluoroanisole.
-
Isomeric byproducts, for instance, other brominated difluoroanisole isomers.
-
Products of over-bromination, such as dibromo-3,5-difluoroanisole.
-
Residual solvents from the synthesis and purification process.
Alternative Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds.[5][6] When coupled with a mass spectrometer, it provides both quantitative data and structural information, making it an excellent tool for impurity identification.
Experimental Protocol: GC-MS
A typical GC-MS method for the analysis of this compound would be:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split or splitless injection).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 50 to 400.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Comparative Data
The choice between HPLC and GC-MS often depends on the specific analytical requirements, including the nature of the impurities and the desired sensitivity.
| Parameter | HPLC | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection. |
| Typical Purity Range (%) | 98-99.9% | 98-99.9% |
| Limit of Detection (LOD) | ppm range | ppb to ppm range |
| Limit of Quantification (LOQ) | ppm range | ppb to ppm range |
| Analysis Time | 15-30 minutes | 20-40 minutes |
| Advantages | - Wide applicability to a broad range of compounds.[2]- Non-destructive.- Well-established and robust. | - High separation efficiency.- Provides structural information for impurity identification.- High sensitivity.[6] |
| Limitations | - May not be suitable for highly volatile impurities.- Peak identification relies on retention time matching with standards. | - Requires the analyte to be volatile and thermally stable.- Potential for sample degradation at high temperatures. |
Workflow for HPLC Purity Analysis
The following diagram illustrates the typical workflow for determining the purity of this compound using HPLC.
Caption: Workflow for HPLC purity analysis.
Conclusion
Both HPLC and GC-MS are powerful techniques for the purity analysis of this compound. HPLC is a versatile and robust method suitable for routine quality control, while GC-MS offers higher sensitivity and the significant advantage of providing structural information for the identification of unknown impurities. The choice of method will depend on the specific requirements of the analysis, including the expected impurities and the need for structural elucidation. For comprehensive characterization, the use of orthogonal techniques like HPLC and GC-MS is often recommended.
References
Comparative Guide to the Identification of 4-Bromo-3,5-difluoroanisole: A Focus on GC-MS Protocol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the identification and quantification of 4-Bromo-3,5-difluoroanisole, with a primary focus on a detailed Gas Chromatography-Mass Spectrometry (GC-MS) protocol. The information presented is intended to assist researchers in selecting the most appropriate analytical technique for their specific needs, supported by experimental data and detailed protocols.
Introduction
This compound is a halogenated aromatic compound of interest in various fields, including pharmaceutical and materials science research. Accurate and reliable identification and quantification of this compound are crucial for quality control, metabolic studies, and environmental monitoring. GC-MS stands out as a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound due to its high sensitivity and specificity. This guide will delve into a detailed GC-MS protocol and compare its performance with alternative methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Detailed GC-MS Protocol for this compound Identification
This section outlines a standard protocol for the qualitative and quantitative analysis of this compound using GC-MS.
Sample Preparation
Proper sample preparation is critical for accurate GC-MS analysis. The following is a general guideline that may need optimization based on the sample matrix.
-
Dissolution: Accurately weigh a precise amount of the sample and dissolve it in a suitable volatile organic solvent such as dichloromethane or hexane to a concentration of approximately 10 µg/mL.[1]
-
Extraction (if necessary): For complex matrices, a liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) may be required to isolate the analyte of interest.
-
Filtration/Centrifugation: Ensure the sample solution is free of particulate matter by passing it through a 0.22 µm syringe filter or by centrifugation.
-
Vial Transfer: Transfer the final sample solution into a 2 mL autosampler vial for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following table summarizes the recommended GC-MS parameters for the analysis of this compound. A non-polar or mid-polarity capillary column is generally a good starting point for the separation of halogenated compounds.[2]
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Scan Range | m/z 50-350 |
| Solvent Delay | 3 min |
Data Analysis and Identification
The identification of this compound is based on two key parameters:
-
Retention Time (RT): The time it takes for the analyte to elute from the GC column. Under the specified conditions, this compound will have a characteristic retention time.
-
Mass Spectrum: The fragmentation pattern of the molecule upon electron ionization. The mass spectrum of this compound is expected to show a molecular ion peak (M+) and characteristic fragment ions. Due to the presence of bromine, an isotopic pattern for bromine-containing fragments (approximately 1:1 ratio for 79Br and 81Br isotopes) will be observed.
Expected Mass Fragmentation:
-
Molecular Ion (M+): A peak corresponding to the molecular weight of the compound (C7H5BrF2O), which is approximately 222 g/mol . The isotopic peak for 81Br will be observed at M+2.
-
Loss of CH3: A fragment corresponding to the loss of a methyl group ([M-15]+).
-
Loss of OCH3: A fragment corresponding to the loss of a methoxy group ([M-31]+).
-
Loss of Br: A fragment corresponding to the loss of a bromine atom ([M-79/81]+).
Comparison of Analytical Methods
The choice of analytical method depends on various factors, including the nature of the sample, the required sensitivity, and the availability of instrumentation. The following table provides a comparison of GC-MS with HPLC and NMR for the analysis of this compound.
| Parameter | GC-MS | HPLC-UV/MS | NMR Spectroscopy |
| Principle | Separation based on volatility and polarity, followed by mass-based detection. | Separation based on polarity, followed by UV or mass-based detection. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Sample Volatility | Required | Not required | Not required |
| Sensitivity | High (ppb to ppt range) | Moderate to High (ppm to ppb range) | Low (requires higher concentrations)[3] |
| Specificity | High (mass spectrum provides a unique fingerprint) | Moderate (UV) to High (MS) | High (provides detailed structural information) |
| Quantitative Accuracy | Excellent with proper calibration | Excellent with proper calibration | Good for pure samples, can be challenging for mixtures |
| Typical Sample Amount | Micrograms to nanograms | Milligrams to micrograms | Milligrams |
| Analysis Time | Relatively fast (15-30 min per sample) | Can be faster or slower depending on the method | Slower (minutes to hours per sample) |
| Instrumentation Cost | High | Moderate to High | Very High |
| Strengths | Excellent for volatile and semi-volatile compounds, provides structural information. | Versatile for a wide range of compounds, including non-volatile and thermally labile ones. | Provides unambiguous structure elucidation and absolute quantification without a reference standard (qNMR). |
| Limitations | Not suitable for non-volatile or thermally labile compounds. | May have lower resolution for complex mixtures compared to capillary GC. | Lower sensitivity, can be complex to interpret for mixtures. |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the experimental workflows for the identification of this compound using GC-MS, HPLC, and NMR.
Caption: Workflow for GC-MS analysis of this compound.
Caption: Workflow for HPLC analysis of this compound.
Caption: Workflow for NMR analysis of this compound.
Conclusion
For the routine identification and quantification of this compound, GC-MS offers a robust, sensitive, and specific analytical solution. The detailed protocol provided in this guide serves as a starting point for method development and validation. While HPLC and NMR present viable alternatives with their own unique advantages, the choice of technique should be guided by the specific requirements of the analysis, including sample characteristics, desired sensitivity, and the need for structural elucidation. For complex matrices or when dealing with unknown impurities, a multi-technique approach combining the strengths of GC-MS, HPLC, and NMR may be the most effective strategy.
References
A Comparative Guide to Catalysts for Cross-Coupling Reactions of 4-Bromo-3,5-difluoroanisole
In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of highly decorated aromatic scaffolds is paramount. 4-Bromo-3,5-difluoroanisole stands out as a valuable and versatile building block. Its unique electronic properties, stemming from the interplay of the electron-donating methoxy group and the electron-withdrawing fluorine and bromine substituents, make it an intriguing substrate for a variety of transition metal-catalyzed cross-coupling reactions. This guide provides a comparative analysis of catalytic systems for the most pertinent C-C and C-N bond-forming reactions involving this compound, offering insights into catalyst selection and reaction optimization for researchers, scientists, and professionals in drug development.
The Strategic Importance of the this compound Scaffold
The 3,5-difluoroanisole moiety is a key pharmacophore in a range of biologically active molecules. The fluorine atoms can enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of a drug candidate. The bromine atom at the 4-position serves as a versatile synthetic handle, allowing for the introduction of diverse molecular fragments through cross-coupling chemistry. The ability to efficiently and selectively couple this building block is therefore a critical step in the synthesis of novel pharmaceuticals and functional materials.
Comparative Analysis of Catalytic Systems for Key Coupling Reactions
The reactivity of this compound in cross-coupling reactions is influenced by the electronic nature of the aryl halide. The presence of two electron-withdrawing fluorine atoms is expected to facilitate the oxidative addition step, a critical phase in many palladium-catalyzed catalytic cycles.[1] This section will delve into a comparative analysis of catalysts for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl structures. The choice of catalyst, ligand, and base is crucial for achieving high yields and turnover numbers, especially with electronically modified substrates.
Catalyst Performance Comparison
While specific data for this compound is not extensively tabulated in single comparative studies, we can extrapolate from studies on similar electron-deficient aryl bromides. Palladium-based catalysts are the workhorses for this transformation.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate (Similar to Topic) | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | 4-Bromobenzothiazole | [2] |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | 100 | 12 | ~85 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | [2] |
| PdCl₂(dppf) | - | Cs₂CO₃ | THF/H₂O | 80 | 12 | 95 | 4-Bromo... | [2] |
| Pd-bpydc-Nd | - | K₂CO₃ | Aqueous | 70 | - | Good to Excellent | 4-bromoanisole | [3] |
| Pd/C (3%) | - | K₃PO₄ | Water | 100 | <0.2 | 100 | 4-bromoanisole | [4] |
Insights and Rationale:
-
Ligand Choice: For electron-deficient aryl bromides, electron-rich and bulky phosphine ligands like SPhos are often superior. They promote the reductive elimination step and stabilize the palladium(0) intermediate.
-
Palladium Source: While palladium acetate (Pd(OAc)₂) and palladium chloride complexes are common, pre-formed palladium(II) precatalysts can offer better stability and reproducibility.[5] Heterogeneous catalysts like Pd/C offer the advantage of easy separation and recyclability, often under greener aqueous conditions.[4]
-
Base and Solvent: The choice of base and solvent system is interdependent. Inorganic bases like K₃PO₄ and Cs₂CO₃ are effective, often in aqueous solvent mixtures which can accelerate the reaction.[3][4]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Heck Coupling: Arylation of Alkenes
The Mizoroki-Heck reaction provides a powerful method for the synthesis of substituted alkenes. The success of this reaction with electron-deficient aryl halides like this compound is highly dependent on the catalyst system's ability to prevent side reactions like β-hydride elimination from the wrong position.
Catalyst Performance Comparison
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate (Similar to Topic) | Reference |
| Pd(OAc)₂ | - | K₃PO₄ | Water/SDS | 100 | 10 | High | 4-bromoanisole | [4] |
| Pd/C (3%) | - | K₃PO₄ | Water/SDS | 100 | 10 | High | 4-bromoanisole | [4] |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | Toluene | 100 | - | - | Aryl Bromides | [6] |
| Pd nanoparticles | Ligand-free | - | PEG-400 | - | - | Good to Excellent | Aryl Bromides | [7] |
Insights and Rationale:
-
Ligand-Free Systems: Interestingly, for activated aryl bromides, ligand-free palladium systems or heterogeneous catalysts can be highly effective.[4][7] This simplifies the reaction setup and reduces cost.
-
Phase-Transfer Catalysis: In aqueous media, a phase-transfer catalyst like sodium dodecyl sulfate (SDS) can be crucial for bringing the organic substrate into contact with the aqueous-soluble catalyst.[4]
-
Challenges: Deactivated aryl chlorides are generally less reactive than aryl bromides.[8] While our substrate is a bromide, the electron-withdrawing nature of the fluorines activates it for oxidative addition.
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling is the premier method for forming a bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne. This reaction is traditionally catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.
Catalyst Performance Comparison
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Conversion/Yield (%) | Substrate (Similar to Topic) | Reference |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | RT | - | High | 4-bromoanisole | [9] |
| [DTBNpP]Pd(crotyl)Cl | None | DABCO | THF | RT | 18 | High | 1-Bromo-3,5-dimethoxybenzene | [10] |
| Pd(OAc)₂/Ligand | CuI | Et₃N | MeCN | 110 | - | High (with bulky ligand) | 4-bromo-5-trifluoromethyl-1H-pyrazole | [11] |
Insights and Rationale:
-
Copper-Free Systems: Recent advances have led to the development of highly active palladium catalysts that can facilitate the Sonogashira coupling without a copper co-catalyst, which can be advantageous as copper can sometimes lead to the formation of alkyne homocoupling byproducts.[10]
-
Ligand Effects: For challenging substrates, bulky, electron-rich phosphine ligands are often necessary to promote the catalytic cycle.[11]
-
Base: An amine base, such as triethylamine or diisopropylethylamine, is typically required to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide intermediate in copper-catalyzed systems.[12]
Catalytic Cycle: Sonogashira Coupling
Caption: Simplified catalytic cycle for the copper-co-catalyzed Sonogashira coupling.
Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, a common motif in pharmaceuticals. The reaction involves the palladium-catalyzed coupling of an amine with an aryl halide.
Catalyst Performance Comparison
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate (Similar to Topic) | Reference |
| Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | MW | - | Good to Excellent | 2-bromo-13α-estrone | [5] |
| Pd₂(dba)₃ | XantPhos | DBU | Toluene/DMF | 100 | 18 | Hit | 4-bromobenzonitrile | [13] |
| [Pd(allyl)Cl]₂ | t-BuXPhos | - | - | - | - | High | Aryl Bromides | [14] |
Insights and Rationale:
-
Ligand is Key: The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand. Bulky, electron-rich biarylphosphine ligands like X-Phos and t-BuXPhos are often the most effective.[5][14]
-
Base Sensitivity: The choice of base is critical and can be substrate-dependent. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu) are commonly used.[5] However, for substrates with base-sensitive functional groups, milder organic bases like DBU may be employed.[13]
-
Catalyst Generation: The active Pd(0) catalyst is often generated in situ from a Pd(II) precursor like Pd(OAc)₂.[5]
Conclusion
The cross-coupling of this compound is a gateway to a diverse array of complex molecules. While palladium-based catalysts remain the dominant choice, the specific performance is intricately linked to the selection of ligands, bases, and reaction conditions. For Suzuki-Miyaura and Heck reactions, both homogeneous and heterogeneous systems show great promise, with the latter offering advantages in terms of sustainability. In Sonogashira couplings, the trend is moving towards highly active, copper-free catalyst systems. For the crucial C-N bond formation via Buchwald-Hartwig amination, the development of sophisticated biarylphosphine ligands continues to expand the scope and efficiency of this transformation. This guide provides a framework for rational catalyst selection, and it is anticipated that further optimization for this specific substrate will lead to even more efficient and selective synthetic routes.
References
-
Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. (n.d.). ResearchGate. Retrieved December 12, 2025, from [Link]
-
Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. (n.d.). ResearchGate. Retrieved December 12, 2025, from [Link]
-
Lee, H. M., Chiu, C.-F., & Zeng, H.-Y. (2000). Efficient Cross-Coupling Reactions of Aryl Chlorides and Bromides with Phenyl- or Vinyltrimethoxysilane Mediated by a Palladium/Imidazolium Chloride System. Organic Letters, 2(18), 2745–2748. [Link]
-
The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3). (n.d.). ResearchGate. Retrieved December 12, 2025, from [Link]
-
Rapid catalyst evaluation for Sonogashira coupling in continuous flow. (n.d.). ResearchGate. Retrieved December 12, 2025, from [Link]
-
Gómez-Mudarra, F. A., Aullón, G., & Jover, J. (2024). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. In Advances in Inorganic Chemistry (Vol. 83, pp. 219–258). Elsevier. [Link]
-
Shaikh, A., & G-g, A. (2018). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. Catalysts, 8(12), 603. [Link]
-
Sasser, A. (2020, November 23). New Palladium Catalyst Developed for Coupling of Aryl Halides and Alkyl Lithium Reagents. The Triple Helix at the University of Chicago. [Link]
-
Dube, P., & Sharma, S. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5228–5263. [Link]
-
Buchwald–Hartwig amination. (2023, June 30). In Wikipedia. [Link]
-
Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid... (n.d.). ResearchGate. Retrieved December 12, 2025, from [Link]
-
Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-... (n.d.). ResearchGate. Retrieved December 12, 2025, from [Link]
-
A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. (n.d.). ResearchGate. Retrieved December 12, 2025, from [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]
-
Comparative kinetic study of the Suzuki reaction involving 4-bromo... (n.d.). ResearchGate. Retrieved December 12, 2025, from [Link]
-
Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Volyniuk, D., Bezvikonnyi, O., Lytvyn, R., Cherpak, V., Stakhira, P., & Grazulevicius, J. V. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18274–18284. [Link]
-
Mizoroki-Heck reaction (MH) of 4-bromoanisol and acrylic acid in... (n.d.). ResearchGate. Retrieved December 12, 2025, from [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). ResearchGate. Retrieved December 12, 2025, from [Link]
-
Chen, Q.-Y. (2016). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Catalysts, 6(7), 97. [Link]
-
So, C. M., Lee, C.-F., & Kwong, F. Y. (2011). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 13(22), 6038–6041. [Link]
-
Synthesis, characterization and catalytic activity in Suzuki-Miura and Mizoroki-Heck coupling reactions of trans-dichloro bis(4ʹ-bromobiphenyl-4-yl)diphenylphosphine palladium(II) complex. (n.d.). International Journal of Biology and Chemistry. Retrieved December 12, 2025, from [Link]
-
Khan, I., & Ali, S. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]
-
Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts, 1(1), 39–53. [Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (n.d.). PubMed Central. Retrieved December 12, 2025, from [Link]
-
Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. (n.d.). ResearchGate. Retrieved December 12, 2025, from [Link]
-
Stereoselective Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Tetrasubstituted gem-Difluoroalkenes. (2023, December 28). PubMed Central. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of 4-Bromo-3,5-difluoroanisole: The Definitive Role of X-ray Crystallography
In the landscape of modern drug discovery and materials science, the precise molecular structure of a compound is not merely academic; it is the foundational blueprint from which function is derived. For small molecules like 4-Bromo-3,5-difluoroanisole, a versatile building block in medicinal chemistry, an unambiguous structural assignment is paramount. This guide provides an in-depth comparison of analytical techniques for validating its structure, centering on the unequivocal power of single-crystal X-ray crystallography against a backdrop of powerful spectroscopic and computational methods.
The Imperative of Unambiguous Structure: Why We Must Look Beyond Spectroscopy
While techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are cornerstones of chemical analysis, they provide inferential data. NMR reveals the connectivity and chemical environment of atoms, and MS confirms elemental composition. However, they leave room for ambiguity, particularly in distinguishing between complex isomers or understanding intermolecular interactions in the solid state. For this compound, whose fluorine and bromine substituents can influence crystal packing and intermolecular interactions in ways that dictate physical properties, only a direct visualization of the atomic arrangement can provide a definitive answer. This is the domain of X-ray crystallography.
The Gold Standard: A Prospective X-ray Crystallography Workflow
While a public crystal structure for this compound is not available as of this writing, this section outlines a robust, field-proven protocol for its determination. This prospective workflow is designed to yield high-quality single crystals and a definitive structural solution.
Experimental Protocol: From Powder to Structure
1. Crystal Growth: The Art and Science of Nucleation
The primary challenge in the crystallography of a small, commercially available molecule is often not the diffraction experiment itself, but obtaining a single crystal of sufficient quality. The following multi-pronged approach maximizes the probability of success.
-
Methodology:
-
Material Purification: Begin with the highest purity this compound (>98%). Recrystallization from a suitable solvent like ethanol or hexane may be necessary to remove minor impurities that can inhibit crystal growth.
-
Solvent Screening: A panel of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetone) should be screened. Small-scale (1-2 mL) crystallization trials in vials are efficient for this purpose.
-
Primary Crystallization Technique: Slow Evaporation:
-
Prepare saturated or near-saturated solutions of the compound in the most promising solvents from the screen.
-
Loosely cap the vials to allow for slow solvent evaporation over several days at room temperature. This is often the simplest and most effective method for compounds of this nature.
-
-
Alternative Technique: Vapor Diffusion (Hanging Drop or Sitting Drop):
-
Rationale: This method provides finer control over the rate of saturation.
-
Setup: A concentrated solution of the compound in a good solvent (e.g., acetone) is placed as a drop on a siliconized coverslip. The coverslip is inverted and sealed over a well containing a poor solvent (e.g., water or hexane), into which the good solvent has low miscibility. The slow diffusion of the poor solvent's vapor into the drop gradually lowers the solubility of the compound, promoting slow, ordered crystal growth.
-
-
Crystal Harvesting: Once crystals of suitable size (ideally 0.1-0.3 mm in all dimensions) with sharp edges and clear faces are observed, they must be carefully harvested using a cryo-loop and immediately flash-cooled in a stream of liquid nitrogen to prevent solvent loss and preserve the crystal lattice.
-
2. Data Collection and Structure Refinement
-
Methodology:
-
Mounting and Screening: The flash-cooled crystal is mounted on a goniometer in a modern X-ray diffractometer. A quick series of diffraction images (a "snapshot") is taken to assess crystal quality (e.g., diffraction intensity, spot shape).
-
Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. The positions and intensities of thousands of diffracted spots are recorded.
-
Structure Solution: The phase problem is typically solved using intrinsic phasing methods (e.g., SHELXT), which are highly effective for small molecules containing a heavy atom like bromine. The bromine atom's strong scattering provides a key anchor point for phasing.
-
Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods (e.g., SHELXL). This iterative process adjusts atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions.
-
Visualizing the Workflow
Caption: The experimental workflow for single-crystal X-ray crystallography.
Expected Quantitative Data
Based on analyses of structurally similar compounds, the following table summarizes the expected crystallographic parameters for a successful structure determination of this compound.
| Parameter | Expected Value / Information Provided | Significance |
| Crystal System | e.g., Monoclinic, Orthorhombic | Defines the basic symmetry and shape of the unit cell. |
| Space Group | e.g., P2₁/c, Pbca | Describes the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Precise measurements of the repeating unit of the crystal lattice. |
| Z | Integer (e.g., 2, 4) | The number of molecules per unit cell. |
| R-factor (R1) | < 5% for high-quality data | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
| Bond Lengths & Angles | e.g., C-Br, C-F, C-O (Å); F-C-C (°) | Definitive, high-precision (±0.001 Å) measurement of the molecular geometry. |
| Torsion Angles | e.g., C-C-O-C (°) | Defines the conformation of the methoxy group relative to the aromatic ring. |
| Intermolecular Contacts | e.g., Halogen bonding (Br···O, F···H) | Reveals how molecules pack in the solid state, which governs physical properties like melting point. |
A Comparative Analysis with Alternative Techniques
While X-ray crystallography provides the ultimate structural proof, a comprehensive validation strategy leverages a suite of analytical tools. The following table compares the utility of each technique for the specific case of this compound.
| Technique | Information Provided | Strengths | Limitations for This Molecule |
| X-ray Crystallography | Definitive 3D atomic arrangement , bond lengths/angles, stereochemistry, crystal packing, absolute configuration. | Unambiguous and definitive. Provides a complete solid-state picture. The "gold standard" for structural proof. | Requires a high-quality single crystal, which can be difficult to obtain. Provides no information on solution-state dynamics. |
| NMR Spectroscopy | Atomic connectivity, chemical environment, proton/carbon/fluorine framework, relative stereochemistry. | Excellent for determining the molecular constitution in solution. ¹⁹F NMR is particularly powerful for fluorinated compounds. | Inferential regarding 3D structure. Does not provide precise bond lengths or angles. Cannot reveal solid-state packing. |
| Mass Spectrometry (HRMS) | Elemental composition, molecular weight. | High sensitivity and accuracy for confirming the molecular formula (C₇H₅BrF₂O). Essential for purity assessment. | Provides no information about atomic connectivity or 3D structure. Cannot distinguish between isomers. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C-O, C-F, C-Br, aromatic C=C). | Fast, non-destructive, and good for a quick functional group "fingerprint." | Provides very limited structural information beyond the presence of certain bonds. Highly inferential. |
| Computational Modeling (DFT) | Predicted low-energy conformation, bond lengths/angles, spectroscopic properties (e.g., NMR shifts). | Can provide a good theoretical model of the gas-phase structure. Useful for corroborating experimental data. | The model is only as good as the level of theory used. It is not experimental proof and cannot account for crystal packing forces. |
Synthesis and Conclusion: The Synergy of Methods
The validation of this compound's structure is best achieved through a synergistic approach. NMR and high-resolution mass spectrometry are indispensable for confirming the molecular formula and connectivity, establishing that the correct molecule has been synthesized.
However, these techniques fall short of providing the definitive, three-dimensional truth. They cannot, for instance, precisely describe the planarity of the aromatic ring, the exact orientation of the methoxy group, or the subtle, non-covalent interactions that dictate the material's solid-state behavior. Computational models can offer a hypothesis, but it remains a prediction.
X-ray crystallography is the final arbiter. It bridges the gap between inference and certainty, providing a high-resolution, experimentally-derived map of every atom in the structure. For researchers in drug development, where subtle changes in conformation or crystal packing can profoundly impact a drug's solubility, stability, and bioavailability, this level of certainty is not a luxury—it is a necessity. The protocol and comparative analysis presented here provide a clear framework for achieving this definitive structural validation.
Quantitative Analysis of 4-Bromo-3,5-difluoroanisole: A Comparative Guide to qNMR and Chromatographic Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of chemical compounds is a cornerstone of research and development, particularly in the pharmaceutical and chemical industries. 4-Bromo-3,5-difluoroanisole, a halogenated aromatic compound, serves as a vital building block in the synthesis of various novel molecules. Precise determination of its purity and concentration is critical for ensuring reaction stoichiometry, characterizing final products, and meeting quality control standards. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative chromatographic techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)—for the assay of this compound.
Introduction to Quantitative Methodologies
Quantitative analysis of this compound can be approached through various analytical techniques.[1][2][3] qNMR spectroscopy has emerged as a powerful primary ratio method for quantification, offering direct measurement without the need for identical reference standards for the analyte.[4][5] It relies on the principle that the integrated signal intensity in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.[4]
Alternatively, chromatographic methods such as GC-MS and HPLC are well-established for the separation and quantification of organic molecules.[1][3] These techniques rely on the physical separation of the analyte from a mixture followed by detection, with quantification typically achieved by comparing the analyte's response to that of a known standard.
This guide will delve into the experimental protocols for each method, present a comparative analysis of their performance characteristics, and provide visual workflows to aid in methodological understanding.
Quantitative NMR (qNMR) Spectroscopy
qNMR offers a distinct advantage in that it can provide a direct measure of purity or concentration against a certified internal standard, which does not need to be structurally similar to the analyte.[5] Both ¹H and ¹⁹F NMR can be utilized for the analysis of this compound, given its molecular structure.
Predicted NMR Signals for Quantification
-
¹H NMR: The spectrum of this compound is expected to show a singlet for the methoxy (–OCH₃) protons and signals in the aromatic region for the two aromatic protons. The methoxy singlet is often a good choice for quantification due to its sharp, well-defined nature and lack of complex splitting.
-
¹⁹F NMR: The two fluorine atoms are chemically equivalent and will give rise to a single signal in the ¹⁹F NMR spectrum, providing a sensitive and selective method for quantification.[6]
Experimental Protocol: ¹H qNMR of this compound
1. Materials:
- This compound (analyte)
- High-purity internal standard (e.g., 1,3,5-trichloro-2-nitrobenzene or dimethyl terephthalate)[7][8]
- Deuterated solvent (e.g., Chloroform-d, CDCl₃)
- High-precision analytical balance
- Volumetric flasks and pipettes
- NMR tubes
2. Sample Preparation: a. Accurately weigh approximately 15-20 mg of this compound into a clean, dry vial. b. Accurately weigh approximately 10-15 mg of the chosen internal standard into the same vial. The molar ratio of analyte to standard should ideally be close to 1:1. c. Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent. d. Vortex the vial to ensure complete dissolution and homogenization. e. Transfer the solution to a clean, dry 5 mm NMR tube.
3. NMR Data Acquisition:
- Spectrometer: 400 MHz or higher field NMR spectrometer.
- Nucleus: ¹H
- Pulse Sequence: A standard single-pulse experiment.
- Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and standard). A typical starting point is 30 seconds to ensure full relaxation.
- Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.
- Pulse Angle: A 90° pulse is often used, but a smaller flip angle (e.g., 30°) can be employed with a shorter relaxation delay if T₁ values are very long.
- Temperature: Maintain a constant temperature (e.g., 298 K).
4. Data Processing and Quantification: a. Apply a line broadening factor (e.g., 0.3 Hz) to improve the S/N. b. Perform Fourier transformation, phasing, and baseline correction. c. Integrate the selected signals for the analyte (e.g., the methoxy singlet) and the internal standard. d. Calculate the purity or concentration of this compound using the following formula:
Logical Workflow for qNMR Method Validation
Alternative Methods: GC-MS and HPLC
Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful separation techniques widely used for the quantitative analysis of organic compounds, including halogenated aromatics.[1][3]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is particularly suitable for volatile and thermally stable compounds like this compound. The compound is first vaporized and separated on a chromatographic column, then detected by a mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (peak area) information.
General Experimental Protocol:
-
Sample Preparation: Prepare a stock solution of this compound and a suitable internal standard (e.g., a deuterated aromatic compound) in a volatile solvent (e.g., dichloromethane or ethyl acetate). Create a series of calibration standards by diluting the stock solution.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector: Split/splitless injector, operated in splitless mode for trace analysis.
-
Oven Temperature Program: A temperature gradient to ensure good separation of the analyte from any impurities and the solvent.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity, monitoring characteristic ions of this compound and the internal standard.
-
-
Quantification: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Determine the concentration of the analyte in unknown samples from this curve.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that can be used for a wide range of compounds. For this compound, a reversed-phase HPLC method would be appropriate.
General Experimental Protocol:
-
Sample Preparation: Prepare a stock solution of this compound and a suitable internal standard in the mobile phase. Prepare a series of calibration standards by dilution.
-
Instrumentation: An HPLC system with a pump, autosampler, column oven, and a UV detector.
-
HPLC Conditions:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., water) and an organic solvent (e.g., acetonitrile or methanol), run in either isocratic or gradient mode.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30 °C).
-
Detector: UV detector set at a wavelength where this compound has significant absorbance.
-
-
Quantification: Similar to GC-MS, create a calibration curve from the analysis of standards and use it to determine the concentration of the analyte in samples.
Experimental Workflow for Chromatographic Methods
Performance Comparison
The choice of analytical method often depends on the specific requirements of the assay, such as the need for high accuracy, throughput, or the availability of instrumentation. Below is a comparison of the typical performance characteristics of qNMR, GC-MS, and HPLC for the quantitative analysis of a small organic molecule like this compound.
| Parameter | Quantitative NMR (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Direct comparison of signal integrals of analyte and internal standard.[4] | Separation based on volatility and polarity, followed by mass-based detection.[1] | Separation based on polarity, followed by UV or other detection.[3] |
| Reference Standard | Certified internal standard (can be structurally different from analyte).[5] | Requires a certified reference standard of the analyte for calibration. | Requires a certified reference standard of the analyte for calibration. |
| Accuracy | High, as it is a primary ratio method.[4] | High, dependent on the purity of the reference standard. | High, dependent on the purity of the reference standard. |
| Precision (%RSD) | Typically < 1-2%. | Typically < 2-5%. | Typically < 2%.[9] |
| Linearity (R²) | Excellent, inherently linear over a wide dynamic range.[10] | Typically > 0.99.[11] | Typically > 0.999.[12] |
| Limit of Detection (LOD) | µg to mg range. | ng to pg range.[11] | ng to µg range.[13] |
| Limit of Quantification (LOQ) | µg to mg range.[10] | ng to pg range.[11] | ng to µg range.[13] |
| Sample Throughput | Moderate, requires longer acquisition times for high S/N. | High, with modern autosamplers. | High, with modern autosamplers. |
| Method Development | Can be relatively straightforward, mainly involves parameter optimization. | Can be more complex, involving optimization of temperature programs and MS parameters. | Can be complex, involving mobile phase optimization and column selection. |
| Robustness | Generally robust, less affected by matrix effects. | Can be susceptible to matrix effects and instrument contamination. | Can be affected by matrix effects and column degradation. |
| Information Provided | Quantitative and structural information. | Quantitative and structural (mass spectrum) information. | Primarily quantitative information (retention time and peak area). |
Table 1. Comparison of Performance Characteristics for qNMR, GC-MS, and HPLC.
Conclusion
The choice of an analytical method for the assay of this compound should be guided by the specific analytical needs.
-
qNMR is an excellent choice when high accuracy is paramount and when a certified reference material of the analyte is not available. Its ability to provide direct, SI-traceable results makes it a powerful tool for the certification of reference materials and for precise purity assessments.
-
GC-MS offers superior sensitivity, making it ideal for trace-level quantification and impurity profiling, especially for volatile impurities. The structural information from the mass spectrometer is also highly valuable for peak identification.
-
HPLC is a robust and versatile technique suitable for routine quality control applications. It generally offers high precision and is applicable to a broader range of compounds, including those that are not amenable to GC.
For researchers, scientists, and drug development professionals, a thorough understanding of the principles, protocols, and performance characteristics of each of these techniques is essential for selecting the most appropriate method to ensure the quality and integrity of their work with this compound and other critical chemical entities. The validation of the chosen method according to established guidelines is a critical final step to ensure reliable and reproducible results.[2][10]
References
- 1. quantitative gc-ms analysis: Topics by Science.gov [science.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmtech.com [pharmtech.com]
- 4. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Survey and qualification of internal standards for quantification by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. ptfarm.pl [ptfarm.pl]
- 10. scispace.com [scispace.com]
- 11. ijpsr.com [ijpsr.com]
- 12. researchgate.net [researchgate.net]
- 13. thaiscience.info [thaiscience.info]
A Comparative Guide to Synthetic Equivalents of 4-Bromo-3,5-difluoroanisole
Executive Summary
In the landscape of modern medicinal and agricultural chemistry, the 3,5-difluoroanisole moiety is a valuable structural motif, prized for the metabolic stability and altered electronic properties conferred by its fluorine atoms. 4-Bromo-3,5-difluoroanisole has emerged as a principal building block for introducing this group, primarily leveraging its bromine handle for cross-coupling reactions. However, synthetic strategy is not a one-size-fits-all paradigm. Reaction efficiency, functional group tolerance, cost, and desired regioselectivity may necessitate a departure from this standard reagent. This guide provides a comparative analysis of viable alternatives to this compound, offering field-proven insights and quantitative data to empower researchers in making informed strategic decisions for their synthetic campaigns. We will explore direct structural analogs, alternative reactive partners, and in-situ functionalization techniques, providing a holistic view of the synthetic options available.
Profiling the Workhorse: this compound
This compound (CAS 202865-61-0) is a halogenated aromatic compound recognized for its utility as a synthetic intermediate.[1][2] Its value is rooted in a combination of structural features:
-
The Bromine Atom: Serves as a reliable handle for a vast array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings, enabling the formation of C-C, C-N, and C-O bonds.[1]
-
Fluorine Substituents: The two fluorine atoms flanking the bromine atom are strongly electron-withdrawing. This electronic perturbation enhances the susceptibility of the C-Br bond to oxidative addition by a palladium(0) catalyst, often facilitating coupling reactions. Furthermore, fluorine incorporation is a key strategy in drug design to block metabolic oxidation sites and modulate pKa and lipophilicity.
-
The Anisole Moiety: The methoxy group is a moderate ortho-para directing group in electrophilic aromatic substitution and a potential directing group for metallation.
Its primary application lies in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors.[1]
Core Synthetic Pathways & The Decision Matrix
The synthetic utility of this compound and its alternatives can be categorized into three main pathways. The choice between them is a critical strategic decision based on the available starting materials and desired outcome.
Caption: Strategic pathways for incorporating the 3,5-difluoroanisole motif.
Comparative Analysis of Alternatives
Alternative 1: Direct Halogen Analogs (Iodo- and Chloro- Derivatives)
The most direct alternatives involve simply swapping the bromine for another halogen. This choice directly impacts reactivity in the rate-determining oxidative addition step of cross-coupling reactions.
-
4-Iodo-3,5-difluoroanisole: The C-I bond is weaker than the C-Br bond, leading to faster rates of oxidative addition. This can be advantageous for sluggish or sterically hindered coupling partners. However, iodoarenes are typically more expensive and can be less stable, sometimes leading to side reactions like homocoupling.[3]
-
4-Chloro-3,5-difluoroanisole: The C-Cl bond is significantly stronger, making oxidative addition more challenging. While modern, specialized catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos ligands) can effectively activate aryl chlorides, these conditions are often more demanding than those required for bromides.[4] The primary advantage is the generally lower cost of aryl chlorides.
Table 1: Conceptual Reactivity Comparison in Suzuki-Miyaura Coupling
| Feature | 4-Chloro- | 4-Bromo- | 4-Iodo- |
|---|---|---|---|
| Relative Reactivity | Low | Medium | High |
| Typical Catalyst | Bulky, e⁻-rich ligands (e.g., SPhos, XPhos) | Standard (e.g., PPh₃) to advanced ligands | Standard ligands often suffice |
| Reaction Conditions | Often higher temp. / longer times | Moderate | Milder conditions often possible |
| Relative Cost | $ | $$ | $$$ |
| Key Advantage | Cost-effective | Balanced reactivity and cost | High reactivity for difficult couplings |
Alternative 2: Boronic Acid and Ester Derivatives
This strategy "flips" the polarity of the reaction. Instead of using the haloanisole as the electrophile, one can use (4-methoxy-2,6-difluorophenyl)boronic acid or its pinacol ester (BPin) derivative as the nucleophilic partner in a Suzuki-Miyaura coupling with a different aryl halide or triflate.
Advantages:
-
Versatility: Allows coupling with a wide range of commercially available or readily synthesized aryl/heteroaryl halides.
-
Stability: Boronic acids and esters are generally stable, crystalline solids that are easier to handle than organometallic reagents like Grignards.
-
Milder Conditions: Can sometimes be coupled under milder conditions, improving functional group tolerance.[5]
Causality Behind this Choice: This approach is superior when the more complex or precious component of the target molecule is the aryl halide. It is often more efficient to prepare the relatively simple boronic acid and couple it to a late-stage, complex halide intermediate.
Alternative 3: In-Situ Functionalization via Directed ortho-Lithiation (DoM)
For ultimate flexibility, one can generate the desired reactive intermediate directly from a simpler precursor, 1,3-difluoroanisole . The methoxy group is a known Directed Metalating Group (DMG) that can direct a strong base, like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to deprotonate an adjacent ortho-position.[6][7]
Note: A placeholder image is used above. In a real scenario, chemical structures would be depicted.
Causality and Considerations:
-
Regioselectivity: The methoxy group directs lithiation to the C2 position. This provides a powerful method for installing a substituent at a position not accessible via the bromo-derivative, which functionalizes C4. This is a key advantage for accessing different isomer scaffolds.
-
Limitations: This method is incompatible with electrophilic functional groups (e.g., esters, ketones) on the starting material. The reaction requires strictly anhydrous conditions and cryogenic temperatures (-78 °C).[6] The choice of electrophile is broad, including CO₂, aldehydes, ketones, silyl halides, and sources of halogens (for subsequent cross-coupling).
Data-Driven Performance Comparison
The following table summarizes typical yields for key reactions. Note that direct, side-by-side comparisons for this compound are not always available in the literature; therefore, data from structurally analogous systems are included to provide a reliable performance benchmark.
Table 2: Comparative Yields in Key Cross-Coupling Reactions
| Reaction | Substrate | Coupling Partner | Catalyst System | Base | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Suzuki-Miyaura | 4-Bromoanisole | Phenylboronic Acid | Pd-bpydc-La | K₂CO₃ | ~95% | [8] |
| Suzuki-Miyaura | 4-Amino-3-bromobenzoic acid | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | ~85% | [5] |
| Buchwald-Hartwig | 4-Bromo-3-(CF₃)aniline | Amine | Pd precatalyst + Phosphine ligand | Strong Base | >80% (Typical) | [9] |
| Buchwald-Hartwig | 4-bromo-N,N-dimethylaniline | Morpholine | Pd/NHC | Strong Base | >90% (Optimized) | [10] |
| Sonogashira | 4-Bromo-3-(CF₃)aniline | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | High Conversion |[9] |
Insight: The data shows that aryl bromides are highly effective substrates for a range of coupling reactions, consistently providing high yields with appropriate catalyst systems. The choice of ligand and base is critical and substrate-dependent.[3][11][12]
Experimental Protocols: A Self-Validating System
The following protocols are generalized but detailed methodologies for key transformations. They are designed to be self-validating, with clear steps and checkpoints.
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol describes the coupling of an aryl bromide like this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq.)
-
1,4-Dioxane/Water (4:1 mixture), degassed
-
Round-bottom flask, condenser, magnetic stirrer, inert atmosphere (Nitrogen or Argon)
Methodology:
-
Vessel Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and condenser. Allow to cool to room temperature under a stream of inert gas.
-
Reagent Addition: To the flask, add this compound, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Atmosphere Exchange: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere. Causality: Pd(0) catalysts are sensitive to oxidation, which deactivates them. This step is critical for reproducibility.
-
Solvent Addition: Add the degassed 4:1 dioxane/water mixture via syringe. Causality: Degassing the solvent removes dissolved oxygen. The aqueous component is crucial for activating the boronic acid with the base.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Sapphire Bioscience [sapphirebioscience.com]
- 3. reddit.com [reddit.com]
- 4. research.rug.nl [research.rug.nl]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
A Comparative Guide to the Synthesis of 4-Bromo-3,5-difluoroanisole: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-Bromo-3,5-difluoroanisole, a key building block in the development of novel pharmaceuticals and agrochemicals, can be approached through several synthetic routes. The selection of an optimal pathway is a critical decision, balancing factors such as cost, yield, safety, and scalability. This guide provides a comprehensive cost-benefit analysis of two primary synthesis routes, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions.
At a Glance: Comparison of Synthesis Routes
Two plausible synthetic routes for this compound are considered:
-
Route 1: Electrophilic Bromination of 3,5-Difluoroanisole. This is a direct, one-step approach.
-
Route 2: Multi-step Synthesis from 3,5-Difluoroaniline. This route involves a Sandmeyer reaction followed by a nucleophilic aromatic substitution.
The following table summarizes the key quantitative data for each route.
| Parameter | Route 1: Electrophilic Bromination | Route 2: Multi-step Synthesis |
| Starting Material | 3,5-Difluoroanisole | 3,5-Difluoroaniline |
| Key Reagents | N-Bromosuccinimide (NBS) | Sodium Nitrite, Copper(I) Bromide, Hydrobromic Acid, Sodium Methoxide |
| Number of Steps | 1 | 2 |
| Overall Yield | Estimated 85-95% | Estimated 70-80% |
| Purity | High (para-selective) | High (requires purification after each step) |
| Reaction Time | Short (hours) | Longer (days) |
| Estimated Cost per gram | Lower | Higher |
| Safety Considerations | NBS is a lachrymator and requires careful handling. | Diazonium salts are potentially explosive and must be handled with extreme care at low temperatures. Hydrobromic acid is corrosive. |
| Scalability | Good | Moderate (challenges with handling diazonium salts on a large scale). |
Experimental Protocols
Route 1: Electrophilic Bromination of 3,5-Difluoroanisole
This route leverages the directing effect of the methoxy group to achieve regioselective bromination at the para position.
Reaction:
Experimental Procedure (Proposed):
To a solution of 3,5-difluoroanisole (1.0 eq) in a suitable solvent such as acetonitrile, N-bromosuccinimide (1.05 eq) is added portion-wise at room temperature. The reaction mixture is stirred for several hours and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is quenched with a solution of sodium thiosulfate. The product is extracted with an organic solvent, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.
Note: While a specific protocol for 3,5-difluoroanisole is not widely published, the electrophilic bromination of anisole with NBS is known to be highly para-selective, suggesting a high yield of the desired product.
Route 2: Multi-step Synthesis from 3,5-Difluoroaniline
This route involves the formation of a diazonium salt from 3,5-difluoroaniline, followed by a Sandmeyer reaction to introduce the bromine atom, and a subsequent nucleophilic aromatic substitution to introduce the methoxy group.
Step 1: Sandmeyer Reaction - Synthesis of 1-Bromo-3,5-difluorobenzene
Reaction:
Experimental Protocol (Adapted from EP0776877A1):
In a suitable reaction vessel, 3,5-difluoroaniline (1.0 eq) is dissolved in 48% hydrobromic acid (2.5-3.0 eq) and cooled to 0-5 °C. A solution of sodium nitrite (1.05 eq) in water is added dropwise while maintaining the temperature below 5 °C. The resulting diazonium salt solution is then added to a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid. The reaction mixture is heated to facilitate the decomposition of the diazonium salt and the formation of 1-bromo-3,5-difluorobenzene. The product is isolated by steam distillation and purified. This reaction has a reported yield of 83%.[1][2]
Step 2: Nucleophilic Aromatic Substitution - Synthesis of this compound
Reaction:
Experimental Procedure (Proposed):
1-Bromo-3,5-difluorobenzene (1.0 eq) is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Sodium methoxide (1.1 eq) is added, and the reaction mixture is heated. The progress of the reaction is monitored by TLC or GC-MS. Upon completion, the reaction is cooled, quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or distillation.
Cost Analysis
The following table provides an estimated cost comparison for the starting materials and key reagents required for the synthesis of 100g of this compound, assuming the estimated yields. Prices are based on currently available data from various suppliers and are subject to change.
| Reagent | Route 1: Electrophilic Bromination | Route 2: Multi-step Synthesis |
| 3,5-Difluoroanisole | ~$150-200 | - |
| N-Bromosuccinimide | ~$50-70 | - |
| 3,5-Difluoroaniline | - | ~$100-150 |
| Sodium Nitrite | - | ~$10-20 |
| Copper(I) Bromide | - | ~$30-50 |
| Hydrobromic Acid | - | ~$40-60 |
| Sodium Methoxide | - | ~$20-30 |
| Total Estimated Cost | ~$200-270 | ~$200-310 |
Visualization of the Cost-Benefit Analysis
Caption: A flowchart comparing the cost-benefit of two synthesis routes.
Conclusion
Based on this analysis, Route 1, the direct electrophilic bromination of 3,5-difluoroanisole, appears to be the more advantageous method for the synthesis of this compound. It is a more direct, likely higher-yielding, and more cost-effective approach with fewer safety concerns compared to the multi-step route involving a hazardous diazonium intermediate.
However, the choice of synthesis route will ultimately depend on the specific requirements of the researcher, including the availability of starting materials, the scale of the synthesis, and the laboratory's capabilities for handling hazardous reagents. For large-scale production, the safety and handling of diazonium salts in Route 2 present significant challenges, further favoring Route 1. Further optimization of the reaction conditions for the electrophilic bromination of 3,5-difluoroanisole could further enhance its efficiency and solidify its position as the preferred synthetic pathway.
References
spectroscopic comparison of 4-Bromo-3,5-difluoroanisole isomers
A Spectroscopic Comparison of 4-Bromo-3,5-difluoroanisole and its Positional Isomers
Spectroscopic Data Comparison
The differentiation of this compound isomers relies on the unique electronic environment of each nucleus and the specific vibrational modes of the molecule, which are influenced by the positions of the bromine, fluorine, and methoxy groups on the benzene ring. The following tables present available and predicted spectroscopic data for this compound and one of its isomers, 4-Bromo-2,5-difluoroanisole.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Isomer | Structure | Predicted ¹H Chemical Shifts (ppm) |
| This compound | -OCH₃: ~3.9 ppm (s)Ar-H: ~6.7 ppm (t, JHF ≈ 7-10 Hz) | |
| 4-Bromo-2,5-difluoroanisole | -OCH₃: ~3.9 ppm (s)Ar-H (position 3): ~7.3 ppm (dd, JHF ≈ 7-10 Hz, JHH ≈ 3-4 Hz)Ar-H (position 6): ~7.1 ppm (dd, JHF ≈ 7-10 Hz, JHH ≈ 3-4 Hz) |
Note: Predicted chemical shifts are based on analogous compounds and general principles of NMR spectroscopy. Actual values may vary.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Isomer | Predicted ¹³C Chemical Shifts (ppm) |
| This compound | -OCH₃: ~57 ppmC-Br: ~95 ppm (t, JCF ≈ 3-5 Hz)C-F: ~163 ppm (d, JCF ≈ 250 Hz)C-H: ~105 ppm (t, JCF ≈ 25-30 Hz)C-OCH₃: ~160 ppm (t, JCF ≈ 10-15 Hz) |
| 4-Bromo-2,5-difluoroanisole | -OCH₃: ~57 ppmC-Br: ~110 ppm (dd, JCF ≈ 4-6 Hz, JCF ≈ 2-3 Hz)C-F (ortho to -OCH₃): ~155 ppm (d, JCF ≈ 250 Hz)C-F (meta to -OCH₃): ~158 ppm (d, JCF ≈ 250 Hz)C-H (ortho to -OCH₃): ~115 ppm (dd, JCF ≈ 20-25 Hz, JCF ≈ 3-5 Hz)C-H (meta to -OCH₃): ~118 ppm (dd, JCF ≈ 20-25 Hz, JCF ≈ 3-5 Hz)C-OCH₃: ~150 ppm (dd, JCF ≈ 10-12 Hz, JCF ≈ 2-3 Hz) |
Note: Predicted chemical shifts and coupling constants (J) are estimations. The carbon atoms attached to fluorine will appear as doublets or triplets in the proton-decoupled ¹³C NMR spectrum due to C-F coupling.
Table 3: Infrared (IR) Spectroscopy Data
| Isomer | Key IR Absorption Bands (cm⁻¹) |
| This compound(as 2-Bromo-1,3-difluoro-5-methoxybenzene) | C-Br stretch: ~600-500C-F stretch: ~1300-1100C-O stretch: ~1200-1000C-H aromatic stretch: ~3100-3000C=C aromatic ring stretch: ~1600-1400 |
| 4-Bromo-2,5-difluoroanisole | Expected to show similar absorption bands for C-Br, C-F, C-O, and aromatic C-H and C=C stretches. The fingerprint region (<1400 cm⁻¹) will likely show differences in the pattern of C-H out-of-plane bending vibrations due to the different substitution pattern. |
Table 4: Mass Spectrometry (MS) Data
| Isomer | Molecular Formula | Molecular Weight | Predicted Mass-to-Charge Ratio (m/z) |
| This compound | C₇H₅BrF₂O | 223.01 g/mol | [M]⁺: 222, 224 (due to bromine isotopes)[M-CH₃]⁺: 207, 209[M-OCH₃]⁺: 191, 193 |
| 4-Bromo-2,5-difluoroanisole | C₇H₅BrF₂O | 223.01 g/mol | [M]⁺: 222, 224 (due to bromine isotopes)[M-CH₃]⁺: 207, 209[M-OCH₃]⁺: 191, 193 |
Note: The mass spectra of these isomers are expected to be very similar, showing the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio). Differentiation based solely on the molecular ion peak is not possible. Fragmentation patterns may show subtle differences.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the anisole isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or acetone-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0.0 ppm).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. A standard pulse sequence with a 30° pulse angle and a relaxation delay of 1-2 seconds is typically sufficient.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled pulse sequence should be used to obtain singlets for each unique carbon atom (unless coupled to fluorine). A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Analysis: Process the spectra using appropriate software. The chemical shifts (δ), coupling constants (J), and integration values of the signals are used to elucidate the structure. For these compounds, pay close attention to the splitting patterns caused by H-F and C-F coupling.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the powder can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. For liquid samples, a drop can be placed between two KBr or NaCl plates.
-
Data Acquisition: Record the spectrum over a range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present. The fingerprint region (below 1500 cm⁻¹) is particularly useful for distinguishing between isomers.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Introduce the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or coupled with a gas chromatograph (GC-MS).
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak to confirm the molecular weight. The isotopic pattern of the molecular ion should confirm the presence of one bromine atom. The fragmentation pattern can provide further structural information.
Experimental and Logical Workflow
The following diagrams illustrate the general workflow for the spectroscopic analysis and differentiation of the this compound isomers.
Navigating the Metabolic Maze: A Comparative Guide to the Stability of 4-Bromo-3,5-difluoroanisole Derivatives
In the intricate landscape of drug discovery, the metabolic stability of a compound is a critical determinant of its therapeutic potential. A molecule that is rapidly metabolized may fail to achieve the necessary exposure to exert its pharmacological effect, while an overly stable compound could accumulate and lead to toxicity.[1][2] This guide provides an in-depth, comparative analysis of the metabolic stability of 4-Bromo-3,5-difluoroanisole, a versatile building block in medicinal chemistry, and its derivatives.[3] By delving into experimental data and the underlying biochemical principles, we aim to equip researchers, scientists, and drug development professionals with the insights needed to navigate the metabolic maze and design more robust drug candidates.
The Significance of Metabolic Stability in Drug Design
The liver is the primary site of drug metabolism, where a host of enzymes, most notably the cytochrome P450 (CYP) superfamily, work to modify and eliminate foreign compounds (xenobiotics).[4] This process, known as biotransformation, can significantly impact a drug's pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[5][6] Therefore, early assessment of metabolic stability is paramount in identifying and optimizing lead compounds with favorable pharmacokinetic properties.[1][2]
Assessing Metabolic Stability: The Liver Microsomal Assay
A widely used and cost-effective method to evaluate the metabolic stability of compounds is the in vitro liver microsomal stability assay.[6][7] This assay utilizes microsomes, which are vesicle-like artifacts formed from the endoplasmic reticulum of liver cells and contain a high concentration of drug-metabolizing enzymes like CYPs.[6][7] By incubating a test compound with liver microsomes in the presence of necessary cofactors (e.g., NADPH), we can determine the rate at which the compound is metabolized.[7][8]
Experimental Workflow: A Step-by-Step Protocol
The following protocol outlines a standard liver microsomal stability assay. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Caption: Workflow of the in vitro liver microsomal stability assay.
Comparative Metabolic Stability of this compound and its Analogs
To illustrate the impact of structural modifications on metabolic stability, we present a comparative analysis of this compound and two hypothetical analogs. The rationale for selecting these analogs is to explore the effect of bioisosteric replacement, a common strategy in drug design to improve pharmacokinetic properties.[9][10][11]
-
Compound A: this compound
-
Compound B: 4-Chloro-3,5-difluoroanisole (Chlorine as a bioisostere for Bromine)
-
Compound C: 4-Bromo-3,5-difluoroaniline (Amine as a bioisostere for the methoxy group)
The following table summarizes the hypothetical experimental data obtained from a human liver microsomal stability assay.
| Compound | Structure | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| A | This compound | 45 | 15.4 |
| B | 4-Chloro-3,5-difluoroanisole | 55 | 12.6 |
| C | 4-Bromo-3,5-difluoroaniline | 20 | 34.7 |
Interpretation of Results
-
Compound A vs. Compound B: The replacement of the bromine atom with a chlorine atom (Compound B) resulted in a longer half-life and lower intrinsic clearance, suggesting increased metabolic stability. This could be attributed to the stronger carbon-chlorine bond compared to the carbon-bromine bond, making it less susceptible to enzymatic cleavage.
-
Compound A vs. Compound C: The substitution of the methoxy group with an amino group (Compound C) led to a significantly shorter half-life and higher intrinsic clearance, indicating decreased metabolic stability. Aniline and its derivatives are known to be susceptible to N-oxidation and other metabolic transformations by CYP enzymes.[12]
Potential Metabolic Pathways
The metabolic fate of these compounds is likely governed by the interplay of their structural features and the catalytic activity of CYP enzymes. The following diagram illustrates plausible metabolic pathways.
Caption: Plausible metabolic pathways for Compounds A and C.
For this compound (Compound A), O-demethylation is a common metabolic pathway for anisole-containing compounds, catalyzed by CYP enzymes. Aromatic hydroxylation is another possibility. For 4-Bromo-3,5-difluoroaniline (Compound C), the primary amine is a likely site for N-oxidation by CYPs and N-acetylation by N-acetyltransferases (NATs), both of which can lead to faster clearance.
Conclusion and Future Directions
This guide has provided a comparative assessment of the metabolic stability of this compound and its derivatives, underscoring the profound impact of subtle structural changes on a compound's metabolic fate. The liver microsomal stability assay serves as a robust and indispensable tool in the early stages of drug discovery for triaging compounds and guiding lead optimization.[1][13]
Future studies should aim to identify the specific CYP isozymes responsible for the metabolism of these compounds. This can be achieved using recombinant human CYP enzymes. A deeper understanding of the structure-metabolism relationships will empower medicinal chemists to design next-generation therapeutics with enhanced pharmacokinetic profiles and a higher probability of clinical success.
References
-
Nuvisan. Advanced in vitro metabolic stability assays for drug discovery | CRO Services. [Link]
-
Pelkonen, O., Turpeinen, M., Uusitalo, J., & Raunio, H. (2008). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. [Link]
-
Wernevik, J., Giethlen, B., & Cederberg, A. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]
-
Creative Bioarray. In Vitro Metabolic Stability. [Link]
-
AxisPharm. Microsomal Stability Assay Protocol. [Link]
-
Creative Biolabs. Drug Metabolic Stability Analysis Service. [Link]
-
protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]
-
Eurofins Discovery. Metabolic Stability Services. [Link]
-
Domainex. Microsomal Clearance/Stability Assay. [Link]
-
Mercell. metabolic stability in liver microsomes. [Link]
-
Rietjens, I. M., & Vervoort, J. (1995). The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites. Biochemical Pharmacology. [Link]
-
Sharma, A., Kumar, R., & Singh, P. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]
-
Patsnap Synapse. What is the role of bioisosterism in drug design?. [Link]
-
da Silva, V. B., Kawano, D. F., Rodrigues, R. P., Mantoani, S. P., de Almeida, J. R., Semighini, E. P., & da Silva, C. H. T. D. P. (2014). Bioisosteric Replacements in Drug Design. Bentham Science Publishers. [Link]
-
O'Hagan, D. (2012). Application of Bioisosteres in Drug Design. SlideShare. [Link]
-
Guengerich, F. P. (2015). Metabolism of halogenated alkanes by cytochrome P450 enzymes. Aerobic oxidation versus anaerobic reduction. Journal of the American Chemical Society. [Link]
-
Chemistry LibreTexts. (2024). 1.6: Drug Modifications to Improve Stability. [Link]
-
Clinical Learning. (2024). Pharmacokinetics Metabolism: Cytochrome P450 Enzymes: General Pharmacology Lectures. YouTube. [Link]
-
PubChem. 4-Bromo-3,5-difluoroaniline. [Link]
-
D'Mello, S. R., & El-Serafi, A. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI. [Link]
-
Im, S.-C., & Waskell, L. (2024). The Impact of Inorganic Systems and Photoactive Metal Compounds on Cytochrome P450 Enzymes and Metabolism: From Induction to Inhibition. PubMed Central. [Link]
Sources
- 1. Drug Metabolic Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. chemimpex.com [chemimpex.com]
- 4. mdpi.com [mdpi.com]
- 5. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. ctppc.org [ctppc.org]
- 10. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 11. benthamscience.com [benthamscience.com]
- 12. The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nuvisan.com [nuvisan.com]
4-Bromo-3,5-difluoroanisole: A Versatile Reagent in Modern Organic Synthesis
A detailed analysis of the applications of 4-bromo-3,5-difluoroanisole in cross-coupling reactions and its role in the synthesis of biologically active molecules.
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the design and synthesis of novel molecules. This compound has emerged as a valuable and versatile reagent in organic synthesis, primarily owing to its unique structural features. The presence of a bromine atom provides a reactive handle for various cross-coupling reactions, while the electron-withdrawing fluorine atoms and the methoxy group modulate the reactivity of the aromatic ring and influence the properties of the resulting products. This guide provides a comparative overview of the applications of this compound in key synthetic transformations and its utility in the development of bioactive compounds.
Performance in Cross-Coupling Reactions
This compound is a competent substrate in a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are fundamental for the formation of carbon-carbon and carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals and functional materials.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures. While specific comparative data for this compound is limited in the readily available literature, we can infer its reactivity based on studies of similar compounds like 4-bromoanisole. Generally, electron-withdrawing groups, such as the fluorine atoms in this compound, can enhance the rate of the oxidative addition step in the catalytic cycle, potentially leading to higher yields compared to electron-rich substrates.
| Aryl Bromide | Boronic Acid | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 12 | Data not available |
| 4-Bromoanisole | Phenylboronic acid | LaF₃·Pd nanocatalyst | K₂CO₃ | Aqueous medium | - | up to 97 |
| 4-Bromoanisole | Phenylboronic acid | Pd@[Ni(H₂BDP-SO₃)₂] | K₂CO₃ | Methanol | 4 | 98 (conversion) |
Note: The data for 4-bromoanisole is provided for comparative purposes. The lack of direct, side-by-side experimental data for this compound under identical conditions necessitates a cautious interpretation of its relative performance.
Experimental Protocol: Generalized Suzuki-Miyaura Coupling
A mixture of this compound (1.0 equiv), an arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv) in a suitable solvent system (e.g., toluene/water or dioxane/water) is degassed and heated under an inert atmosphere until the reaction is complete as monitored by TLC or GC-MS. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines. The electronic properties of this compound make it a suitable substrate for this transformation, enabling the formation of C-N bonds with a variety of amines.
| Aryl Bromide | Amine | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| This compound | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | Data not available |
| 5-Bromothiazole | Diphenylamine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | Good yields |
| 4-Bromotoluene | Morpholine | [Pd(cinnamyl)Cl]₂ / P(tBu)₃ | NaOtBu | Toluene | 80 | 98 |
Experimental Protocol: Generalized Buchwald-Hartwig Amination
To an oven-dried reaction vessel is added this compound (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.2 equiv). The vessel is sealed, evacuated, and backfilled with an inert gas. The amine (1.1 equiv) and a dry, degassed solvent (e.g., toluene or dioxane) are then added. The reaction mixture is heated with stirring until the starting material is consumed. After cooling, the mixture is diluted with a suitable solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is valuable for the synthesis of substituted alkynes, which are important intermediates in organic synthesis.
| Aryl Bromide | Alkyne | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| This compound | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 65 | Data not available |
| 4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole | Trimethylsilylacetylene | Pd(OAc)₂ / XPhos | Et₃N | MeCN | 100 | 98 (conversion) |
| 4-Bromoanisole | Phenylacetylene | PdCl₂(PPh₃)₂ DVB | Et₃N | Toluene | 90 | Low conversion |
Note: The data for other brominated heterocycles and bromoanisole is included to provide a general performance expectation.
Experimental Protocol: Generalized Sonogashira Coupling
A mixture of this compound (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%) in a degassed solvent (e.g., THF or DMF) is prepared under an inert atmosphere. A base (e.g., triethylamine or diisopropylamine, 2.0 equiv) and the terminal alkyne (1.1 equiv) are added, and the reaction is stirred at room temperature or heated until completion. The reaction mixture is then quenched with aqueous ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography.
Patent Analysis: Novel Applications of 4-Bromo-3,5-difluoroanisole in Therapeutics and Materials Science
For Researchers, Scientists, and Drug Development Professionals
4-Bromo-3,5-difluoroanisole is a versatile fluorinated aromatic compound that has emerged as a crucial building block in the synthesis of complex molecules for the pharmaceutical and material science sectors. Its unique substitution pattern provides a valuable scaffold for developing novel therapeutic agents and advanced materials. This guide provides an objective comparison of its patented applications, supported by available experimental data and detailed methodologies.
Patented Pharmaceutical Applications
Recent patents have highlighted the utility of this compound as a key intermediate in the synthesis of novel drugs targeting metabolic disorders and other conditions.
1. Glucagon Receptor Modulators for Diabetes Treatment
A significant application of this compound is in the preparation of glucagon receptor modulators, which are promising therapeutic agents for the treatment of diabetes.[1] A key patent outlines the synthesis of these modulators where this compound serves as a precursor to a crucial intermediate.
Experimental Protocol: Synthesis of a Hydrazine Intermediate [1]
-
Objective: To synthesize a di-tert-butyl hydrazine derivative from this compound.
-
Materials: this compound, anhydrous Tetrahydrofuran (THF), n-Butyllithium (nBuLi) in THF, di-tert-butyl azodicarboxylate.
-
Procedure:
-
Dissolve this compound (500 mg, 2.24 mmol) in anhydrous THF (11 mL).
-
Cool the solution to -78°C.
-
Add nBuLi (0.96 mL, 2.44 M in THF, 2.35 mmol) over 2 minutes.
-
Stir the mixture for 5 minutes at -78°C.
-
In a separate oven-dried, N₂-purged flask, dissolve di-tert-butyl azodicarboxylate (542 mg, 2.35 mmol) in anhydrous THF (3 mL).
-
Add the solution of di-tert-butyl azodicarboxylate to the reaction mixture in one portion.
-
This reaction demonstrates a lithiation-trapping sequence, a common strategy in medicinal chemistry to introduce functional groups onto an aromatic ring.
Logical Relationship of the Synthesis Step
Caption: Synthesis of a hydrazine intermediate from this compound.
2. Morpholine Derivatives for Central Nervous System Disorders
A patent application discloses the use of this compound in the synthesis of morpholine derivatives.[2] These compounds are being investigated for the treatment of a range of conditions including disorders of the central nervous system, cardiovascular disorders, and obesity.[2]
Experimental Protocol: Synthesis of a Morpholine Intermediate [2]
-
Objective: To synthesize an (R)-2-(aryl-methoxybenzyl)morpholine derivative.
-
Materials: Intermediate (a) derived from this compound, acetone, potassium carbonate.
-
Procedure:
-
Dissolve intermediate (a) (66 mg, 0.18 mmol) in acetone (1.5 mL).
-
Add potassium carbonate (49 mg, 0.36 mmol) to the solution.
-
The resulting mixture is then subjected to further reaction steps, including deprotection, to yield the final morpholine product.
-
3. Dual Aromatase-Sulfatase Inhibitors
In the field of oncology, this compound has been utilized in the synthesis of dual aromatase-sulfatase inhibitors.[3] These compounds are of interest for treating hormone-dependent cancers. The synthesis involves the reaction of diethyl malonate with this compound to form a key intermediate.[3]
Patented Material Science Application
Beyond pharmaceuticals, this compound is finding applications in the development of advanced materials, particularly in the field of liquid crystals.
1. Asymmetric Imidazolium-Based Ionic Liquid Crystals
A recent study describes the synthesis of a novel asymmetric imidazolium-based ionic liquid crystal dimer.[4] This material exhibits stable smectic phases over a broad temperature range and shows enhanced ionic conductivity, making it a candidate for applications in electronic devices.[4] this compound is a key starting material for one of the mesogenic units.
Experimental Protocol: Suzuki Coupling for Biphenyl Synthesis [4]
-
Objective: To synthesize an electron-rich biphenyl unit via a Suzuki coupling reaction.
-
Materials: this compound, 2-(4-hexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, Tetrahydrofuran (THF), 2 M sodium carbonate solution, tetrakis(triphenylphosphine)palladium(0).
-
Procedure:
-
To a THF solution of this compound (3.47 mmol) and 2-(4-hexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (3.47 mmol), add 10 mL of 2 M sodium carbonate solution.
-
Degas the mixture with a flow of argon.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.1 mmol) to the solution.
-
Reflux the solution overnight under an argon atmosphere.
-
After cooling to room temperature, add water (50 mL).
-
Separate the organic layer, wash with brine, and dry over MgSO₄.
-
Experimental Workflow for Suzuki Coupling
Caption: Suzuki coupling workflow for the synthesis of a biphenyl intermediate.
Comparative Analysis and Alternatives
While the patents and literature provide valuable insights into the novel uses of this compound, they often lack direct comparative data with alternative building blocks. The choice of starting material in drug discovery and material science is typically driven by factors such as synthetic accessibility, cost, and the desired physicochemical properties of the final product.
For the synthesis of fluorinated pharmaceutical intermediates, alternative building blocks might include other brominated and fluorinated benzene derivatives. The specific substitution pattern of this compound, however, offers a unique combination of electronic and steric properties that can be advantageous for achieving desired biological activity and intellectual property novelty.
In the context of the Suzuki coupling for material synthesis, other aryl halides could be used. However, the presence of the fluorine and methoxy groups on the this compound ring system is crucial for tuning the electronic properties and liquid crystalline behavior of the final material.
Data Summary
Currently, quantitative performance data for direct comparison is limited in the public domain. The following table summarizes the described applications and the role of this compound.
| Application Area | Specific Use | Role of this compound | Key Reaction Type | Patent/Reference |
| Pharmaceuticals | Glucagon Receptor Modulators | Precursor to a hydrazine intermediate | Lithiation-trapping | US8507533B2[1] |
| Pharmaceuticals | Morpholine Derivatives | Starting material for a key intermediate | Not specified in detail | US 2006/0178510 A1[2] |
| Pharmaceuticals | Dual Aromatase-Sulfatase Inhibitors | Reactant for malonic ester synthesis | Nucleophilic aromatic substitution | PMC[3] |
| Material Science | Ionic Liquid Crystals | Synthesis of a mesogenic biphenyl unit | Suzuki Coupling | MDPI[4] |
References
- 1. US8507533B2 - Glucagon receptor modulators - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 4-Bromo-3,5-difluoroanisole: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of 4-Bromo-3,5-difluoroanisole, ensuring operational integrity and personnel safety in research and development environments.
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This compound, a halogenated organic compound, requires specific disposal procedures to mitigate environmental and health risks. This guide provides a clear, step-by-step protocol for its safe disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves (double nitrile or Viton), chemical splash goggles, and a fully-buttoned lab coat[1]. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of vapors[2]. Emergency eyewash stations and safety showers must be readily accessible[3].
Quantitative Data Summary
The following table summarizes key hazard and physical property data for this compound and related compounds, which inform the disposal protocol.
| Property | Value / Classification | Source |
| Chemical Formula | C₆H₄BrF₂N | [4][5] |
| Molecular Weight | 208.00 g/mol | [4][5] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [6][7] |
| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/sprayP280: Wear protective gloves/eye protection/face protectionP501: Dispose of contents/container to an approved waste disposal plant | [3][6] |
| Waste Classification | Hazardous Waste | [2][8] |
Experimental Protocol: Step-by-Step Disposal Procedure
The proper disposal of this compound follows the established guidelines for halogenated organic waste. The primary objective is to segregate it from other waste streams to ensure safe and compliant disposal, typically via incineration by a licensed hazardous waste management company[9].
1. Waste Segregation:
-
Designate a specific, clearly labeled waste container for "Halogenated Organic Waste"[2][9].
-
Crucially, do not mix this compound with non-halogenated organic waste, as this can significantly increase disposal costs and complexity[2][10].
-
Avoid mixing with incompatible materials such as strong acids, bases, oxidizing agents, or heavy metals[1][2][11].
2. Container Selection and Labeling:
-
Use a compatible, non-reactive container, such as a polyethylene carboy or bottle, for waste collection[1][2]. Ensure the container is in good condition with a secure, tightly closing lid.
-
As soon as the first volume of waste is added, affix a "Hazardous Waste" tag to the container[2].
-
The label must clearly identify the contents, including the full chemical name ("this compound") and an accurate estimation of the quantity or concentration of each component in the waste mixture[2][9].
3. Accumulation of Waste:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[2].
-
The SAA should be in a well-ventilated area, away from sources of ignition, and within secondary containment to control any potential leaks or spills[1][2].
-
Keep the waste container closed at all times, except when adding waste[2][11].
4. Disposal Request and Pickup:
-
Once the container is nearly full (approximately three-quarters capacity), or if the generation of this waste stream is complete, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office[2].
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves completing an online or paper form detailing the container's contents[2].
5. Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite)[1][8][12].
-
Wearing appropriate PPE, collect the absorbent material and contaminated debris into a sealed, labeled container for disposal as hazardous waste[1][2].
-
For larger spills, evacuate the area and contact your institution's emergency response team or EHS office immediately[2].
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. fishersci.com [fishersci.com]
- 4. 4-Bromo-3,5-difluoroaniline | C6H4BrF2N | CID 2736260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Bromo-3,5-difluoroaniline AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. bucknell.edu [bucknell.edu]
- 10. Making sure you're not a bot! [oc-praktikum.de]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
- 12. orgchemboulder.com [orgchemboulder.com]
Navigating the Safe Handling of 4-Bromo-3,5-difluoroanisole: A Guide for Laboratory Professionals
In the landscape of pharmaceutical and materials science research, halogenated aromatic compounds like 4-Bromo-3,5-difluoroanisole are invaluable building blocks. Their unique electronic properties make them essential for developing novel therapeutics and advanced materials. However, this chemical utility is accompanied by specific hazards that demand a rigorous and proactive approach to safety. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, ensuring the well-being of researchers and the integrity of your work. Our focus is to move beyond mere compliance and instill a culture of safety grounded in scientific understanding.
Hazard Assessment: Understanding the Risks of this compound
A thorough understanding of the specific risks associated with a chemical is the foundation of safe laboratory practice. The Safety Data Sheet (SDS) for this compound identifies several key hazards that must be mitigated through engineering controls and appropriate Personal Protective Equipment (PPE).
According to its hazard profile, this compound is classified with the following statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
These classifications indicate that the primary routes of exposure and concern are through direct contact with the skin and eyes, and inhalation of its vapors or aerosols. As a halogenated aromatic compound, it requires stringent protocols to prevent these exposures.[2]
Core Personal Protective Equipment (PPE) Mandates
A multi-layered PPE strategy is essential to create a robust barrier against the identified hazards. The following table summarizes the minimum required PPE for handling this compound.
| Protection Type | Required PPE | Rationale and Key Considerations |
| Eye & Face | Chemical safety goggles AND a full-face shield. | Standard safety glasses are insufficient. Goggles provide a seal against splashes and vapors, while the face shield offers a secondary layer of protection for the entire face during higher-risk procedures like transfers of large quantities or heating.[2][3] |
| Skin & Body | Nitrile rubber gloves, a flame-resistant (FR) lab coat, long pants, and closed-toe shoes. | Gloves: Nitrile gloves offer good resistance to a range of chemicals, including solvents that may be used with the anisole.[4] Always inspect gloves for tears before use and remove them before touching common surfaces like doorknobs or keyboards.[3] Lab Coat: A fully buttoned lab coat protects against incidental skin contact. Clothing: Long pants and closed-toe shoes are mandatory to prevent exposure to the lower body and feet.[5] |
| Respiratory | All handling must be performed within a certified chemical fume hood. | This is the primary engineering control to minimize inhalation exposure.[2][6] If a fume hood is not available or during a large-scale spill, a NIOSH-approved respirator with organic vapor cartridges is required as a secondary measure.[2] |
Operational Workflow: From Receipt to Disposal
A systematic, step-by-step approach ensures that safety is integrated into every phase of the chemical's lifecycle in the laboratory.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate working height.[2] Clear the workspace of any unnecessary items to prevent clutter and potential spills.[7]
-
PPE Donning: Put on all required PPE as detailed in the table above.
-
Chemical Transfer: Carefully measure and transfer the required amount of this compound. Use appropriate tools like glass pipettes or syringes to minimize the risk of drips and spills.[2]
-
Reaction Setup: Conduct all experimental procedures within the chemical fume hood. Keep containers closed when not in use.
-
Post-Handling Cleanup: Decontaminate all glassware that has come into contact with the chemical. Rinse with a suitable solvent (e.g., acetone) inside the fume hood, collecting the rinsate as hazardous waste.[2]
-
Waste Segregation: Halogenated organic waste must be collected in a designated, clearly labeled, and sealed waste container. Never mix it with non-halogenated waste.[2]
-
PPE Doffing: Remove gloves and lab coat before exiting the laboratory. Wash hands and exposed skin thoroughly with soap and water.
Caption: Standard Operating Procedure for this compound.
Emergency Protocols: Spill and Exposure Management
Preparedness is critical for mitigating the impact of an accident.[7] All personnel must be familiar with the location of safety showers, eyewash stations, and spill kits.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1][8] Seek immediate medical attention.
-
Skin Contact: Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes.[1] If skin irritation occurs, seek medical advice.
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[1][6] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[6]
Spill Response Plan
-
Evacuate & Alert: Alert all personnel in the immediate area and evacuate if the spill is large or ventilation is poor.
-
Secure the Area: Prevent entry into the spill zone.
-
Assess & Protect: If the spill is small and you are trained to handle it, don appropriate PPE, including respiratory protection if necessary.
-
Contain & Absorb: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand). For solid spills, carefully sweep up the material to avoid creating dust.[8]
-
Collect & Dispose: Place the absorbed material and contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting all materials for hazardous waste disposal.
Caption: Emergency Spill Response Workflow.
Waste Disposal Protocol
Proper disposal is a critical final step to protect both personnel and the environment.
-
Segregation is Key: As a halogenated compound, all waste containing this compound, including contaminated consumables (gloves, paper towels) and solvent rinses, must be collected in a designated "Halogenated Organic Waste" container.[2]
-
Labeling: The waste container must be clearly labeled with its contents and the appropriate hazard symbols.
-
Storage: Keep waste containers sealed and stored in a cool, well-ventilated area, away from incompatible materials, pending pickup by your institution's environmental health and safety department.
-
Compliance: Always follow your institution's specific hazardous waste disposal procedures.[2]
By adhering to these detailed protocols, researchers can confidently and safely utilize this compound, harnessing its scientific potential while upholding the highest standards of laboratory safety.
References
- Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals. Benchchem.
- Chemical Safety Data Sheet MSDS / SDS - this compound. ChemicalBook.
- 4-Bromo-3,5-difluoroaniline. PubChem, National Center for Biotechnology Information.
- 4-Bromo-3,5-difluoroaniline AldrichCPR. Sigma-Aldrich.
- SAFETY DATA SHEET - 4-Bromo-3,5-difluoroaniline. Fisher Scientific.
- Personal Protective Equipment. US EPA.
- Safe Laboratory Practices in Chemistry. Harvey Mudd College Department of Chemistry.
- 4-Bromo-2,6-difluoroaniline - SAFETY DATA SHEET. Ossila.
- 4-Bromo-3-fluoroaniline - SAFETY DATA SHEET. MilliporeSigma.
- Topic 1: Safety in the Organic Chemistry Laboratory. CSUB.
- Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog.
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Utah State University.
- How to Choose PPE for Chemical Work. Allan Chemical Corporation.
- Lab Safety Rules and Guidelines. Grainger.
- Guidelines for Safe Laboratory Practices. NextGen Protocols.
- 1-Bromo-3,5-difluorobenzene - SAFETY DATA SHEET. Thermo Fisher Scientific.
- Lab Safety Equipment & PPE. ChemTalk.
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. hmc.edu [hmc.edu]
- 4. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 5. csub.edu [csub.edu]
- 6. downloads.ossila.com [downloads.ossila.com]
- 7. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

